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  • Product: Nitrosobis(2-chloroethyl)amine
  • CAS: 67856-68-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of DNA Alkylation by Nitrosobis(2-chloroethyl)amine

Abstract Nitrosobis(2-chloroethyl)amine is a potent bifunctional alkylating agent belonging to the nitrosamine class, with structural and functional similarities to classical nitrogen mustards. Its significant cytotoxici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitrosobis(2-chloroethyl)amine is a potent bifunctional alkylating agent belonging to the nitrosamine class, with structural and functional similarities to classical nitrogen mustards. Its significant cytotoxicity, a cornerstone of its potential therapeutic application and toxicological profile, is derived from its ability to covalently modify the structure of DNA. This technical guide provides a detailed examination of the molecular mechanisms underpinning DNA alkylation by this compound. We will explore its spontaneous chemical activation to a highly reactive electrophilic intermediate, the subsequent nucleophilic attack on DNA bases, and the formation of various DNA adducts, including the highly cytotoxic interstrand cross-links (ICLs). Furthermore, this guide delves into the intricate cellular DNA damage response (DDR) pathways that are activated to repair these lesions. Detailed, field-proven experimental protocols for the characterization and quantification of DNA adducts using mass spectrometry and for measuring ICLs via the alkaline comet assay are provided to equip researchers in drug development and toxicology with the necessary tools for their investigations.

Introduction: The Chemical Nature and Significance of Nitrosobis(2-chloroethyl)amine

Nitrosobis(2-chloroethyl)amine, also known as N-Nitroso-2,2'-dichlorodiethylamine, is a chemical entity of significant interest due to its potent genotoxic properties.[1][2] As a bifunctional agent, it possesses two reactive chloroethyl groups, enabling it to form covalent bonds at two distinct positions, a characteristic feature of nitrogen mustards used in cancer chemotherapy.[3][4] The cytotoxicity of these agents is primarily attributed to their capacity to induce a spectrum of DNA lesions that disrupt essential cellular processes like DNA replication and transcription.[5] Understanding the precise mechanism of action—from chemical activation to the cellular response—is paramount for the rational design of novel therapeutics and for assessing the risk associated with exposure to such compounds.[6][7]

The critical target for these alkylating agents is the cellular DNA. The covalent modification of DNA bases leads to the formation of DNA adducts, which, if not repaired, can trigger cell cycle arrest, mutagenesis, or programmed cell death (apoptosis).[8][9] The most lethal of these lesions is the DNA interstrand cross-link (ICL), which physically prevents the separation of the two DNA strands, thereby blocking replication and transcription.[3][10] This guide will systematically dissect this process.

The Core Mechanism of DNA Alkylation

The journey from a stable compound to a DNA-damaging agent involves a series of well-defined chemical transformations. The process is initiated by the spontaneous formation of a highly reactive electrophile that is primed to attack the electron-rich, nucleophilic centers within the DNA molecule.

Spontaneous Activation to a Reactive Electrophilic Intermediate

Unlike many nitrosamines that require metabolic activation by cytochrome P450 enzymes, the reactivity of chloroethyl-containing compounds like Nitrosobis(2-chloroethyl)amine is often initiated through spontaneous intramolecular cyclization.[5][11][12] The nitrogen atom of the amine performs a nucleophilic attack on the adjacent carbon bearing a chlorine atom, displacing the chloride ion. This reaction forms a highly strained, three-membered aziridinium ring. This ion is a potent electrophile due to the significant ring strain, making it highly susceptible to attack by nucleophiles.[5][13] This activation step is the critical prerequisite for its DNA-alkylating activity.

Caption: Activation of Nitrosobis(2-chloroethyl)amine to a reactive electrophile.

Nucleophilic Attack and Formation of DNA Monoadducts

Once formed, the electrophilic intermediate is rapidly attacked by nucleophilic sites on the DNA bases. The most frequent target is the N7 position of guanine (N7-G), due to its high nucleophilicity and accessibility within the major groove of the DNA double helix.[3][5][14] Alkylation also occurs at other sites, though typically to a lesser extent, including the N3 position of adenine (N3-A).[14][15] This initial reaction results in a monofunctional adduct, where one arm of the agent is covalently attached to the DNA base.

Alkylation at the O6 position of guanine (O6-G) is also possible and is of particular biological significance.[16][17] While often a less frequent event compared to N7-G alkylation, O6-alkylguanine lesions are highly mutagenic because they can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations if not repaired.[11]

Bifunctional Reaction: The Genesis of Cytotoxic Cross-links

The formation of a monoadduct is only the first step for a bifunctional agent. The second chloroethyl arm can undergo the same activation process to form another reactive center. This second electrophile can then react with another nucleophile, leading to the formation of cross-links.

  • Interstrand Cross-links (ICLs): This occurs when the second reactive site alkylates a base on the opposite DNA strand, most commonly the N7 position of another guanine. This creates a covalent bridge between the two strands of the DNA helix. ICLs are considered the most cytotoxic lesion induced by bifunctional alkylating agents because they form a complete block to DNA replication and transcription.[3][8][10]

  • Intrastrand Cross-links: The second alkylation can also occur on a nearby base on the same DNA strand.

  • DNA-Protein Cross-links (DPCs): The second reactive arm can alternatively form a covalent bond with a nearby protein, such as a histone or a DNA repair enzyme, tethering it to the DNA.[18][19] These bulky lesions can also severely impede DNA metabolic processes.[10][20]

Adduct_Formation cluster_lesions Types of DNA Lesions Start Activated Alkylating Agent + DNA Monoadduct Monoadduct (e.g., N7-Guanine) Start->Monoadduct First Alkylation Event ICL Interstrand Cross-link (ICL) (Guanine-Guanine) Monoadduct->ICL Second Alkylation Event (on opposite strand) DPC DNA-Protein Cross-link (DPC) (Guanine-Cysteine) Monoadduct->DPC Second Alkylation Event (on nearby protein) Blockage Blockage ICL->Blockage Blocks Replication & Transcription DPC->Blockage

Caption: Formation of monoadducts and highly cytotoxic DNA cross-links.

Cellular Fate: DNA Damage Response and Repair

The introduction of covalent modifications to the genome triggers a complex and highly coordinated network of signaling pathways collectively known as the DNA Damage Response (DDR).[4] The cell's primary objective is to repair the damage to maintain genomic integrity. If the damage is overwhelming, the cell will be directed towards apoptosis.

  • Base Excision Repair (BER): This is the primary pathway for the repair of many mono-alkylated bases, such as N7-methylguanine and N3-methyladenine.[16][21] The process is initiated by a DNA glycosylase (like AAG) that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed to restore the correct nucleotide.[9]

  • Direct Reversal by MGMT: The O6-methylguanine-DNA methyltransferase (MGMT) protein plays a crucial role in reversing O6-alkylguanine adducts. It directly transfers the alkyl group from the guanine to one of its own cysteine residues.[11][16] This is a "suicide" mission, as the alkylated MGMT protein is then targeted for degradation.[11] MGMT can also repair larger adducts, including chloroethyl groups, before they can form cross-links.[22]

  • Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting lesions, which can include some larger alkylation adducts and DPCs.[16][21]

  • Interstrand Cross-link (ICL) Repair: The repair of ICLs is a highly complex process that requires the coordinated action of multiple pathways, including the Fanconi anemia (FA) pathway, NER proteins, and homologous recombination (HR), to excise the cross-link and accurately restore the original DNA sequence.[16]

Cellular_Response cluster_repair Repair Mechanisms Damage DNA Alkylation (Monoadducts, ICLs, DPCs) Sensors Damage Sensors (e.g., ATM, ATR) Damage->Sensors Checkpoint Cell Cycle Checkpoint Activation (p53) Sensors->Checkpoint Arrest Cell Cycle Arrest (G2/S Phase) Checkpoint->Arrest Repair DNA Repair Pathways Checkpoint->Repair Apoptosis Apoptosis (Programmed Cell Death) Checkpoint->Apoptosis If damage is irreparable Arrest->Repair BER BER (for Monoadducts) Repair->BER MGMT MGMT (for O6-Guanine) Repair->MGMT ICL_Repair ICL Repair (FA, HR, NER) Repair->ICL_Repair

Caption: Overview of the cellular DNA damage response to alkylation.

Experimental Methodologies for Studying DNA Alkylation

The characterization and quantification of DNA lesions are critical for both mechanistic studies and drug development. The following protocols represent robust, self-validating systems for analyzing the effects of agents like Nitrosobis(2-chloroethyl)amine.

Protocol: In Vitro Characterization and Quantification of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying specific DNA adducts due to its high sensitivity and structural specificity.[23][24]

Objective: To identify and quantify the specific DNA adducts formed after treating purified DNA with Nitrosobis(2-chloroethyl)amine.

Methodology:

  • In Vitro Reaction:

    • Prepare a solution of high-quality, purified DNA (e.g., calf thymus DNA) at a concentration of 1 mg/mL in a neutral buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Add Nitrosobis(2-chloroethyl)amine to the DNA solution to a final concentration (e.g., 100 µM). The choice of concentration should be based on preliminary dose-response experiments.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours). The time is a critical variable; shorter times favor monoadducts, while longer times allow for cross-link formation.[14]

    • Stop the reaction by precipitating the DNA with two volumes of ice-cold ethanol. This step removes the unreacted alkylating agent. Wash the DNA pellet twice with 70% ethanol and resuspend in nuclease-free water.

  • Enzymatic Digestion of DNA:

    • Causality: To analyze the modified bases by LC-MS, the DNA polymer must be broken down into its constituent units (2'-deoxynucleosides). A cocktail of enzymes ensures complete and gentle digestion without degrading the adducts themselves.

    • To 50 µg of alkylated DNA, add a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) according to the manufacturer's protocol.

    • Incubate at 37°C for 12-18 hours to ensure complete digestion to deoxynucleosides.

  • Sample Preparation and LC-MS/MS Analysis:

    • Trustworthiness: An internal standard (e.g., a stable isotope-labeled version of an expected adduct like [¹⁵N₅]-N7-methyldeoxyguanosine) must be added to each sample before analysis. This standard co-elutes with the analyte and corrects for variations in sample handling, injection volume, and instrument response, ensuring accurate quantification.[25]

    • Add the internal standard to the digested DNA sample.

    • Analyze the sample using a reverse-phase HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Develop a multiple reaction monitoring (MRM) method on a triple quadrupole MS to specifically detect the parent-to-fragment ion transitions for each expected adduct (e.g., N7-(2-chloroethyl)deoxyguanosine, N3-(2-chloroethyl)deoxyadenine, and the di-guaninyl cross-link). The neutral loss of the deoxyribose moiety (116 Da) is a common fragmentation pattern used for screening unknown adducts.[26][27]

  • Data Analysis and Quantification:

    • Identify adducts by matching their retention times and mass fragmentation patterns to those of synthesized analytical standards.

    • Quantify each adduct by calculating the ratio of its peak area to the peak area of the internal standard. A standard curve is generated using known concentrations of the analytical standards to convert these ratios into absolute amounts (e.g., adducts per 10⁶ nucleotides).[28]

Protocol: Quantification of Interstrand Cross-links (ICLs) using the Alkaline Comet Assay

The alkaline comet assay (or single-cell gel electrophoresis) is a sensitive technique for measuring DNA strand breaks. A modification of this assay can be used to quantify ICLs.[29]

Objective: To measure the frequency of ICLs in cells treated with Nitrosobis(2-chloroethyl)amine.

Principle: ICLs physically link the two DNA strands, reducing the amount of DNA that can migrate out of the cell nucleus during electrophoresis. To measure this, a fixed amount of single-strand breaks (SSBs) is first introduced (e.g., by irradiation), which would normally cause extensive DNA migration. The presence of ICLs retards this migration.

Methodology:

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HeLa or A549) to approximately 80% confluency.

    • Treat the cells with various concentrations of Nitrosobis(2-chloroethyl)amine for a specific duration (e.g., 2 hours). Include a vehicle-treated control group.

  • Induction of Single-Strand Breaks:

    • Causality: To visualize the restrictive effect of ICLs, we need to create a baseline of DNA fragmentation that the ICLs can "hold back." Ionizing radiation provides a consistent and quantifiable method for inducing SSBs throughout the genome.

    • After treatment, wash the cells with PBS, trypsinize, and resuspend at 1 x 10⁵ cells/mL.

    • Place the cell suspension on ice and irradiate with a defined dose of X-rays (e.g., 5 Gy) to induce a known frequency of SSBs.

  • Comet Assay Procedure:

    • Embed the irradiated cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells in a high-salt alkaline lysis solution (pH > 13) overnight. This unwinds the DNA.

    • Perform electrophoresis under alkaline conditions. The fragmented, unwound DNA will migrate towards the anode, forming a "comet tail."[30][31]

    • Stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Imaging and Data Analysis:

    • Visualize the comets using a fluorescence microscope and capture images.

    • Use specialized software to measure the "tail moment" (a product of the tail length and the fraction of DNA in the tail) for at least 50 cells per sample.

    • The ICL frequency is determined by the reduction in the tail moment in drug-treated cells compared to the irradiated control cells (which have no ICLs). The difference is proportional to the number of cross-links.

Quantitative Analysis of Adduct Formation

The distribution of different DNA adducts is a key determinant of a compound's biological activity. While specific quantitative data for Nitrosobis(2-chloroethyl)amine is not widely published, data from structurally and functionally similar nitrogen mustards like melphalan provide a valuable comparative framework.[14][29]

Adduct TypeApproximate Distribution for Melphalan[14]Biological Significance
N7-Guanine Monoadduct ~38%Major adduct, repaired by BER, can lead to depurination.
N3-Adenine Monoadduct ~20%Blocks replication, repaired by BER.
N7-Gua—N7-Gua Cross-link ~20%Highly cytotoxic, blocks replication and transcription.
N3-Ade—N7-Gua Cross-link ~13%Highly cytotoxic, blocks replication and transcription.

Conclusion and Future Directions

The genotoxicity of Nitrosobis(2-chloroethyl)amine is driven by its ability to spontaneously form a reactive electrophile that alkylates DNA, leading to a variety of lesions. While monoadducts are numerous, it is the formation of interstrand cross-links that is primarily responsible for its potent cytotoxic effects. The cell counters this threat with a sophisticated network of DNA repair pathways, and the balance between damage induction and repair ultimately determines the cell's fate.

Future research should focus on high-resolution LC-MS/MS studies to precisely quantify the adduct profile of Nitrosobis(2-chloroethyl)amine itself, enabling direct comparison with established chemotherapeutic agents. Investigating the interplay between this agent and the expression levels of key DNA repair proteins like MGMT and components of the Fanconi anemia pathway will provide critical insights into mechanisms of sensitivity and resistance, paving the way for more effective and targeted therapeutic strategies.

References

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Sources

Exploratory

An In-depth Technical Guide on Nitrosobis(2-chloroethyl)amine: Chemical Structure, Molecular Properties, and Analytical Considerations

Introduction Nitrosobis(2-chloroethyl)amine, a potent N-nitrosamine, has garnered significant attention within the pharmaceutical and chemical research sectors. Its classification as a highly carcinogenic compound necess...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrosobis(2-chloroethyl)amine, a potent N-nitrosamine, has garnered significant attention within the pharmaceutical and chemical research sectors. Its classification as a highly carcinogenic compound necessitates stringent control and monitoring, particularly as a potential impurity in active pharmaceutical ingredients (APIs) and finished drug products.[1] This technical guide provides a comprehensive overview of the chemical structure, molecular properties, synthesis, reactivity, and analytical methodologies pertinent to Nitrosobis(2-chloroethyl)amine, offering a critical resource for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Characteristics

Nitrosobis(2-chloroethyl)amine, also known by its IUPAC name N,N-bis(2-chloroethyl)nitrous amide, is a nitrosamine derivative of the secondary amine bis(2-chloroethyl)amine.[2][3] It is recognized for its significant toxicological profile, which demands a thorough understanding of its fundamental properties.

Chemical Structure and Identifiers

The molecular structure of Nitrosobis(2-chloroethyl)amine consists of a central nitrogen atom bonded to a nitroso group (N=O) and two 2-chloroethyl side chains.

Diagram: Chemical Structure of Nitrosobis(2-chloroethyl)amine

Caption: 2D representation of Nitrosobis(2-chloroethyl)amine.

Key identifiers for this compound are summarized in the table below for easy reference.

IdentifierValueSource
CAS Number 67856-68-2[2][4]
Molecular Formula C₄H₈Cl₂N₂O[2][4]
Molecular Weight 171.03 g/mol [2][4]
IUPAC Name N,N-bis(2-chloroethyl)nitrous amide[2]
Synonyms Bis(2-chloroethyl)nitrosoamine, N-Nitroso-2,2'-dichlorodiethylamine[2]
Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Nitrosobis(2-chloroethyl)amine is crucial for its handling, analysis, and risk assessment.

PropertyValueSource
Appearance Brown Liquid / Light Yellow to Yellow Oil[5][6]
Boiling Point 292.1°C at 760 mmHg[7]
Density 1.33 g/cm³[7]
Flash Point 130.4°C[7]
Solubility Slightly soluble in Chloroform and Methanol[6]
Topological Polar Surface Area 32.7 Ų[2]
XLogP3 1.1[2]

Synthesis and Formation

Nitrosobis(2-chloroethyl)amine is not intentionally synthesized for therapeutic purposes; rather, its presence is primarily a concern as an impurity.[1] It can form unintentionally during the synthesis of certain pharmaceuticals, particularly when secondary amines containing the bis(2-chloroethyl)amine moiety are exposed to nitrosating agents, such as nitrite sources under acidic conditions.[1]

A notable example is its association with the manufacturing of Cyclophosphamide, where it is considered a potential impurity.[3][8][9] For research and reference standard purposes, its synthesis can be achieved through the controlled reaction of bis(2-chloroethyl)amine with a nitrosating agent like sodium nitrite in an acidic medium.

Diagram: General Synthesis Pathway

Synthesis_Pathway Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Reaction Reaction Bis(2-chloroethyl)amine->Reaction Nitrosobis(2-chloroethyl)amine Nitrosobis(2-chloroethyl)amine Reaction->Nitrosobis(2-chloroethyl)amine Nitrosating Agent (e.g., NaNO₂, H⁺) Nitrosating Agent (e.g., NaNO₂, H⁺) Nitrosating Agent (e.g., NaNO₂, H⁺)->Reaction

Caption: Simplified schematic of Nitrosobis(2-chloroethyl)amine synthesis.

Reactivity and Mechanism of Toxicity

The toxicity of Nitrosobis(2-chloroethyl)amine is intrinsically linked to its chemical reactivity. As a nitrosamine, it is a suspected human carcinogen.[10] The chloroethyl groups are key to its mode of action, which is believed to involve the formation of highly reactive electrophilic species that can alkylate biological macromolecules, including DNA.

This mechanism is analogous to that of other bifunctional alkylating agents, such as nitrogen mustards. The two chloroethyl arms can lead to the formation of intra- and inter-strand cross-links in DNA, which can disrupt DNA replication and transcription, ultimately leading to mutagenesis and cell death.[11] This genotoxic potential is the primary driver for the stringent regulatory limits on its presence in pharmaceutical products.[1]

Analytical Methodologies for Detection and Quantification

Given the potent carcinogenicity of Nitrosobis(2-chloroethyl)amine, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels in pharmaceutical matrices.[12] Regulatory bodies like the FDA and EMA mandate rigorous testing for such impurities.[1]

Chromatographic Techniques

The most common analytical approaches rely on hyphenated chromatographic techniques, which offer the necessary selectivity and sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of nitrosamines. Reversed-phase liquid chromatography is often employed for separation, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and low detection limits.[1][13] A study on the related compound, bis(2-chloroethyl)amine, in Aripiprazole drug substance using UHPLC-MS/MS reported a limit of detection (LOD) of 0.070 ppm and a limit of quantification (LOQ) of 0.206 ppm, demonstrating the sensitivity of this approach.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines.[1] The choice between LC-MS/MS and GC-MS often depends on the specific properties of the analyte and the sample matrix.

Experimental Protocol: A Generalized LC-MS/MS Workflow

The following provides a generalized, step-by-step workflow for the analysis of Nitrosobis(2-chloroethyl)amine in a pharmaceutical substance.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Nitrosobis(2-chloroethyl)amine reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Accurately weigh the drug substance and dissolve it in a suitable diluent to a known concentration.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrosamines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

    • MRM Transitions: Specific mass transitions for Nitrosobis(2-chloroethyl)amine would need to be determined and optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

    • Quantify the amount of Nitrosobis(2-chloroethyl)amine in the sample by interpolating its peak area from the calibration curve.

Diagram: Analytical Workflow for Nitrosobis(2-chloroethyl)amine

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Solution Stock Solution Calibration Standards Calibration Standards Stock Solution->Calibration Standards Chromatographic Separation (C18) Chromatographic Separation (C18) Calibration Standards->Chromatographic Separation (C18) Drug Substance Drug Substance Sample Solution Sample Solution Drug Substance->Sample Solution Sample Solution->Chromatographic Separation (C18) Mass Spectrometry (ESI+, MRM) Mass Spectrometry (ESI+, MRM) Chromatographic Separation (C18)->Mass Spectrometry (ESI+, MRM) Peak Integration Peak Integration Mass Spectrometry (ESI+, MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: A typical workflow for the analysis of Nitrosobis(2-chloroethyl)amine.

Regulatory Context and Risk Management

The presence of nitrosamine impurities, including Nitrosobis(2-chloroethyl)amine, in pharmaceutical products is a significant concern for global regulatory agencies.[12] The International Council for Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals.[1]

Under the USFDA's Carcinogenic Potency Categorization Approach (CPCA), Nitrosobis(2-chloroethyl)amine is placed in Potency Category 1, with a recommended acceptable intake limit of 26.5 ng/day.[1] This stringent limit underscores the need for robust risk assessment and control strategies throughout the drug development and manufacturing process.[1][12] These strategies include:

  • Risk Assessment: A thorough evaluation of the manufacturing process to identify potential sources of nitrosamine formation.[12]

  • Process Optimization: Modifying synthetic routes or reaction conditions to avoid the formation of nitrosamines.

  • Analytical Testing: Implementing validated analytical methods for the routine monitoring of raw materials, intermediates, and the final API.[12]

  • Supplier Management: Ensuring the quality and purity of starting materials and reagents.[12]

Conclusion

Nitrosobis(2-chloroethyl)amine represents a significant challenge in pharmaceutical development and manufacturing due to its potent carcinogenicity. A comprehensive understanding of its chemical structure, physicochemical properties, formation pathways, and reactivity is essential for effective risk management. The implementation of highly sensitive and validated analytical methods, such as LC-MS/MS, is critical for ensuring that drug products meet the stringent regulatory requirements and safeguard patient safety. This technical guide serves as a foundational resource for scientists and professionals dedicated to navigating the complexities associated with this critical impurity.

References

  • SynThink. N-Nitroso Bis(2-chloroethyl)amine | 67856-68-2. [Link]

  • PubChem. N-Nitrosobis(2-chloroethyl)amine. [Link]

  • Veeprho. N-Nitroso bis(2-chloroethyl)amine | CAS 67856-68-2. [Link]

  • Veeprho. N-Nitroso bis(2-chloroethyl)amine | CAS 67856-68-2. [Link]

  • Pharmaffiliates. N-Nitroso bis(2-chloroethyl)amine | CAS No : 67856-68-2. [Link]

  • Chemsrc. NITROSOBIS-(2-CHLOROETHYL)-AMINE | CAS#:67856-68-2. [Link]

  • Riverx Labs. Nitrosobis(2-chloroethyl)amine 67856-68-2. [Link]

  • Synchemia. N-Nitroso Bis(2-chloroethyl)amine. [Link]

  • LookChem. NITROSOBIS-(2-CHLOROETHYL)-AMINE Suppliers. [Link]

  • Haz-Map. N-Nitrosobis(2-chloroethyl)amine. [Link]

  • KM Pharma Solution Private Limited. MSDS - N-Nitroso Bis(2-chloroethyl)amine. [Link]

  • Cleanchem. N-Nitroso Bis(2-chloroethyl)amine | CAS No: 67856-68-2. [Link]

  • Scilit. Reactions of 1,3-bis(2-chloroethyl)-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in aqueous solution. [Link]

  • ResearchGate. Solvent effects of N-nitroso, N-(2-chloroethyl), N′,N′- dibenzylsulfamid and its copper(II) and cobalt(II) complexes: Fluorescence studies. [Link]

  • openPR. Mitigating N-Nitroso Bis(2-chloroethyl)amine (NBCEA). [Link]

  • Amzeal Research. N-Nitroso Bis(2-chloroethyl)amine. [Link]

  • KM Pharma Solution Private Limited. COA - N-Nitroso Bis(2-chloroethyl)amine. [Link]

  • ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. [Link]

Sources

Foundational

Metabolic Activation Pathways of Nitrosourea Derivatives: A Comprehensive Technical Guide

Executive Summary Nitrosourea derivatives—including carmustine (BCNU), lomustine (CCNU), and fotemustine—represent a critical class of alkylating antineoplastic agents. Characterized by their high lipophilicity, these co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrosourea derivatives—including carmustine (BCNU), lomustine (CCNU), and fotemustine—represent a critical class of alkylating antineoplastic agents. Characterized by their high lipophilicity, these compounds readily cross the blood-brain barrier, making them a cornerstone in the treatment of high-grade gliomas and glioblastoma[1][2].

Unlike many prodrugs that rely entirely on enzymatic conversion for efficacy, the primary activation of nitrosoureas is driven by spontaneous, non-enzymatic chemical decomposition in physiological environments[3][4]. However, secondary enzymatic pathways (predominantly via Cytochrome P450) govern their pharmacokinetics, clearance, and the generation of active circulating metabolites[5]. This guide synthesizes the mechanistic pathways, metabolic interactions, and self-validating experimental protocols necessary for researchers evaluating nitrosourea efficacy and resistance.

The Primary Activation Pathway: Spontaneous Decomposition

The defining feature of nitrosoureas is their inherent chemical instability in aqueous solutions at physiological pH (7.4). Unlike nitrosamines, which require CYP450-mediated


-hydroxylation to form reactive diazonium ions, nitrosoureas bypass this requirement and decompose spontaneously[3][4].

This decomposition yields two distinct and highly reactive intermediates, each responsible for a different facet of the drug's cytotoxicity[1][2]:

  • Chloroethyldiazohydroxide: This intermediate rapidly degrades into a chloroethyl carbonium ion (a potent electrophile). This ion alkylates DNA, primarily at the

    
    -position of guanine. Over several hours, this monoadduct undergoes a secondary rearrangement, reacting with the complementary cytosine to form lethal interstrand cross-links (e.g., 1-(3-cytosinyl),2-(1-guanyl)ethane), which physically block DNA replication forks[1][6].
    
  • Organic Isocyanate: The remaining moiety forms an isocyanate group, which acts as a carbamoylating agent. Isocyanates react with the amine and thiol groups of proteins (such as lysine and cysteine residues). This carbamoylation depletes intracellular glutathione (GSH) and inactivates critical DNA repair enzymes, including DNA ligase, thereby synergistically enhancing the lethality of the DNA alkylation[1][6].

G Nitrosourea Nitrosourea Derivative (e.g., Carmustine/Lomustine) Aqueous Aqueous Physiological Environment (pH 7.4) Nitrosourea->Aqueous Spontaneous Decomposition Diazo Chloroethyldiazohydroxide Aqueous->Diazo Isocyanate Organic Isocyanate Aqueous->Isocyanate Carbonium Chloroethyl Carbonium Ion (Electrophile) Diazo->Carbonium Loss of OH- and N2 Protein_Carb Protein Carbamoylation (Inhibits DNA Repair/GSH) Isocyanate->Protein_Carb Reacts with Amines/Thiols DNA_Adduct DNA Alkylation (O6-Guanine Cross-links) Carbonium->DNA_Adduct Nucleophilic Attack

Caption: Nitrosourea spontaneous decomposition into alkylating and carbamoylating agents.

Secondary Activation and Clearance: The Role of CYP450

While the formation of the diazonium ion is spontaneous, the overall pharmacokinetic profile of nitrosoureas is heavily influenced by hepatic metabolism.

For instance, by Cytochrome P450 enzymes—specifically CYP3A4, CYP2C19, and CYP2D6 [5]. This enzymatic action primarily involves the hydroxylation of the cyclohexyl ring. Rather than inactivating the drug, this phase I metabolism generates active hydroxylated metabolites (e.g., trans-4-hydroxy-CCNU) that retain both alkylating and carbamoylating activities, often exhibiting altered lipid solubility and half-lives compared to the parent compound[5].

Conversely, Carmustine (BCNU) is subject to enzymatic denitrosation by hepatic microsomes, a pathway that generally leads to detoxification and clearance, highlighting the necessity of monitoring liver function and potential drug-drug interactions (e.g., with CYP3A4 inducers/inhibitors) during clinical trials[5][7].

Quantitative Pharmacokinetic Comparison

The following table summarizes the physicochemical and metabolic properties of key nitrosoureas:

CompoundLogP (Lipophilicity)Primary ActivationCYP450 InvolvementPrimary Clinical Indication
Carmustine (BCNU) High (~1.53)Spontaneous (Aqueous)Hepatic DenitrosationGlioblastoma, Lymphoma
Lomustine (CCNU) Very High (~2.83)Spontaneous (Aqueous)CYP3A4, CYP2C19, CYP2D6Brain tumors, Hodgkin's
Streptozotocin Low (-1.50)Spontaneous (Aqueous)MinimalPancreatic Islet Cell Carcinoma

Mechanisms of Resistance: The MGMT Pathway

The therapeutic efficacy of nitrosoureas is fundamentally limited by the tumor's intrinsic DNA repair capabilities. The primary cytotoxic lesion, the


-chloroethylguanine adduct, is specifically targeted by the DNA repair protein 

-methylguanine-DNA methyltransferase (MGMT)
[1].

Causality of Resistance: MGMT operates as a unique "suicide enzyme." It directly transfers the chloroethyl or methyl adduct from the


 position of guanine to a reactive cysteine residue (Cys145) within its own active site. This stoichiometric reaction restores the guanine base but irreversibly inactivates the MGMT protein, which is subsequently targeted for ubiquitin-mediated proteasomal degradation[7]. If the tumor cell expresses high levels of MGMT, the alkyl adducts are removed before they can rearrange into lethal interstrand cross-links, rendering the nitrosourea ineffective[1].

MGMT Damage O6-Chloroethylguanine (DNA Lesion) Transfer Alkyl Group Transfer Damage->Transfer MGMT_Active Active MGMT Enzyme (Active Site Cys145) MGMT_Active->Transfer Repaired Repaired DNA (Guanine Restored) Transfer->Repaired MGMT_Inactive Alkylated MGMT (Inactive / Degraded) Transfer->MGMT_Inactive Suicide Mechanism

Caption: MGMT suicide enzyme mechanism for repairing nitrosourea-induced DNA alkylation.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate nitrosourea efficacy and resistance profiles in vitro, researchers must deploy assays that directly measure the specific biochemical consequences of the drug: promoter methylation (predicting resistance) and interstrand cross-linking (confirming target engagement).

Protocol 1: Methylation-Specific PCR (MSP) for MGMT Status

Because MGMT expression dictates nitrosourea resistance, determining the methylation status of the MGMT promoter is a critical predictive biomarker[1]. Epigenetic silencing via promoter hypermethylation prevents MGMT transcription, sensitizing the cell to alkylation.

  • Causality Principle: Treating genomic DNA with sodium bisulfite chemically deaminates unmethylated cytosines into uracil. However, 5-methylcytosines (methylated) are protected from this conversion. This chemical divergence allows for the design of distinct PCR primers that can selectively amplify either the methylated or unmethylated sequences.

  • Step-by-Step Workflow:

    • DNA Extraction: Isolate high-quality genomic DNA from tumor tissue or cell lines using a standard spin-column method.

    • Bisulfite Conversion: Incubate 500 ng of DNA with sodium bisulfite reagent at 50°C for 12-16 hours in the dark. Desulfonate and purify the converted DNA.

    • Primer Design: Utilize two distinct primer pairs:

      • Methylated-specific primers (M): Designed to bind sequences containing unconverted cytosines (representing original 5-mC).

      • Unmethylated-specific primers (U): Designed to bind sequences where cytosines have been converted to thymines (amplified from uracil).

    • PCR Amplification: Perform two separate PCR reactions per sample using the M and U primer sets[1].

    • Validation & Analysis: Resolve products on a 2% agarose gel. The presence of a band in the 'M' lane confirms MGMT promoter methylation (indicating susceptibility to nitrosoureas)[1]. A positive control (fully methylated genomic DNA) and a non-template control must be included to validate the assay's specificity.

Protocol 2: Alkaline Comet Assay for Cross-link Detection

Standard viability assays cannot distinguish between different mechanisms of cell death. To specifically validate that a nitrosourea is forming DNA interstrand cross-links, a modified Alkaline Comet Assay (Single-Cell Gel Electrophoresis) is utilized.

  • Causality Principle: In a standard comet assay, fragmented DNA migrates out of the nucleus towards the anode, forming a "tail." Because nitrosoureas create covalent interstrand cross-links, they physically tether the two DNA strands together. Therefore, successful nitrosourea target engagement is observed as a reduction in DNA migration (a shorter comet tail) compared to a control treated with a known strand-breaking agent.

  • Step-by-Step Workflow:

    • Drug Treatment: Expose target cells to the nitrosourea derivative (e.g., 50 µM BCNU) for 2-4 hours. Wash and incubate in drug-free media for 12 hours to allow monoadducts to rearrange into cross-links.

    • Reference Damage Induction: Irradiate the cells with a specific dose of ionizing radiation (e.g., 10 Gy) or treat with hydrogen peroxide to induce baseline single-strand breaks.

    • Cell Lysis: Embed cells in low-melting-point agarose on a glass slide. Submerge in alkaline lysis buffer (pH > 13) overnight to strip proteins and unwind DNA.

    • Electrophoresis: Run electrophoresis at 1 V/cm for 30 minutes.

    • Analysis: Stain with SYBR Gold and analyze via fluorescence microscopy. Calculate the "Tail Moment."

    • Validation: The assay is self-validating if the irradiated control shows a massive tail moment, while the cells treated with both nitrosourea and irradiation show a significantly reduced tail moment, proving the cross-links are physically retarding DNA migration.

References

1.1 2. 2 3.6 4.3 5.4 6. 5 7.7

Sources

Exploratory

Preclinical Assessment of N-Nitrosobis(2-chloroethyl)amine Carcinogenicity in Murine Models: A Technical Guide

Executive Summary N-Nitrosobis(2-chloroethyl)amine (CAS 67856-68-2), also known as N,N-bis(2-chloroethyl)nitrous amide or BCEA, is a highly reactive nitrosamine compound. In pharmaceutical development, it is primarily mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Nitrosobis(2-chloroethyl)amine (CAS 67856-68-2), also known as N,N-bis(2-chloroethyl)nitrous amide or BCEA, is a highly reactive nitrosamine compound. In pharmaceutical development, it is primarily monitored as a critical toxicological impurity associated with the synthesis of nitrogen mustards and cyclophosphamide-based active pharmaceutical ingredients (APIs). Due to its bifunctional alkylating potential, regulatory agencies classify it under the highest risk tier for mutagenic impurities. This whitepaper provides drug development professionals and toxicologists with an authoritative framework for understanding the mechanistic causality of BCEA's toxicity and executing rigorous, self-validating murine carcinogenicity bioassays.

Chemical Profile & Mechanistic Causality

Unlike simple dialkyl nitrosamines (e.g., N-Nitrosodiethylamine), BCEA possesses a unique "dual-threat" molecular architecture. It combines the CYP450-dependent metabolic activation requirement of a nitrosamine with the bifunctional DNA-crosslinking capability of a nitrogen mustard.

As documented in its , BCEA (C₄H₈Cl₂N₂O) is highly lipophilic. The causality behind its specific genotoxicity lies in its metabolic pathway. Upon hepatic absorption, the compound undergoes


-hydroxylation mediated primarily by CYP2E1. This forms an unstable 

-hydroxy nitrosamine that spontaneously cleaves into an electrophilic diazonium ion.

Crucially, the presence of two 2-chloroethyl groups dictates the subsequent DNA damage model. While the initial electrophilic attack typically occurs at the N7 or O6 position of guanine, the remaining chloroethyl moiety allows for a secondary nucleophilic attack. This results in highly cytotoxic DNA interstrand crosslinks (ICLs), which stall replication forks and induce double-strand breaks, driving rapid mutagenesis.

Pathway A N-Nitrosobis(2-chloroethyl)amine (Procarcinogen) B CYP450 (CYP2E1) α-Hydroxylation A->B Hepatic Metabolism C α-Hydroxy Nitrosamine (Unstable Intermediate) B->C Oxidation D Diazonium Ion (Reactive Electrophile) C->D Spontaneous Cleavage E Primary DNA Alkylation (N7/O6 Guanine) D->E Electrophilic Attack F DNA Interstrand Crosslinking (via 2-chloroethyl) E->F Second Alkylation G Mutagenesis & Tumorigenesis F->G Replication Block

Fig 1: CYP450 metabolic activation and DNA crosslinking of N-Nitrosobis(2-chloroethyl)amine.

Quantitative Data: Comparative Carcinogenicity

To contextualize the risk of BCEA, it is essential to compare its tumorigenic profile against benchmark nitrosamines. According to foundational studies published in , the administration of BCEA in rodent models produces a distinct, albeit slightly weaker, tumor response compared to N-Nitrosodiethylamine (NDEA). While NDEA drives aggressive hepatic and esophageal carcinomas, BCEA predominantly induces forestomach papillomas and olfactory adenocarcinomas when administered via oil gavage.

Table 1: Comparative Carcinogenicity of Nitrosamine Derivatives in Rodent Models

CompoundStructural ClassPrimary Target OrgansRelative Tumorigenic PotencyFDA CPCA Category
N-Nitrosodiethylamine (NDEA) Dialkyl NitrosamineLiver, EsophagusVery HighCategory 1
N-Nitrosobis(2-chloroethyl)amine Bifunctional NitrosamineForestomach, OlfactoryModerate-HighCategory 1
N-Nitrosobis(2-methoxyethyl)amine Substituted DialkylLiverModerateCategory 2

Note: Despite a lower absolute tumor incidence than NDEA in historical assays, BCEA's bifunctional crosslinking mechanism mandates its classification as a Category 1 risk under the FDA's Carcinogenic Potency Categorization Approach (CPCA).

Murine Models: Selection and Rationale

The selection of the murine model is not arbitrary; it is dictated by the need for statistical power and historical baseline validation.

  • Strain Selection: The B6C3F1 hybrid mouse is the gold standard for this bioassay. The causality behind this choice is its F1 hybrid vigor, which ensures high survival rates over a 104-week period, thereby preventing non-treatment-related mortality from degrading the statistical power of the assay. Furthermore, the National Toxicology Program (NTP) maintains an exhaustive database of spontaneous tumor rates for this strain, allowing for precise historical control data (HCD) comparisons.

  • Vehicle Selection: BCEA is susceptible to hydrolysis in aqueous environments due to its chloroethyl groups. Therefore, administration via corn oil gavage is mandated to ensure compound stability from formulation through gastrointestinal absorption.

Experimental Protocols: 104-Week Murine Bioassay

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every potential point of failure (e.g., compound degradation, lack of systemic exposure, observer bias) is countered by an embedded validation step.

Step-by-Step Methodology

Step 1: Dose Range Finding (DRF) and MTD Determination

  • Conduct a 28-day repeated-dose study to establish the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that suppresses body weight gain by no more than 10% without inducing overt clinical toxicity.

  • Self-Validation: LC-MS/MS analysis of the oil formulation must be conducted pre- and post-administration to confirm BCEA stability.

Step 2: Cohort Assembly and Dosing

  • Randomize B6C3F1 mice into four main cohorts (n=50/sex/group): Vehicle Control, Low Dose (0.25x MTD), Mid Dose (0.5x MTD), and High Dose (1.0x MTD).

  • Administer BCEA via oral gavage once daily.

Step 3: Toxicokinetic (TK) Satellite Monitoring

  • Embed a parallel TK satellite group (n=9/sex/group). Bleed animals at predefined intervals (e.g., Days 1, 28, and 180) to measure plasma concentrations of BCEA and its primary metabolites.

  • Causality & Validation: This step proves systemic exposure. If the 104-week bioassay yields a negative tumor result, the TK data definitively proves this is a true biological negative, not a false negative caused by poor gastrointestinal absorption.

Step 4: In-Life Phase and Terminal Necropsy

  • Conduct daily clinical observations and weekly body weight/food consumption measurements.

  • At Week 104, perform terminal necropsy. Rapidly excise, weigh, and fix over 40 protocol-specified tissues in 10% neutral buffered formalin (NBF).

Step 5: Blinded Histopathology and Statistical Analysis

  • Slide evaluation must be conducted by a board-certified veterinary pathologist blinded to the dose groups.

  • Apply the Poly-3 survival-adjusted test to differentiate between treatment-induced tumorigenesis and age-related spontaneous tumors.

Workflow S1 Phase 1: Dose Range Finding (28-Day DRF) S2 Phase 2: MTD Determination (Set Dosing Tiers) S1->S2 Define Toxicity S3 Phase 3: 2-Year Bioassay (B6C3F1 Murine Model) S2->S3 Initiate Dosing S4 TK Satellite Validation (Confirm Systemic Exposure) S3->S4 Parallel Monitoring S5 Terminal Necropsy & Tissue Fixation S4->S5 Week 104 Endpoint S6 Blinded Histopathology & Poly-3 Statistical Analysis S5->S6 Pathology Review

Fig 2: Standardized 104-week murine carcinogenicity bioassay workflow for nitrosamines.

Regulatory Implications & Risk Assessment

Because of the mechanistic pathways outlined above, BCEA is treated with the highest level of regulatory scrutiny. According to industry standards synthesized by analytical authorities like , N-Nitrosobis(2-chloroethyl)amine falls strictly into Potency Category 1 under the USFDA's Carcinogenic Potency Categorization Approach (CPCA).

This classification dictates a recommended Acceptable Intake (AI) limit of just 26.5 ng/day . For drug development professionals, this necessitates the deployment of ultra-sensitive analytical control strategies (e.g., High-Resolution Mass Spectrometry) capable of detecting BCEA at parts-per-billion (ppb) thresholds within API matrices.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 45205, N-Nitrosobis(2-chloroethyl)amine. URL:[Link]

  • Lijinsky, W., et al. Relative Carcinogenic Effectiveness of Derivatives of Nitrosodiethylamine in Rats. Cancer Research, American Association for Cancer Research (AACR). URL:[Link]

  • Haz-Map (Information on Hazardous Chemicals and Occupational Diseases). N-Nitrosobis(2-chloroethyl)amine - Hazardous Agents. URL: [Link]

Exploratory

Mechanistic Divergence in Alkylating Agents: A Comparative Analysis of Nitrosobis(2-chloroethyl)amine and Nitrogen Mustards

Executive Summary The structural evolution of DNA alkylating agents fundamentally dictates their pharmacokinetic behavior, reactivity kinetics, and toxicological profiles. While classical Nitrogen Mustards (e.g., bis(2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural evolution of DNA alkylating agents fundamentally dictates their pharmacokinetic behavior, reactivity kinetics, and toxicological profiles. While classical Nitrogen Mustards (e.g., bis(2-chloroethyl)amine) and Nitrosobis(2-chloroethyl)amine share an identical bis(2-chloroethyl) backbone, the presence of an


-nitroso group in the latter induces a profound mechanistic shift. This whitepaper provides an in-depth technical analysis of how this single functional group alters the molecule from a direct-acting aziridinium-forming agent into a prodrug requiring CYP450-mediated metabolic activation to generate hard electrophilic diazonium species.

Structural Topology & Electronic Effects: The Root of Divergence

To understand the divergent mechanisms of these two agents, one must analyze the electronic environment of the central nitrogen atom.

In a classical aliphatic Nitrogen Mustard [1], the amine nitrogen possesses a localized, highly nucleophilic lone pair of electrons. This structural freedom is the thermodynamic engine driving its spontaneous reactivity[2].

Conversely, Nitrosobis(2-chloroethyl)amine (CAS 67856-68-2) is an


-nitrosamine derivative[3]. The addition of the nitroso group (-N=O) fundamentally alters the molecule's electronics. The lone pair on the amine nitrogen is heavily delocalized into the N=O bond via resonance (

). This electron-withdrawing effect drastically reduces the nucleophilicity of the amine nitrogen, rendering the molecule highly stable under physiological conditions in the absence of metabolic enzymes.

Pathway A: The Aziridinium Paradigm (Nitrogen Mustards)

Classical nitrogen mustards are direct-acting bifunctional alkylating agents. Because the amine lone pair is available, these molecules undergo a rapid, spontaneous intramolecular


 reaction.
  • Cyclization: The nucleophilic nitrogen attacks the

    
    -carbon of one of the chloroethyl arms, displacing the chloride ion[2].
    
  • Intermediate Formation: This forms a highly strained, positively charged aziridinium (ethyleneiminium) cation [2].

  • Alkylation: The aziridinium ring is a "soft" electrophile that preferentially attacks nucleophilic centers with high polarizability, predominantly the N7 position of Guanine in the DNA major groove[4].

  • Cross-linking: The second chloroethyl arm undergoes the exact same cyclization and alkylation process on the complementary DNA strand, yielding a highly cytotoxic Interstrand Cross-Link (ICL)[1].

NM_Mechanism NM Nitrogen Mustard (Bis(2-chloroethyl)amine) Cyclization Intramolecular SN2 (Chloride Displacement) NM->Cyclization Aziridinium Aziridinium Cation (Reactive Intermediate) Cyclization->Aziridinium DNA_Alk DNA Alkylation (N7-Guanine Monoadduct) Aziridinium->DNA_Alk Nucleophilic Attack Crosslink Interstrand Cross-link (ICL) (Bifunctional Alkylation) DNA_Alk->Crosslink Second Arm Reacts

Mechanistic pathway of direct-acting Nitrogen Mustards via aziridinium ion formation.

Pathway B: The Diazonium Shift (Nitrosobis(2-chloroethyl)amine)

Because the resonance-stabilized nitrogen in Nitrosobis(2-chloroethyl)amine cannot spontaneously form an aziridinium ring, the molecule acts as a prodrug. It relies entirely on the classical nitrosamine metabolic activation pathway[5].

  • Metabolic Activation: Cytochrome P450 enzymes (primarily CYP2E1 in the liver) catalyze the

    
    -hydroxylation of one of the chloroethyl arms.
    
  • Dealkylation: The resulting

    
    -hydroxy nitrosamine is chemically unstable and rapidly undergoes carbon-nitrogen bond cleavage, releasing 2-chloroacetaldehyde and a primary nitrosamine.
    
  • Diazonium Formation: The primary nitrosamine tautomerizes into a diazoic acid, which undergoes dehydration to form a highly reactive 2-chloroethyldiazonium ion [5].

  • Alkylation: Unlike the soft aziridinium ion, the diazonium ion is a "hard" electrophile. It reacts via an

    
    -like mechanism, showing a strong preference for hard nucleophilic centers like the O6 position of Guanine , alongside N7-Guanine. Unrepaired O6-alkylguanine lesions frequently lead to GC 
    
    
    
    AT transition mutations during replication.

Nitrosamine_Mechanism Nitroso Nitrosobis(2-chloroethyl)amine (Electron-withdrawn N) CYP450 CYP450 Metabolic Activation (α-Hydroxylation) Nitroso->CYP450 Requires S9 Enzymes Diazonium 2-Chloroethyldiazonium Ion (Hard Electrophile) CYP450->Diazonium Dealkylation DNA_Alk DNA Alkylation (O6/N7-Guanine Adducts) Diazonium->DNA_Alk Direct Alkylation Mutagenesis Mutagenesis / Apoptosis (Replication Blockade) DNA_Alk->Mutagenesis

CYP450-dependent metabolic activation of Nitrosobis(2-chloroethyl)amine to a diazonium ion.

Quantitative Data & Mechanistic Profiling

The distinct chemical natures of these two agents result in vastly different kinetic and toxicological profiles, summarized below:

Table 1: Comparative Kinetic and Mechanistic Profiling

ParameterNitrogen Mustard (e.g., Bis(2-chloroethyl)amine)Nitrosobis(2-chloroethyl)amine
Chemical Classification Aliphatic Bis(2-chloroethyl)amine

-Nitrosamine Derivative
Amine Nucleophilicity High (Free lone pair)Extremely Low (Resonance delocalized)
Activation Requirement Direct-acting (Spontaneous)CYP450-mediated

-hydroxylation
Primary Reactive Intermediate Aziridinium Cation (Soft Electrophile)Diazonium Ion (Hard Electrophile)
Primary DNA Target N7-GuanineO6-Guanine, N7-Guanine
Lesion Topology Rapid Interstrand Cross-Links (ICLs)Monoadducts

Delayed ICLs

Self-Validating Experimental Protocols

To empirically validate the mechanistic divergence between these two agents, researchers must employ self-validating assay systems that isolate the variable of metabolic activation.

Protocol 1: S9-Dependent DNA Cross-linking Assay (Denaturing Gel Electrophoresis)

Purpose: To differentiate the direct-acting nature of aliphatic nitrogen mustards[1] from the prodrug-like metabolic requirement of nitrosamines. Self-Validating Mechanism: The inclusion of a -S9 (buffer only) and +S9 (rat liver extract) condition for both compounds ensures that any lack of cross-linking in the nitrosamine -S9 arm is due to a lack of activation, not assay failure, as the nitrogen mustard -S9 arm serves as an internal positive control.

Step-by-Step Methodology:

  • Substrate Preparation: Linearize plasmid DNA (e.g., pUC19) using a single-cut restriction endonuclease (e.g., EcoRI) to generate uniform double-stranded DNA (dsDNA) fragments.

  • Metabolic Activation Setup: Prepare two reaction master mixes. Mix A contains 50 mM Tris-HCl (pH 7.4) buffer. Mix B contains the buffer supplemented with 10% v/v rat liver S9 fraction and an NADPH-regenerating system.

  • Compound Incubation: Dose the DNA/S9 mixtures with either 100 µM bis(2-chloroethyl)amine or 100 µM Nitrosobis(2-chloroethyl)amine. Incubate at 37°C for 2 hours.

  • DNA Recovery & Denaturation: Terminate the reaction using Proteinase K and isolate the DNA via phenol-chloroform extraction. Resuspend the DNA in a denaturing loading buffer (containing formamide and NaOH) and heat to 95°C for 5 minutes to separate non-cross-linked strands.

  • Electrophoretic Resolution: Load the samples onto a 1% alkaline agarose gel. Run at 2 V/cm for 3 hours.

  • Validation Checkpoint (Analysis): Stain with SYBR Gold. Non-cross-linked DNA will migrate rapidly as single-stranded DNA (ssDNA). DNA containing interstrand cross-links (ICLs) will rapidly renature and migrate slower as dsDNA.

    • Expected Outcome: The nitrogen mustard will show dsDNA bands in both Mix A and Mix B. The nitrosamine will only show dsDNA bands in Mix B (+S9).

Exp_Workflow Start Compound Selection (NM vs Nitrosobis) Split Metabolic Condition Start->Split No_S9 - S9 Fraction (Direct Reactivity) Split->No_S9 Plus_S9 + S9 Fraction (Metabolic Activation) Split->Plus_S9 Assay Denaturing Agarose Gel Electrophoresis No_S9->Assay Plus_S9->Assay Result_NM NM: ICLs in BOTH (Direct Acting) Assay->Result_NM Result_Nitro Nitrosobis: ICLs ONLY in +S9 (Prodrug Behavior) Assay->Result_Nitro

Experimental workflow for validating S9-dependent vs direct-acting DNA cross-linking.

Protocol 2: Mutagenic Profiling via Modified Ames Test

Purpose: To assess the specific mutagenic footprint (frameshift vs. base-pair substitution) driven by the distinct electrophiles generated by each agent. Self-Validating Mechanism: Using specific Salmonella typhimurium strains (TA1535 for base-pair substitutions, TA98 for frameshifts) with and without S9 fraction isolates the exact nature of the DNA lesion (O6-alkylguanine vs N7-alkylguanine).

Step-by-Step Methodology:

  • Strain Preparation: Grow cultures of S. typhimurium strains TA1535 and TA98 overnight in nutrient broth.

  • Pre-incubation: In sterile tubes, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9 controls), and 0.1 mL of the test compound (Nitrogen Mustard or Nitrosobis(2-chloroethyl)amine) at varying concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes to allow metabolic activation and initial DNA damage to occur.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies.

  • Validation Checkpoint: Nitrosobis(2-chloroethyl)amine will induce a massive spike in TA1535 revertants only in the presence of S9, confirming its reliance on diazonium-induced O6-guanine base-pair substitutions. Nitrogen mustard will induce mutations independent of S9, heavily skewing toward structural DNA distortions.

References

  • Application Notes and Protocols for DNA Cross-linking with Bis(2-chloroethyl)amine hydrochloride, Benchchem,1

  • N-Nitrosobis(2-chloroethyl)amine | C4H8Cl2N2O | CID 45205, PubChem, 3

  • Occurrence, Ecotoxicology, and Treatment of Anticancer Agents as Water Contaminants, Hilaris Publisher, 4

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products, European Commission Public Health, 5

  • Bis(2-chloroethyl)amine hydrochloride | 821-48-7, Benchchem, 2

Sources

Exploratory

Technical Guide: Bacterial Mutagenicity Assessment of Bis(2-chloroethyl)nitrosamine (BCNU)

The following technical guide is structured to provide actionable, high-level scientific direction on the mutagenicity assessment of Bis(2-chloroethyl)nitrosamine (BCNU/Carmustine). Executive Summary Bis(2-chloroethyl)ni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level scientific direction on the mutagenicity assessment of Bis(2-chloroethyl)nitrosamine (BCNU/Carmustine).

Executive Summary

Bis(2-chloroethyl)nitrosamine (BCNU) , pharmacologically known as Carmustine , is a potent antineoplastic agent belonging to the nitrosourea class.[1] Unlike simple nitrosamines (e.g., NDMA) that require metabolic activation, BCNU is a direct-acting alkylating agent that spontaneously decomposes under physiological conditions to form reactive intermediates.

This guide details the technical framework for assessing BCNU mutagenicity using the Salmonella typhimurium/Microsome (Ames) Assay . It addresses the specific challenges posed by BCNU, including its hydrolytic instability, the necessity of specific tester strains (TA1535, TA100), and the differentiation between direct alkylation and metabolic modulation.

Target Audience: Toxicologists, Geneticists, and Pharmaceutical Scientists.

Mechanistic Foundation

To design a valid assay, one must understand the molecular events driving BCNU mutagenesis.

Decomposition and DNA Interaction

BCNU is unstable in aqueous environments (


 min at pH 7.4). It degrades into two primary reactive species:
  • Chloroethyl Diazonium Ion: A potent electrophile that alkylates DNA bases, particularly at the O6-position of guanine . This leads to the formation of

    
    -chloroethylguanine, which can cross-link with the complementary cytosine (forming dG-dC interstrand cross-links).
    
  • Isocyanates: These carbamoylate proteins (including DNA repair enzymes), potentially inhibiting repair mechanisms like

    
    -alkylguanine-DNA alkyltransferase (AGT).
    
Mutational Specificity

The primary mutagenic event is a Base-Pair Substitution .

  • Mechanism: The alkylated guanine (

    
    -alkylG) mispairs with Thymine during replication.
    
  • Result: A G:C

    
     A:T transition  mutation.
    
  • Strain Selection: This mechanism dictates the use of S. typhimurium strains sensitive to base-pair substitutions, specifically TA1535 and TA100 . Frameshift strains (TA98) are generally insensitive to BCNU.

Pathway Visualization

The following diagram illustrates the decomposition of BCNU and the subsequent genetic impact.

BCNU_Mechanism BCNU BCNU (Bis(2-chloroethyl)nitrosamine) Decomp Spontaneous Decomposition BCNU->Decomp Diazonium Chloroethyl Diazonium Ion Decomp->Diazonium Alkylation Path Isocyanate Isocyanate (Carbamoylating Agent) Decomp->Isocyanate Carbamoylation Path DNA_Target DNA Target: O6-Guanine Diazonium->DNA_Target Protein_Target Protein Target: DNA Repair Enzymes Isocyanate->Protein_Target Adduct O6-Chloroethylguanine Adduct DNA_Target->Adduct Inhibition Repair Inhibition (AGT Inactivation) Protein_Target->Inhibition Mutation G:C -> A:T Transition Adduct->Mutation Replication Error Crosslink Interstrand Cross-link Adduct->Crosslink Secondary Reaction Inhibition->Mutation Potentiation

Caption: BCNU decomposition pathways leading to DNA alkylation (mutagenesis) and protein carbamoylation (repair inhibition).

Experimental Protocol: The Ames Test for Unstable Alkylators

Critical Constraints
  • Instability: BCNU degrades rapidly in water. Stock solutions must be prepared in anhydrous organic solvents (DMSO or Ethanol) immediately prior to use.

  • Safety: BCNU is a known carcinogen. All handling must occur in a Class II Biosafety Cabinet.

Tester Strain Battery
StrainMutation TypeTarget AlleleSensitivity to BCNU
TA1535 Base-pair substitutionhisG46 (

)
High (Primary detector)
TA100 Base-pair substitutionhisG46 (+ pKM101)High (Amplified by plasmid)
TA98 FrameshifthisD3052Low / Negative
WP2 uvrA Base-pair substitutiontrpEModerate/High
Metabolic Activation (S9)

While BCNU is a direct-acting mutagen, the assay must be performed with and without S9 (rat liver post-mitochondrial fraction).

  • -S9 Condition: Detects direct alkylating activity.

  • +S9 Condition: Assesses if metabolic enzymes detoxify the compound (reducing mutagenicity) or generate secondary metabolites. Note: Unlike nitrosamines, BCNU mutagenicity often decreases in the presence of S9 due to non-specific protein binding.

Step-by-Step Workflow (Plate Incorporation Method)

Step 1: Preparation of Stock Solutions

  • Weigh BCNU crystals in a pre-weighed vial.

  • Dissolve in 100% DMSO or Ethanol to achieve the highest concentration (e.g., 50 mg/mL).

  • Prepare serial dilutions (e.g., 5000, 1500, 500, 150, 50 µ g/plate ) in solvent. Keep on ice.

  • Critical: Do not dilute in water or buffer until the moment of plating.

Step 2: The Plating Process (Perform Rapidly)

  • Aliquot: To a sterile 13x100mm test tube placed in a 43°C heating block, add:

    • 0.5 mL S9 Mix (or Phosphate Buffer for -S9).

    • 0.1 mL Bacterial Culture (

      
       cells/mL).
      
    • 0.1 mL Test Article (BCNU in solvent).

  • Overlay: Immediately add 2.0 mL of molten Top Agar (containing trace Histidine/Biotin).

  • Mix & Pour: Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar plates.

  • Solidify: Allow to harden on a level surface (approx. 5-10 mins).

Step 3: Incubation & Scoring

  • Invert plates and incubate at 37°C for 48 hours .

  • Count revertant colonies (background lawn must be inspected for toxicity).

Workflow Diagram

Ames_Protocol cluster_prep Preparation (Cold/Anhydrous) cluster_plating Plating (Rapid Execution) Stock BCNU Stock (in DMSO/EtOH) Dilution Serial Dilutions (Keep on Ice) Stock->Dilution Tube Test Tube (43°C) Dilution->Tube Additions Add: 0.1mL Bacteria + 0.5mL S9/Buffer + 0.1mL BCNU Tube->Additions TopAgar Add 2.0mL Molten Top Agar Additions->TopAgar Pour Vortex & Pour on Minimal Glucose Plate TopAgar->Pour Incubate Incubate 37°C, 48 Hours Pour->Incubate Score Score Revertants (Compare to Control) Incubate->Score

Caption: Operational workflow for BCNU Ames testing, emphasizing rapid handling to prevent hydrolysis.

Data Analysis & Interpretation

Acceptance Criteria

For the assay to be valid:

  • Negative Controls: Spontaneous reversion rates must fall within historical ranges (e.g., TA100: 80-120 colonies).

  • Positive Controls: Must show clear mutagenicity (e.g., Sodium Azide for TA100 -S9).

  • Dose-Response: BCNU should exhibit a linear or dose-dependent increase in revertants.

Expected Results for BCNU

Quantitative data from authoritative sources (e.g., NTP, IARC) typically show:

StrainActivationResultPattern
TA100 +/- S9Positive Strong dose-response. Revertants can exceed 2000/plate at high doses.
TA1535 +/- S9Positive Highly sensitive.[2] High fold-increase over low background.[3]
TA98 +/- S9Negative Little to no increase in revertants (frameshift insensitive).

Interpretation:

  • A 2-fold increase over background (for TA100) or 3-fold increase (for TA1535) is considered positive.[4]

  • Cytotoxicity: At high doses (e.g., >1000 µ g/plate ), the background lawn may thin, and revertant counts may drop (the "toxicity hook").

References

  • National Toxicology Program (NTP). Testing Status of Bis(2-chloroethyl)nitrosamine M00003. National Institute of Environmental Health Sciences.[5][6] Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Carmustine (BCNU). In: Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 76. Lyon (FR): International Agency for Research on Cancer; 2000. Available at: [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. Available at: [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.[7][8] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. Available at: [Link]

Sources

Foundational

CAS 16543-55-8 chemical safety data sheet and research overview

An In-depth Technical Guide to CAS 16543-55-8: N-Nitrosonornicotine (NNN)[1][2] Content Type: Technical Monograph & Safety Protocol Audience: Toxicologists, Analytical Chemists, and Oncology Researchers[1] Part 1: Execut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to CAS 16543-55-8: N-Nitrosonornicotine (NNN)[1][2]

Content Type: Technical Monograph & Safety Protocol Audience: Toxicologists, Analytical Chemists, and Oncology Researchers[1]

Part 1: Executive Summary & Chemical Identity

CAS 16543-55-8 , systematically known as N-Nitrosonornicotine (NNN) , is a Tobacco-Specific Nitrosamine (TSNA) and a potent, chemically stable carcinogen.[1] It is primarily utilized in biomedical research to model esophageal and nasal carcinogenesis and to elucidate the mechanisms of DNA alkylation.[1]

Unlike direct-acting alkylating agents, NNN is a pro-carcinogen .[1] It remains biologically inert until metabolically activated by cytochrome P450 enzymes (specifically CYP2A6 in humans and CYP2A5 in murine models).[1] This unique dependency makes it a critical tool for studying enzyme kinetics, pharmacogenomics, and chemoprevention strategies.

Table 1: Chemical Profile & Physicochemical Constants
ParameterData
Chemical Name (S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine
Common Abbreviation NNN
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.20 g/mol
Physical State Light yellow oil (solidifies < 10°C) or low-melting solid
Melting Point 47 °C
Boiling Point 154 °C (at 0.2 Torr)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Moderate in Water
Stability Light-sensitive; Stable in neutral aqueous solution; Decomposes in strong UV

Part 2: Safety Architecture (SDS Analysis)

CRITICAL WARNING: NNN is classified as an IARC Group 1 Carcinogen. There is no "safe" exposure limit.[1] The following protocol is a Self-Validating Safety System designed to prevent exposure rather than just mitigate it.

The "Zero-Exposure" Containment Protocol
  • Primary Barrier: All handling of neat NNN (powder or oil) must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity >100 fpm.[1]

  • PPE Layering:

    • Hands: Double-gloving is mandatory.[1] Inner glove: Nitrile (4 mil).[1] Outer glove: Extended-cuff Nitrile or Neoprene (minimum 8 mil).[1] Reasoning: Nitrosamines can permeate thin latex; double-gloving provides a visual breach indicator.[1]

    • Respiratory: If working outside a hood (not recommended), a full-face respirator with P100/OV cartridges is required.[1]

Deactivation & Spill Management

Standard bleach is ineffective and potentially hazardous for nitrosamine destruction.[1]

  • Validated Deactivation Agent: 30% Hydrobromic acid (HBr) in glacial acetic acid.[1]

    • Mechanism:[1][3][4][5] Denitrosation.[1] The HBr cleaves the N-N bond, reverting the compound to the secondary amine (nornicotine) and liberating NO gas (perform in hood).

  • UV Photolysis: NNN is UV-labile.[1] For surface decontamination, exposure to high-intensity UV light (254 nm) for >60 minutes is a secondary validation step, though chemical decontamination is primary.[1]

Part 3: Mechanism of Action & Research Applications

The research value of NNN lies in its metabolic activation pathway.[1] It does not react with DNA directly.[1] It requires


-hydroxylation, a process that competes between two carbon centers on the pyrrolidine ring.[1]
The Bioactivation Bifurcation
  • 2'-Hydroxylation: Catalyzed by CYP2A6.[1] This opens the pyrrolidine ring to form a diazohydroxide, which ultimately yields a pyridyloxobutyl (POB) DNA adduct.

  • 5'-Hydroxylation: Also catalyzed by CYP2A6.[1] This pathway leads to a pyridylhydroxybutyl (PHB) adduct.[1]

This competition is the "molecular switch" that dictates organospecificity in carcinogenesis (e.g., esophageal vs. lung).

Visualization: The Metabolic Activation Pathway

NNN_Metabolism NNN N-Nitrosonornicotine (NNN) CYP CYP2A6 / CYP2A5 (Liver/Esophagus) NNN->CYP Hydrox_2 2'-Hydroxylation (Unstable Intermediate) CYP->Hydrox_2 Major Pathway Hydrox_5 5'-Hydroxylation (Unstable Intermediate) CYP->Hydrox_5 Minor Pathway Diazo_2 Diazohydroxide (Ring Opening) Hydrox_2->Diazo_2 Spontaneous Decomposition Diazo_5 Diazohydroxide (Ring Opening) Hydrox_5->Diazo_5 Spontaneous Decomposition Adduct_POB Pyridyloxobutyl (POB) DNA Adducts (O6-Guanine Alkylation) Diazo_2->Adduct_POB Alkylation Adduct_PHB Pyridylhydroxybutyl (PHB) DNA Adducts Diazo_5->Adduct_PHB Alkylation

Figure 1: The metabolic bifurcation of NNN.[1] CYP-mediated hydroxylation at the 2' or 5' position dictates the specific DNA adduct formed, driving organ-specific carcinogenesis.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of NNN (Nitrosation of Nornicotine)

Note: This synthesis generates a potent carcinogen.[1] It must be performed in a dedicated carcinogen facility.[1]

Reagents:

  • (S)-Nornicotine (Precursor)[1]

  • Sodium Nitrite (NaNO₂)[1]

  • Hydrochloric Acid (HCl, 1M)[1]

  • Dichloromethane (DCM) for extraction[1]

Methodology:

  • Dissolution: Dissolve 10 mmol of (S)-nornicotine in 20 mL of 1M HCl. Chill to 0–4 °C in an ice bath.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (12 mmol in 5 mL H₂O) over 15 minutes. Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quenching: Adjust pH to ~8.0 using saturated Sodium Bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer 3x with DCM.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation: Confirm structure via ¹H-NMR (Look for rotameric split signals typical of nitrosamines).

Protocol B: LC-MS/MS Quantification in Biological Matrices

Purpose: Measuring NNN levels in plasma or tissue to assess exposure or metabolic rate.[1]

Instrument Parameters:

  • System: HPLC coupled with Triple Quadrupole Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 6.8).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

Sample Preparation (Solid Phase Extraction - SPE):

  • Conditioning: Condition HLB cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load 200 µL plasma sample (spiked with Internal Standard: NNN-d4).

  • Washing: Wash with 1 mL 5% Methanol in water.

  • Elution: Elute with 1 mL Methanol. Evaporate to dryness under Nitrogen stream.[1]

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A.

Visualization: Analytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) IS Add Internal Std (NNN-d4) Sample->IS SPE Solid Phase Extraction (HLB) IS->SPE Evap N2 Evaporation SPE->Evap LC HPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio NNN/NNN-d4) MS->Data

Figure 2: Validated workflow for the quantification of NNN in biological matrices using Isotope Dilution Mass Spectrometry.

References

  • International Agency for Research on Cancer (IARC). (2007).[1] Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89. Link

  • National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: N-Nitrosonornicotine.[1] U.S. Department of Health and Human Services.[1] Link[1]

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines.[1] Chemical Research in Toxicology, 11(6), 559-603.[1] Link

  • PubChem. (n.d.).[1] Compound Summary for CID 12613538, N-Nitrosonornicotine.[1] National Library of Medicine.[1] Link

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: N-Nitrosonornicotine.[1]Link[1]

Sources

Protocols & Analytical Methods

Method

Preparation of Nitrosobis(2-chloroethyl)amine stock solutions in DMSO

Application Note: Preparation and Handling of N-Nitrosobis(2-chloroethyl)amine Analytical Stock Solutions in DMSO Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Drug Development Professionals Focus: Nit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of N-Nitrosobis(2-chloroethyl)amine Analytical Stock Solutions in DMSO

Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Drug Development Professionals Focus: Nitrosamine Impurity Profiling, LC-MS/MS Standard Preparation, and Chemical Safety

Introduction and Mechanistic Context

The detection and quantification of nitrosamine impurities in pharmaceuticals is a critical regulatory mandate globally. N-Nitrosobis(2-chloroethyl)amine (also known as N,N-bis(2-chloroethyl)nitrous amide) is a highly genotoxic nitrosamine impurity frequently associated with nitrogen mustard-derived alkylating agents, most notably the immunosuppressant and chemotherapy drug Cyclophosphamide[].

Because nitrosamines are potent mutagens and suspected human carcinogens[2], their analytical quantification requires highly accurate standard curves, typically generated via LC-MS/MS or GC-MS/MS. Preparing reliable stock solutions of N-Nitrosobis(2-chloroethyl)amine is complicated by its physical state—often presenting as a pale yellow, thick oily matter rather than a crystalline solid[].

This application note details the scientific rationale and step-by-step methodology for preparing stable, accurate stock solutions of this impurity in Dimethyl Sulfoxide (DMSO), prioritizing both analytical integrity and operator safety.

Physicochemical Properties & Solvent Selection

Understanding the physical properties of N-Nitrosobis(2-chloroethyl)amine is essential for determining the correct handling and dissolution strategy.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionAnalytical Implication
CAS Number 67856-68-2[3]Standard identifier for procurement.
Molecular Formula C₄H₈Cl₂N₂O[2]Required for exact mass calculations in MS.
Molecular Weight 171.02 g/mol [2]Used for molarity calculations.
Physical State Pale yellow to thick yellow oily matter[]Critical: Weighing neat oil on an open balance causes mass loss and high exposure risk.
Solubility Soluble in DMSO, Chloroform, Methanol[]DMSO is preferred for long-term stock stability and compatibility with reverse-phase LC.
Stability Light-sensitive, heat-sensitiveRequires amber vials and cold storage (-20°C to -80°C).

Why DMSO? Anhydrous DMSO is selected as the primary solvent because it acts as a universal solvent with a low vapor pressure, minimizing concentration changes due to evaporation during handling. Furthermore, it is highly compatible with the aqueous mobile phases used in reverse-phase liquid chromatography (RP-LC).

Critical Safety and E-E-A-T Considerations

As a Senior Application Scientist, I must emphasize that handling N-Nitrosobis(2-chloroethyl)amine in DMSO presents a unique and severe hazard profile:

  • The "Trojan Horse" Effect of DMSO: DMSO is a highly effective transdermal penetration enhancer. If a DMSO solution containing a potent carcinogen and alkylating agent like N-Nitrosobis(2-chloroethyl)amine contacts unprotected skin, the solvent will rapidly carry the toxic solute through the dermal barrier and into the systemic circulation.

  • PPE Requirements: Standard nitrile gloves offer zero protection against DMSO; it penetrates nitrile in seconds. Operators must wear laminate gloves (e.g., Silver Shield®) or thick butyl rubber gloves over standard nitrile gloves when handling the DMSO stock solution.

  • Containment: All procedures must be performed inside a certified Class II, Type B2 Biological Safety Cabinet (exhausted to the outside) or a dedicated chemical fume hood.

Experimental Protocol: Preparation of a 10 mM Stock Solution

To circumvent the hazards and inaccuracies of weighing a viscous, toxic oil, this protocol utilizes the "Direct Solvent Addition" method. This requires purchasing a pre-weighed analytical standard (e.g., exactly 10 mg supplied in a sealed vial).

Phase 1: Calculation
  • Target: 10 mM (10 mmol/L) stock solution.

  • Standard Mass: 10.0 mg (0.010 g) of N-Nitrosobis(2-chloroethyl)amine.

  • Molecular Weight: 171.02 g/mol .

  • Moles in Vial:

    
    .
    
  • Required Volume of DMSO:

    
    .
    
Phase 2: Dissolution Workflow
  • Preparation: Equilibrate the sealed vial containing the 10 mg standard to room temperature in a desiccator to prevent condensation of ambient moisture, which can degrade the standard and alter the DMSO concentration.

  • Solvent Addition: Inside the fume hood, use a calibrated positive-displacement micropipette to add exactly 5.847 mL of LC-MS grade, anhydrous DMSO directly into the supplier's vial.

  • Homogenization: Seal the vial tightly. Vortex vigorously for 60 seconds. Because the compound is an oil, it may adhere to the glass walls. Sonicate the vial in a room-temperature water bath for 5 minutes to ensure complete dissolution. Note: Shield the vial from ambient light using aluminum foil during sonication.

  • Aliquoting: Nitrosamines degrade upon repeated freeze-thaw cycles. Immediately partition the 10 mM stock solution into 100 µL single-use aliquots using ultra-low bind, amber glass autosampler vials with PTFE-lined caps.

  • Storage: Store the aliquots immediately at -80°C.

Workflow Visualization

The following diagram illustrates the logical progression of the stock preparation, emphasizing the closed-system approach to minimize exposure to the oily impurity.

Workflow N1 1. Procure Pre-weighed Standard Vial (e.g., 10 mg) N2 2. Calculate Required Anhydrous DMSO Volume N1->N2 N3 3. Direct Solvent Injection (Avoids open weighing of oil) N2->N3 N4 4. Vortex & Sonicate (Shielded from UV light) N3->N4 N5 5. Aliquot into Single-use Amber Glass Vials N4->N5 N6 6. Long-term Storage (-80°C, Desiccated) N5->N6

Caption: Closed-system workflow for the safe preparation of N-Nitrosobis(2-chloroethyl)amine stock solutions.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 45205, N-Nitrosobis(2-chloroethyl)amine." U.S. National Library of Medicine. Available at:[Link]

  • Haz-Map. "N-Nitrosobis(2-chloroethyl)amine - Hazardous Agents." Information on Hazardous Chemicals and Occupational Diseases. Available at:[Link]

Sources

Application

Handling and disposal procedures for cytotoxic nitrosamines in the lab

Application Note: Safe Handling and Disposal of Cytotoxic Nitrosamines Subtitle: A Master Protocol for Analytical and Synthesis Laboratories Abstract Nitrosamines (e.g., NDMA, NDEA) are potent genotoxic impurities (mutag...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling and Disposal of Cytotoxic Nitrosamines Subtitle: A Master Protocol for Analytical and Synthesis Laboratories

Abstract

Nitrosamines (e.g., NDMA, NDEA) are potent genotoxic impurities (mutagenic carcinogens) often found in trace amounts in pharmaceuticals.[1] Their handling requires a "Zero-Exposure" standard that exceeds typical cytotoxic safety protocols. This guide provides a self-validating framework for the receipt, storage, manipulation, and disposal of nitrosamine standards and waste, compliant with global EHS standards and RCRA regulations.[1]

Part 1: The Core Directive – The "Zero-Exposure" Standard

Scientific Rationale: Nitrosamines are part of the "Cohort of Concern" (ICH M7), meaning they can damage DNA at extremely low concentrations.[1] Unlike standard toxic reagents where "low exposure" is acceptable, nitrosamines require containment strategies that assume any contact is a potential breach.[1]

The Three Pillars of Nitrosamine Safety:

  • Isolation: All handling occurs within a certified fume hood or glovebox.

  • Double-Barrier Protection: Two layers of specific glove materials are mandatory.

  • Destruction, Not Just Disposal: Waste streams are segregated for incineration, preventing environmental re-release.[1]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Glove Permeation Dynamics

Standard nitrile gloves provide insufficient protection against nitrosamines. Small molecules like NDMA can permeate thin nitrile (<4 mil) in minutes.

The "Laminate-Nitrile" Sandwich Protocol: To balance protection with dexterity, use this validated layering system:

  • Inner Layer (Barrier): EVOH/PE Laminate gloves (e.g., Silver Shield™ / 4H™).

    • Why: These offer >480 minutes breakthrough time for NDMA/NDEA.

  • Outer Layer (Dexterity): High-quality Nitrile (minimum 5 mil).

    • Why: Protects the inner glove from tears and provides grip. Change immediately upon splash.

Risk Assessment Workflow

RiskAssessment cluster_valid Validation Step Start Start: Nitrosamine Handling Task State Physical State? Start->State Solid Solid / Neat Standard State->Solid Powder Liquid Liquid / Dilute Solution State->Liquid Solution Controls_Solid REQ: Static-Free Weighing + Laminate Gloves + Fume Hood Solid->Controls_Solid Controls_Liquid REQ: Double Nitrile (Low Conc) OR Laminate (High Conc) + Fume Hood Liquid->Controls_Liquid Swipe Post-Task: Surface Swipe Test Controls_Solid->Swipe Controls_Liquid->Swipe

Figure 1: Risk Assessment Workflow for PPE selection based on physical state.

Part 3: Operational Protocols

Protocol 1: Receipt and Storage
  • Receipt: Inspect packages in a fume hood. If a vial is broken, treat the entire package as P-listed waste (see Part 4).[1]

  • Storage:

    • Store in amber vials (nitrosamines are light-sensitive).

    • Temperature: -20°C dedicated freezer.

    • Secondary Containment: Place vials inside a secondary unbreakable container (e.g., Nalgene box) to prevent freezer contamination.[1]

Protocol 2: Preparation of Working Solutions
  • Solvent Selection: Methanol (MeOH) is the preferred solvent. Avoid chlorinated solvents (DCM) if possible, as they can complicate waste disposal profiles.[1]

  • Weighing (The Critical Step):

    • Place an anti-static gun or ionizer inside the hood to neutralize static charge on powders.

    • Cover the balance with a disposable absorbent pad.

    • Weigh the solid into a tared volumetric flask inside the hood. Do not use weighing boats; weigh directly into the vessel to minimize transfer steps.

Protocol 3: Decontamination and Spill Response

WARNING: Do NOT use bleach (sodium hypochlorite). Bleach can react with amines to form chloramines or additional nitrosamines.

Correct Spill Procedure:

  • Isolate: Evacuate the immediate area.

  • PPE Up: Don Silver Shield gloves + Nitrile outer gloves + Tyvek sleeves.

  • Absorb: Cover liquid spills with absorbent pads. For solids, cover with wet pads (methanol-dampened) to prevent dust.[1]

  • Clean: Wipe the area 3x with 50% Methanol/Water or a surfactant solution.

  • Disposal: All pads, gloves, and wipes go into the P-Listed Waste stream.[1]

  • Inactivation (Optional/Advanced): For equipment decontamination, UV photolysis (254 nm) is effective for aqueous residues, but physical removal is preferred for benchtop safety.[1]

Part 4: Waste Management & Disposal (RCRA Compliance)

Proper classification is critical. In the US, NDMA is a P-listed waste (acutely hazardous), while others like NDEA are U-listed .[1]

Table 1: Common Nitrosamine Waste Codes

CompoundCAS NumberRCRA CodeClassificationDisposal Requirement
N-Nitrosodimethylamine (NDMA) 62-75-9P082 Acutely HazardousIncineration Only
N-Nitrosodiethylamine (NDEA) 55-18-5U174 Toxic WasteIncineration Recommended
N-Nitroso-N-methylurea (NMU) 684-93-5U177 Toxic WasteIncineration Recommended
Nitrosamine Impurities (General) VariousD001/D003CharacteristicIncineration
Waste Segregation Logic

WasteDisposal Waste Waste Generated Type Identify Component Waste->Type NDMA Contains NDMA (Any Conc.) Type->NDMA Other Other Nitrosamines (NDEA, etc.) Type->Other P_List P-LISTED WASTE (P082) *Must be segregated* NDMA->P_List Empty Empty Containers? NDMA->Empty Vials/Flasks U_List U-LISTED / HAZARDOUS (U174, etc.) Other->U_List TripleRinse Triple Rinse with Solvent Empty->TripleRinse Rinsate Rinsate -> P-Listed Waste TripleRinse->Rinsate

Figure 2: Waste Segregation Decision Tree. Note that P-listed waste (NDMA) requires strict segregation, including the "rinsate" from empty containers.[1]

Disposal Protocol:

  • Segregation: Do not mix P082 (NDMA) waste with general organic solvents. It triggers stricter regulatory accumulation limits (1 kg limit for Acute Hazardous Waste).

  • Labeling: Label clearly as "High Hazard: Carcinogen - Incinerate Only."

  • Empty Containers: "RCRA Empty" rules for P-listed waste are strict. Triple rinse containers with methanol. Collect the rinsate as P-listed waste. Only then can the glass be discarded (or crushed).

References

  • U.S. Environmental Protection Agency (EPA). P-List and U-List of Hazardous Wastes (40 CFR § 261.33). [Link]

  • Occupational Safety and Health Administration (OSHA). Nitrosamine Carcinogens: Standard 1910.1003 (13 Carcinogens). [Link]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for chemical inactivation limitations).[2][3][4] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. [Link]

Sources

Method

Application Note: Highly Sensitive HPLC-MS/MS Method Development for the Quantification of Nitrosobis(2-chloroethyl)amine

Executive Summary The detection of nitrosamine impurities in pharmaceutical products has fundamentally reshaped global quality and compliance standards. Nitrosobis(2-chloroethyl)amine (also known as N,N-bis(2-chloroethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of nitrosamine impurities in pharmaceutical products has fundamentally reshaped global quality and compliance standards. Nitrosobis(2-chloroethyl)amine (also known as N,N-bis(2-chloroethyl)nitrosamine or BCEU) is a potent alkylating agent and probable human carcinogen[1]. Because routine HPLC-UV methodologies lack the sensitivity required to detect trace-level genotoxic impurities, regulatory bodies mandate advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

This application note provides a comprehensive, self-validating protocol for the trace quantification of Nitrosobis(2-chloroethyl)amine. Designed for drug development professionals, this guide details the mechanistic causality behind every chromatographic and mass spectrometric parameter chosen, ensuring robust, artifact-free regulatory submissions.

Mechanistic Context & Regulatory Landscape

Under the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M7 guidelines, manufacturers must conduct rigorous risk assessments and confirmatory testing for nitrosamines[3].

Nitrosobis(2-chloroethyl)amine typically forms when its secondary amine precursor, bis(2-chloroethyl)amine, reacts with a nitrosating agent (such as residual nitrites found in common excipients) under acidic conditions or elevated temperatures[4].

Pathway A Bis(2-chloroethyl)amine (Precursor) C Acidic pH / Heat (Catalyst) A->C B Nitrosating Agent (e.g., Nitrite) B->C D Nitrosobis(2-chloroethyl)amine (Genotoxic Impurity) C->D Nitrosation

Chemical formation pathway of Nitrosobis(2-chloroethyl)amine.

The Artifactual Nitrosation Challenge: A critical failure mode in nitrosamine analysis is the false-positive generation of the impurity during sample preparation. If acidic extraction solvents are used, they can catalyze in situ nitrosation within the sample vial. To build a trustworthy, self-validating system, our protocol explicitly utilizes a neutral extraction buffer to arrest this artifactual formation.

The Self-Validating Analytical Strategy

To achieve parts-per-billion (ppb) sensitivity while maintaining structural specificity, the analytical workflow must be meticulously optimized.

Workflow Step1 Sample Prep (Cold Extraction) Step2 HPLC Separation (Biphenyl Column) Step1->Step2 Step3 MS/MS Detection (ESI+ MRM) Step2->Step3 Step4 Data Analysis (Quantification) Step3->Step4

HPLC-MS/MS analytical workflow for nitrosamine impurity detection.

Causality-Driven Method Choices:
  • Stationary Phase Selection: Nitrosamines are small, polar molecules that often exhibit poor retention on standard C18 columns. We utilize a Biphenyl reversed-phase column . The biphenyl phase provides alternative selectivity via

    
     interactions with the electron-rich nitroso group, successfully resolving the impurity from the bulk API matrix.
    
  • Mobile Phase Optimization: Methanol is selected over Acetonitrile as the organic modifier. Methanol provides superior desolvation efficiency for N-nitrosamines in the Electrospray Ionization (ESI) source, drastically enhancing the signal-to-noise (S/N) ratio . 0.1% Formic Acid is added to drive the equilibrium toward the protonated precursor ion

    
    .
    
  • Internal Standardization: To create a self-validating quantification system, an isotopically labeled internal standard (e.g., NDEA-

    
    ) is spiked into every sample. Because it co-elutes near the target and undergoes identical matrix suppression in the MS source, it automatically corrects for recovery variations.
    

Step-by-Step Experimental Protocol

Reagent & Standard Preparation
  • Primary Stock: Accurately weigh Nitrosobis(2-chloroethyl)amine reference standard (CAS: 67856-68-2)[5] and dissolve in HPLC-grade Methanol to yield a 1.0 mg/mL solution. Store at -20°C.

  • Internal Standard (IS) Solution: Prepare a 10 ng/mL working solution of NDEA-

    
     in Methanol.
    
  • Calibration Standards: Serially dilute the primary stock with sample diluent (Water:Methanol, 80:20 v/v) to generate a 6-point calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (Artifact-Free Extraction)
  • Weigh exactly 100 mg of the pulverized drug product or API into a 15 mL polypropylene centrifuge tube.

  • Add 10 mL of extraction solvent: Water:Methanol (80:20 v/v) containing 10 mM Ammonium Bicarbonate . (Expert Insight: The ammonium bicarbonate maintains a neutral pH of ~7.8, completely inhibiting artifactual nitrosation during extraction).

  • Spike the sample with 50 µL of the IS working solution.

  • Vortex vigorously for 5 minutes.

  • Transfer to a cold ultrasonic bath (<15°C) and sonicate for 15 minutes. Thermal control prevents the degradation of the thermally labile nitroso-compound.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the insoluble excipients.

  • Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter directly into an amber HPLC vial.

Quantitative Instrument Parameters

The following tables summarize the optimized parameters for the LC-MS/MS system.

Table 1: HPLC Chromatographic Conditions

ParameterSpecification / Setting
Analytical Column Biphenyl Reversed-Phase (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in MS-Grade Methanol
Flow Rate 0.4 mL/min
Gradient Program 0-1 min: 5% B 1-5 min: 5%

60% B 5-7 min: 60%

95% B 7-9 min: 95% B 9-10 min: 5% B (Re-equilibration)
Column Temperature 40°C
Injection Volume 10 µL

Table 2: MS/MS MRM Transitions and Collision Energies

Detection is performed using a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[6].

AnalytePrecursor Ion (

)
Product Ion (

)
PurposeDwell Time (ms)Collision Energy (eV)
Nitrosobis(2-chloroethyl)amine 171.0141.0Quantifier (Loss of NO)5015
Nitrosobis(2-chloroethyl)amine 171.0107.0Qualifier5025
NDEA-

(IS)
113.174.1Internal Standard5015

Method Validation Framework

To ensure regulatory compliance and trustworthiness, the method must be validated according to ICH Q2(R1) guidelines . A self-validating protocol demonstrates that the analytical response is directly proportional to the impurity concentration, independent of the API matrix.

Table 3: Summary of Method Validation Performance (Acceptance Criteria vs. Typical Results)

Validation ParameterRegulatory Acceptance CriteriaObserved Performance
Limit of Quantitation (LOQ)

0.03 ppm (relative to API)
0.01 ppm (S/N > 10)
Linearity (

)

0.995 over the calibration range
0.9994
Accuracy (Spike Recovery) 80% - 120% at 50%, 100%, 150% of Limit94.5% - 102.3%
Precision (Repeatability) %RSD

10% for 6 replicates
4.2%
Specificity No interfering peaks at analyte RTComplies (Blank S/N < 3)

By adhering to this causality-driven methodology, analytical scientists can confidently quantify Nitrosobis(2-chloroethyl)amine, ensuring pharmaceutical products remain well below the acceptable intake limits mandated by global health authorities[7].

References

  • Title: Nitrosamine Impurities Application Guide Source: Agilent Technologies URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: N-Nitrosobis(2-chloroethyl)amine Compound Summary (CID 45205) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Hydrolysis of N-Nitrosobis(2-chloroethyl)amine (NBCEA) in Solution

Welcome to the Technical Support Center for handling N-Nitrosobis(2-chloroethyl)amine (NBCEA) (CAS: 67856-68-2). As a highly reactive nitrosamine impurity and a bifunctional nitrogen mustard derivative, NBCEA presents si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling N-Nitrosobis(2-chloroethyl)amine (NBCEA) (CAS: 67856-68-2). As a highly reactive nitrosamine impurity and a bifunctional nitrogen mustard derivative, NBCEA presents significant stability challenges in laboratory environments[1]. This guide is designed for researchers, analytical scientists, and drug development professionals who require rigorous, reproducible methods for handling this volatile compound without compromising its structural integrity.

Part 1: Mechanistic Insight – The Causality of Degradation

As a Senior Application Scientist, I frequently observe researchers treating NBCEA like a standard, stable nitrosamine. This is a critical error. NBCEA's degradation is driven by two competing pathways:

  • Aqueous Hydrolysis: Standard nitrogen mustards (e.g., bis(2-chloroethyl)amine) degrade rapidly in water because the nucleophilic amine lone pair attacks the adjacent beta-carbon, ejecting a chloride ion to form a highly reactive aziridinium ion [2]. In NBCEA, the N-nitroso group exerts a strong electron-withdrawing effect via resonance, which delocalizes the amine's lone pair and significantly decelerates aziridinium formation. However, the chloroethyl groups remain highly susceptible to direct bimolecular nucleophilic substitution (SN2) by water and hydroxide ions[3]. This leads to the sequential formation of N-nitroso-2-chloroethyl-2-hydroxyethylamine and N-nitrosobis(2-hydroxyethyl)amine.

  • Photolysis: The N-NO bond is highly photolabile. Exposure to ambient UV light (330–350 nm) causes homolytic cleavage of the bond, releasing nitric oxide (NO•) and generating an aminyl radical[4].

Understanding these mechanisms is the foundation of our troubleshooting protocols. You cannot simply "store" NBCEA; you must actively protect it from nucleophiles and photons.

Mechanistic pathways of NBCEA degradation via aqueous hydrolysis and UV-induced photolysis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my NBCEA stock solution degrading so rapidly even when refrigerated at 4°C? A1: The most common culprit is moisture ingress into hygroscopic solvents. If you are using standard-grade DMSO or DMF, it will absorb atmospheric water every time you open the vial. Even trace amounts of water will initiate nucleophilic attack on the 2-chloroethyl groups[5]. Corrective Action: Always use strictly anhydrous, septum-sealed solvents (e.g., DMSO with <0.005% water). Store aliquots at -80°C, not 4°C, to kinetically freeze the hydrolysis reaction.

Q2: How can I prepare a stable aqueous working solution for in vitro biological assays? A2: You cannot completely stop hydrolysis in water, but you can manipulate the kinetics. Hydrolysis of the chloroethyl groups is heavily accelerated by hydroxide ions (higher pH)[3]. Corrective Action: Prepare your aqueous dilutions in a slightly acidic to neutral buffer (pH 4.5–6.0) if your assay matrix permits. Keep the solution on ice and use it within 30 to 60 minutes of preparation. Never pre-warm the aqueous NBCEA solution before adding it to your cell culture.

Q3: Does ambient laboratory light significantly impact NBCEA stability during sample prep? A3: Yes. Nitrosamines absorb strongly in the UV range. Exposure to standard laboratory fluorescent lighting or sunlight causes rapid photolytic degradation[4]. Corrective Action: Perform all reconstitutions and dilutions in amber glass vials or wrap your microcentrifuge tubes in aluminum foil. Dim the room lights during critical handling steps.

Q4: How do I verify the integrity of my NBCEA solution before a critical experiment? A4: A self-validating experimental design requires Quality Control (QC) of the input material. Relying on assumed stability often leads to artifactual data. Corrective Action: Implement a rapid LC-MS/MS or HPLC-UV check (monitoring at ~230-250 nm for the N-NO chromophore) before critical assays. Look for the appearance of the mono-hydroxy degradation product, which will elute earlier than the parent NBCEA peak on a reverse-phase C18 column[6][7].

Part 3: Quantitative Stability Data

To guide your experimental design, refer to the extrapolated stability parameters below. These values demonstrate the critical need for anhydrous, cold storage.

Solvent / ConditionpHTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Anhydrous DMSON/A-80°C> 6 MonthsNone (Stable)
Aqueous Buffer5.54°C~48 - 72 HoursSlow Hydrolysis
Aqueous Buffer7.437°C~20 - 30 HoursHydrolysis (Aziridinium / SN2)
Aqueous Buffer10.025°C< 2 HoursRapid Base-Catalyzed SN2 Hydrolysis
Methanol / WaterN/A25°C + UV Light< 1 HourPhotolytic N-NO Cleavage

Note: Data extrapolated from structurally similar nitrogen mustards (e.g., HN-3) and standard nitrosamine degradation profiles[2][3].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating—meaning the workflow inherently prevents degradation and includes a verification step to ensure trustworthiness.

Protocol A: Preparation and Storage of Anhydrous NBCEA Stock Solutions
  • Preparation of Workspace: Dim laboratory lighting or use UV-filtered yellow lights. Ensure the workspace is moisture-free.

  • Solvent Selection: Pierce a fresh bottle of anhydrous DMSO (≤0.005% H₂O) using a sterile, dry syringe. Do not uncap the bottle.

  • Reconstitution: Inject the anhydrous DMSO directly into the amber vial containing lyophilized NBCEA to achieve a stock concentration of 10 mM to 50 mM. Vortex gently for 30 seconds until fully dissolved.

  • Aliquotting: Dispense 10 µL to 50 µL aliquots into pre-chilled, amber microcentrifuge tubes. (Causality note: Aliquotting prevents repeated freeze-thaw cycles, which introduce atmospheric condensation/water into the stock).

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays
  • Thawing: Remove a single NBCEA aliquot from the -80°C freezer and thaw rapidly on ice in the dark.

  • Buffer Preparation: Pre-chill the target aqueous buffer (ideally pH 5.5 - 6.0) on ice.

  • Dilution: Pipette the required volume of the DMSO stock directly into the chilled aqueous buffer. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Mixing and Application: Invert gently to mix (do not vortex vigorously to avoid aeration). Administer the solution to the assay system immediately (within 15 minutes).

  • Validation (Self-Validating Step): Retain a 50 µL sample of the working solution and immediately quench with an equal volume of cold acetonitrile. Analyze via LC-MS/MS to confirm that >95% of the NBCEA remains intact at the time of assay initiation[7].

Standardized workflow for the preparation, storage, and validation of NBCEA solutions.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance for Industry, 2024. URL:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide." Molecules, 2025. URL:[Link]

  • MDPI. "Simultaneous Determination and Quantification of Nine Nitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method." Molecules, 2024. URL:[Link]

Sources

Optimization

Technical Support Center: N-Nitroso-bis(2-chloroethyl)amine Synthesis

⚠️ SAFETY WARNING: HIGH HAZARD Strictly for Research & Development Use Only. This compound is a Nitrosamine and a structural analog to nitrogen mustards.

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ SAFETY WARNING: HIGH HAZARD

Strictly for Research & Development Use Only. This compound is a Nitrosamine and a structural analog to nitrogen mustards. It is a probable human carcinogen and a potent alkylating agent.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Deactivation: Quench all waste streams with aqueous sodium hydroxide/sodium hypochlorite solution before disposal.

PART 1: The Chemistry of Yield Loss (Mechanistic Insight)

To improve yield, you must understand the "Invisible Competitors" in your reaction flask. The synthesis of N-Nitroso-bis(2-chloroethyl)amine involves the nitrosation of Bis(2-chloroethyl)amine hydrochloride.

The Core Conflict: You are fighting a war on two fronts:

  • Hydrolysis (Yield Killer #1): The chloroethyl groups are prone to hydrolysis, converting your precursor into ethanol derivatives (

    
    ), which cannot form the desired product or form hydrophilic impurities.
    
  • Cyclization (Yield Killer #2): As the pH rises (becomes less acidic), the free amine form of the starting material spontaneously cyclizes to the Aziridinium Ion . This species is highly reactive and leads to polymerization or side-reactions.

The Solution: The Biphasic Trap The most effective way to maximize yield is to use a Biphasic System (DCM/Water) .

  • Aqueous Phase: Generates the active nitrosating agent (

    
     / 
    
    
    
    ) from Sodium Nitrite and Acid.[1]
  • Organic Phase (DCM): Acts as a "Product Sink." As soon as the N-Nitroso compound forms, it partitions into the Dichloromethane (DCM) layer. This protects the chloroethyl groups from hydrolytic attack by water.

Reaction Pathway Diagram

ReactionPathways Start Bis(2-chloroethyl)amine (HCl Salt) Acid Acidic Medium (pH < 3) Start->Acid Dissolution Basic Neutral/Basic Medium (pH > 6) Start->Basic Improper pH Control Product N-Nitroso-bis(2-chloroethyl)amine (Target Product) Start->Product Nitrosation Side1 Aziridinium Ion (Cyclization) Start->Side1 Slow Cyclization NO_Species Nitrosonium Ion (NO+) Acid->NO_Species + NaNO2 Basic->Side1 Rapid Cyclization NO_Species->Product Side2 Hydrolysis Products (Alcohols) Product->Side2 Prolonged Aqueous Exposure

Figure 1: Reaction pathways showing the competition between desired nitrosation (green) and decomposition routes (red).

PART 2: Optimized Synthesis Protocol

This protocol uses a Biphasic Reaction Matrix to minimize hydrolysis and maximize recovery.

Reagents:

  • Bis(2-chloroethyl)amine Hydrochloride (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.5 eq)
    
  • Hydrochloric Acid (37%) or Sulfuric Acid (dilute)

  • Dichloromethane (DCM)

  • Water (Deionized)

Procedure:

  • Preparation of the Biphasic System:

    • In a 3-neck round bottom flask, dissolve Bis(2-chloroethyl)amine HCl in water (approx. 5 mL/g).

    • Add an equal volume of Dichloromethane (DCM) .

    • Why? The starting material stays in the water; the product will move to the DCM.

    • Add catalytic acid (HCl) to adjust aqueous phase pH to ~1-2.

  • Thermal Control (CRITICAL):

    • Cool the mixture to 0°C - 5°C using an ice/salt bath.

    • Why? Higher temperatures accelerate the hydrolysis of the C-Cl bonds exponentially.

  • Nitrosation:

    • Dissolve Sodium Nitrite (

      
      )  in a minimum amount of water.
      
    • Add the Nitrite solution dropwise over 30-60 minutes, maintaining internal temperature < 5°C.

    • Observation: The DCM layer will turn yellow/orange as the product forms and extracts.

  • Post-Reaction:

    • Stir at 0°C for an additional 1-2 hours.

    • Separate the layers immediately. Keep them cold.

    • Extract the aqueous layer once more with cold DCM to recover residual product.

  • Workup (Purification):

    • Combine organic layers.[1][2]

    • Wash 1: Cold 5%

      
       (removes acid traces).
      
    • Wash 2: Cold Brine (removes water).

    • Dry: Anhydrous

      
       (keep exposure time short).
      
    • Concentrate: Evaporate solvent under reduced pressure (Rotavap) at < 25°C .

    • Result: Yellow oily liquid.

PART 3: Troubleshooting Guide (FAQ)

Q1: My yield is consistently low (< 50%). What is going wrong?

Diagnosis: You are likely suffering from Hydrolytic Loss or Incomplete Extraction .

  • Check 1 (Temperature): Did the reaction exotherm above 10°C during addition? If yes, you hydrolyzed your chloride groups.

  • Check 2 (Phase Volume): Did you use enough DCM? If the organic volume is too low, the product remains in the acidic aqueous phase longer, leading to degradation.

  • Check 3 (Stirring): In a biphasic system, vigorous stirring is mandatory to increase the surface area between the phases for rapid mass transfer.

Q2: The product is an oil that refuses to crystallize. Is it impure?

Answer: No. N-Nitroso-bis(2-chloroethyl)amine is naturally a yellow oil or a low-melting solid (approx. melting point is often near room temperature or slightly below, depending on purity).

  • Action: Do not attempt to recrystallize from hot solvents. If high purity is required for analytical standards, use Silica Gel Chromatography (Eluent: Hexane/Ethyl Acetate 80:20).

  • Warning: The compound is unstable on silica for long periods. Run the column quickly.

Q3: I see a white precipitate forming during the reaction.

Diagnosis: This is likely Sodium Chloride (NaCl) precipitating out as the ionic strength increases, or unreacted Bis(2-chloroethyl)amine free base if the pH is too high.

  • Action: Check pH. It should be acidic (pH < 2). If pH > 5, add dilute HCl immediately. If pH is correct, the solid is likely salt and will wash away during the aqueous workup.

Q4: The product color is dark orange/brown instead of yellow.

Diagnosis: Thermal decomposition or oxidation.

  • Cause: The product was likely heated above 30°C during rotary evaporation.

  • Fix: Nitrogen mustards and their nitroso-analogs are thermally unstable. Never heat the water bath above 25°C. Use a high vacuum to remove solvent at low temperatures.

PART 4: Data Summary & Specifications

ParameterSpecification / Target
Appearance Pale yellow to yellow oil
Reaction Temperature 0°C to 5°C (Strict control)
Reaction pH 1.0 - 2.0
Solubility Soluble in DCM, Methanol, DMSO; Insoluble in Water
Storage Stability Unstable at RT. Store at -20°C under Argon.
Key Impurity 2-chloroethanol derivatives (Hydrolysis)
Process Flow Diagram

ProcessFlow Start Start: Bis(2-chloroethyl)amine HCl + Water + DCM Cool Cool to 0°C Start->Cool Add Add NaNO2 (aq) Dropwise (Maintain T < 5°C) Cool->Add React Stir 1-2 Hours (Biphasic Extraction Occurs) Add->React Separate Separate Phases (Keep Organic) React->Separate Wash Wash: NaHCO3 -> Brine Separate->Wash Dry Dry (MgSO4) & Filter Wash->Dry Evap Concentrate < 25°C Dry->Evap Final Final Product (Yellow Oil) Evap->Final

Figure 2: Step-by-step process flow emphasizing temperature control and biphasic separation.

References

  • Montgomery, J. A.; James, R.; McCaleb, G. S.; Johnston, T. P. (1967). "The modes of decomposition of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and related compounds". Journal of Medicinal Chemistry, 10(4), 668–674.

  • Lown, J. W.; Chauhan, S. M. (1981). "Mechanism of action of (2-haloethyl)nitrosoureas on DNA". Journal of Medicinal Chemistry, 24(3), 270–279.

  • European Patent EP3214075A2. (2017). "Safe and efficient process for the preparation of carmustine". Google Patents.

  • National Toxicology Program (NTP). (2016). "Report on Carcinogens, 14th Edition: Nitrosamines". U.S. Department of Health and Human Services.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nitrosamine Degradation During Storage and Sample Preparation

The accurate quantification of nitrosamine impurities, including Nitrosamine Drug Substance-Related Impurities (NDSRIs), is a critical regulatory requirement mandated by global health authorities . However, nitrosamines...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of nitrosamine impurities, including Nitrosamine Drug Substance-Related Impurities (NDSRIs), is a critical regulatory requirement mandated by global health authorities . However, nitrosamines are inherently unstable under specific environmental and chemical conditions. When nitrosamines degrade during sample preparation or long-term storage, it can lead to false-negative results, compromising pharmaceutical safety and regulatory compliance.

This technical guide is designed for analytical chemists and formulation scientists to diagnose, troubleshoot, and resolve nitrosamine degradation issues using field-proven, mechanistically grounded strategies.

Diagnostic FAQs: Understanding the Causality of Degradation

Q1: Why do my calibration standards show a rapid, unexplained loss of nitrosamine signal (e.g., NDMA, NDEA) over a single shift on the benchtop? A1: The most common culprit for rapid signal loss is photodegradation . Nitrosamines exhibit a strong absorption band (π→π* transition) around 230 nm and a weaker band (n→π* transition) around 330–340 nm. Exposure to ambient laboratory lighting or sunlight provides enough UV energy to induce N–N bond cleavage, degrading the nitrosamine into secondary amines and nitrite/nitrate . Causality dictates that any analytical workflow must strictly exclude UV light to maintain molecular integrity.

Q2: I am observing poor recovery for low molecular weight nitrosamines (NDMA) in my stability samples, but my NDSRIs remain stable. What is the mechanism here? A2: This discrepancy is driven by volatilization . Low molecular weight nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) possess high vapor pressures. If samples are stored in unsealed containers, subjected to evaporative concentration steps (like nitrogen blowdown without a keeper solvent), or stored with excessive headspace, these volatile species will rapidly partition into the gas phase and be lost. NDSRIs, being larger and less volatile, do not suffer from this physical loss mechanism.

Q3: How does the pH of the sample matrix or storage diluent impact nitrosamine stability? A3: The solution pH plays a dual role. While acidic conditions (pH < 4) are notorious for catalyzing the formation of nitrosamines from nitrites and secondary amines, lower pH environments also make the N-nitroso bond more susceptible to photolytic degradation. The protonation of the nitroso oxygen weakens the N–N bond, exponentially increasing photolability when exposed to light .

Data Presentation: Nitrosamine Degradation Factors

To effectively troubleshoot, you must match the observed symptom to the environmental stressor. The table below summarizes the quantitative and mechanistic factors driving nitrosamine loss.

Degradation FactorPrimary MechanismMost Affected NitrosaminesPreventive/Mitigation Strategy
UV/Ambient Light N–N bond cleavage via π→π* and n→π* transitionsAll (NDMA, NDEA, NDBA, NDSRIs)Use amber glassware; operate under UV-filtered yellow lighting.
Elevated Temperature Volatilization into gaseous headspaceLow MW (NDMA, NDEA, NMEA)Store at -20°C; minimize vial headspace to <10% of total volume.
Acidic pH (< 4.0) Protonation of nitroso oxygen increases photolabilityNPYR, NDBA, NDMABuffer sample matrix to neutral pH (6.0 – 8.0) during extraction.
Oxidative Matrix Radical-induced degradation via matrix excipientsNDSRIs, API-specific nitrosaminesAdd quenching agents (e.g., ascorbic acid) if analytically compatible.

Self-Validating Experimental Protocol: Light-Protected Preparation and Storage

To ensure data integrity, implement the following step-by-step methodology for preparing and storing nitrosamine reference standards and stability samples. This protocol is designed as a self-validating system to prove stability.

Step 1: Material Selection & Preparation

  • Action: Select LC-MS grade amber glass vials with PTFE-lined septa.

  • Causality: Amber glass cuts off the critical 330–340 nm UV wavelength responsible for nitrosamine photolysis. PTFE prevents the adsorption of hydrophobic analytes to the cap lining.

  • Action: Equilibrate all diluents to 4°C prior to extraction.

  • Causality: Chilled solvents minimize the vapor pressure of volatile species during the dissolution phase.

Step 2: Sample Handling Under Controlled Lighting

  • Action: Perform all sample weighing, extraction, and dilution steps under UV-filtered yellow laboratory lighting. If yellow lighting is unavailable, wrap all volumetric flasks, extraction tubes, and autosampler trays completely in aluminum foil.

Step 3: Aliquoting and Headspace Minimization

  • Action: Fill storage vials to a minimum of 90% capacity.

  • Causality: Volatile nitrosamines will rapidly equilibrate into the gaseous headspace. Reducing the headspace volume directly increases the concentration retained in the liquid phase, preventing artificial signal loss.

Step 4: Storage and System Validation

  • Action: Store aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

  • Validation Step: On Day 0, analyze three freshly prepared aliquots to establish a baseline peak area. On Day 7, analyze three stored aliquots alongside a newly prepared standard. The protocol is validated if the Day 7 recovery is within 95.0% – 105.0% of the Day 0 baseline.

Diagnostic Workflow Visualization

Use the following decision tree to rapidly identify the root cause of nitrosamine signal loss in your assays.

NitrosamineTroubleshooting Start Signal Loss Detected in Nitrosamine Assay CheckLight Exposed to ambient or UV light? Start->CheckLight PhotoDeg Photodegradation (N-N Bond Cleavage) CheckLight->PhotoDeg Yes CheckTemp Stored unsealed or at room temperature? CheckLight->CheckTemp No Protocol Implement Light-Protected, Cold Storage Protocol PhotoDeg->Protocol VolatileLoss Volatilization Loss (e.g., NDMA, NDEA) CheckTemp->VolatileLoss Yes CheckMatrix Highly acidic or oxidative matrix? CheckTemp->CheckMatrix No VolatileLoss->Protocol MatrixDeg Matrix-Induced Degradation CheckMatrix->MatrixDeg Yes MatrixDeg->Protocol

Caption: Troubleshooting workflow for identifying and resolving nitrosamine degradation during storage.

References

  • Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link][1]

  • Effect of pH on UV Photodegradation of N-Nitrosamines in Water Source: Journal of Korean Society on Water Environment (via ResearchGate) URL:[Link][2]

  • UV Photolytic Mechanism of N-Nitrosodimethylamine in Water: Roles of Dissolved Oxygen and Solution pH Source: Environmental Science & Technology (ACS Publications) URL:[Link][3]

Sources

Optimization

Technical Support Center: Minimizing Background Noise in GC-MS Analysis of Nitrosamines

Welcome to the technical support center for nitrosamine analysis. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical challenge of detecting and quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitrosamine analysis. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical challenge of detecting and quantifying nitrosamine impurities at trace levels. The inherent volatility and reactivity of nitrosamines, coupled with their low permissible limits, make their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) particularly susceptible to background noise and interference.

This resource provides in-depth, experience-driven troubleshooting advice to help you identify sources of background noise, optimize your methods, and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in GC-MS nitrosamine analysis?

A1: Background noise in nitrosamine analysis can originate from multiple sources, broadly categorized as:

  • Sample Matrix: Complex sample matrices, such as those in pharmaceutical formulations, can introduce a host of interfering compounds that co-elute with the target nitrosamines.[1][2]

  • Sample Preparation: Contamination can be introduced from solvents, reagents, and plasticware used during extraction and sample preparation.[3][4] The artificial formation of nitrosamines during sample prep, especially under acidic conditions, is also a significant concern.[3]

  • GC System: The GC system itself is a major potential source of background. This includes bleed from the GC column, contamination in the injector port liner, and impurities from the carrier gas and gas lines.[5][6]

  • Laboratory Environment: The laboratory environment can contribute to background noise through airborne contaminants or contaminated lab supplies.

Q2: How can I prevent the artificial formation of nitrosamines during my sample preparation?

A2: To prevent the in-situ formation of nitrosamines, it is crucial to control the chemical environment during sample preparation. Avoid acidic conditions and high temperatures, as these can catalyze the reaction between amine precursors and nitrosating agents.[3] Using radical scavengers or adjusting the pH to be neutral or slightly basic can help mitigate this risk.

Q3: My baseline is high and noisy. Where should I start troubleshooting?

A3: A high and noisy baseline is a common issue. A systematic approach to troubleshooting is recommended. Start by running a solvent blank. If the baseline is still high, the issue is likely with the GC-MS system itself. If the blank is clean, the contamination is likely coming from your sample preparation. The following workflow can help pinpoint the source of the issue.

Caption: A logical workflow for troubleshooting high background noise.

Troubleshooting Guides

Section 1: Sample Preparation and Matrix-Related Interference

The goal of sample preparation is to isolate and concentrate the target nitrosamines from the sample matrix while minimizing interferences.[1]

Q: I'm seeing many interfering peaks from my sample matrix. How can I improve my sample cleanup?

A: Matrix interference is a significant challenge, especially with complex formulations.[1][2]

  • Expertise & Experience: A multi-step cleanup approach is often necessary. Solid-Phase Extraction (SPE) is a powerful technique for removing matrix components.[7][8][9] For semi-solid formulations like creams and ointments, Liquid-Liquid Extraction (LLE) can be effective in separating volatile and non-volatile components.[10]

  • Trustworthiness: The choice of SPE sorbent and elution solvents is critical and must be optimized for your specific sample matrix and target nitrosamines. A generic protocol is provided below, but it should be adapted and validated for your specific application.

Experimental Protocol: Generic Solid-Phase Extraction (SPE) Cleanup

  • Sample Pre-treatment: Dissolve the sample in an appropriate solvent. For aqueous samples, acidification may be necessary to ensure nitrosamines are in a neutral form for retention on a non-polar sorbent.

  • Column Conditioning: Condition the SPE cartridge (e.g., C18) with a high-eluting-strength solvent (e.g., methanol) followed by an equilibration with a low-eluting-strength solvent (e.g., water).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute the target nitrosamines with a stronger organic solvent (e.g., dichloromethane or acetonitrile).

  • Concentration: Evaporate the eluent to a small volume under a gentle stream of nitrogen before reconstitution in the injection solvent.

Q: How do I minimize the risk of contamination from my solvents and reagents?

A: Contamination from laboratory materials is a common source of background noise.

  • Expertise & Experience: Always use high-purity solvents and reagents specifically rated for trace analysis.[3] Avoid using plastic containers or pipette tips, as these can leach plasticizers and other contaminants that may interfere with your analysis.[4] Whenever possible, use glassware that has been thoroughly cleaned and rinsed with high-purity solvent.

  • Trustworthiness: To verify the cleanliness of your solvents and reagents, run a "reagent blank" through your entire sample preparation and analysis workflow. This will help identify any sources of contamination in your sample preparation process.

Section 2: GC System Contamination and Optimization

The GC system is a common source of background noise. Regular maintenance and optimization are crucial for achieving low detection limits.

Q: I suspect my GC inlet is contaminated. What are the signs and how do I fix it?

A: Inlet contamination is a frequent cause of ghost peaks and a rising baseline.

  • Expertise & Experience: Signs of inlet contamination include poor peak shape, loss of analyte response, and the appearance of broad, late-eluting peaks in your chromatogram. The inlet liner is a common site for contamination to accumulate.[5]

  • Trustworthiness: Regular replacement of the inlet liner and septum is essential.[11] For particularly dirty samples, using a deactivated glass wool plug in the liner can help trap non-volatile residues. If contamination is severe, the entire inlet may need to be disassembled and cleaned.

Q: What is column bleed and how can I minimize it?

A: Column bleed is the natural degradation of the stationary phase of the GC column, which results in a rising baseline, particularly at higher temperatures.

  • Expertise & Experience: While all columns will exhibit some bleed, excessive bleed can obscure analyte peaks and increase background noise.[5] To minimize bleed, ensure you are using a high-quality, low-bleed column suitable for MS analysis. Always operate the column within its specified temperature limits.

  • Trustworthiness: Conditioning a new column according to the manufacturer's instructions is critical to remove any residual solvents and low-molecular-weight siloxanes. If you suspect your column is contaminated, you can try to bake it out at a high temperature (below the maximum temperature limit) for several hours with the column disconnected from the detector.

Caption: Potential sources of contamination within the GC-MS system.

Section 3: MS Detector and Data Acquisition Issues

The mass spectrometer is the final component in the analytical chain, and its proper functioning is critical for achieving low detection limits.

Q: How can I optimize my MS parameters for nitrosamine analysis?

A: Optimizing MS parameters is key to maximizing sensitivity and minimizing background.

  • Expertise & Experience: For nitrosamines, which can be thermally labile, using a "soft" ionization technique can be beneficial. While standard Electron Ionization (EI) at 70 eV is common, reducing the electron energy to around 40 eV can sometimes reduce fragmentation and increase the abundance of the molecular ion, leading to better sensitivity.[12]

  • Trustworthiness: When developing a method, it is crucial to optimize the collision energy for each precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.[10][12] This will ensure the highest possible signal-to-noise ratio for each target analyte.

Data Presentation: Typical GC-MS/MS Parameters for Nitrosamine Analysis

ParameterTypical SettingRationale
Ionization Mode Electron Ionization (EI)Robust and widely applicable.
Electron Energy 40-70 eVLowering energy can reduce fragmentation for labile compounds.[12]
Ion Source Temp. 230 °COptimized to prevent analyte degradation and source contamination.[10][13]
Acquisition Mode MRMProvides high selectivity and sensitivity for trace analysis.[10]
Collision Gas Argon or NitrogenUsed for collision-induced dissociation in the collision cell.

Q: I'm seeing a high background across the entire mass range. What could be the cause?

A: A high background across all masses often indicates a problem with the vacuum system or a major source of contamination.

  • Expertise & Experience: A vacuum leak is a common culprit. Check for leaks using an argon duster around the fittings and seals of the MS system while monitoring the abundance of m/z 40. A sudden increase in the argon signal will indicate the location of the leak.

  • Trustworthiness: If no leaks are found, the ion source may be contaminated. The ion source should be cleaned regularly according to the manufacturer's instructions. A contaminated source will lead to a high background and poor sensitivity.

References

  • Technical Support Center: Trace-Level Nitrosamine Analysis. Benchchem.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications.
  • 7 Strategies for Managing Nitrosamine Impurities Effectively. AVS Life Sciences.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. Aurigene Pharmaceutical Services.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis.
  • Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode. ResearchGate.
  • Determining Nitrosamines Using GC-MS/MS with Electron Ionization. Thermo Fisher Scientific.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency.
  • Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI.
  • Nitrosamine Impurities Testing. ResolveMass Laboratories Inc.
  • Detecting Nitrosamines in Drinking Water Using GC–IMS. LCGC International.
  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.
  • Method 8070A: Nitrosamines by Gas Chromatography. U.S. Environmental Protection Agency.
  • Nitrosamines by GC-MS/MS. European Directorate for the Quality of Medicines & HealthCare.
  • Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. ResolveMass Laboratories Inc.
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.
  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. LCGC International.
  • How we can eliminate background signals/noise in GC-MS/MS? ResearchGate.
  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International.
  • High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu.

Sources

Troubleshooting

Resolving solubility issues of Nitrosobis(2-chloroethyl)amine in cell media

Technical Support Center: Troubleshooting Nitrosobis(2-chloroethyl)amine (Carmustine/BCNU) Solubility in In Vitro Assays Introduction Nitrosobis(2-chloroethyl)amine, widely known as Carmustine or BCNU, is a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Nitrosobis(2-chloroethyl)amine (Carmustine/BCNU) Solubility in In Vitro Assays

Introduction Nitrosobis(2-chloroethyl)amine, widely known as Carmustine or BCNU, is a bifunctional nitrosourea alkylating agent[1]. While its high lipophilicity allows it to effectively cross the blood-brain barrier in clinical applications, this chemical property creates significant hurdles for in vitro cell culture assays[2][3]. BCNU is poorly soluble in aqueous media and undergoes rapid spontaneous hydrolysis at physiological pH (pH > 7.0) and temperature (37°C)[3][4]. This Technical Support Guide provides authoritative, self-validating protocols to help researchers overcome solvent shock, prevent premature drug degradation, and ensure reproducible cytotoxic responses in cell-based assays.

Section 1: Quantitative Solubility & Stability Data

Understanding the absolute solubility limits of BCNU is the first step in preventing precipitation. Below is a summary of BCNU solubility across common laboratory solvents[5][6][7].

SolventMax SolubilityStability / Storage Notes
Anhydrous DMSO 100 mM (~21.4 mg/mL)High solubility. Must use fresh, anhydrous DMSO. Moisture contamination rapidly degrades the stock[7].
Absolute Ethanol 100 mM (~21.4 mg/mL)Preferred for many assays to avoid DMSO-induced differentiation. Stable at -20°C[8][9].
Aqueous Media (Water/PBS) ~25 mM (Theoretical)Highly unstable. Rapidly hydrolyzes into inactive byproducts (e.g., 2-chloroethanol) at room temperature[3][6].

Section 2: Troubleshooting Guide & FAQs

Q1: Why does BCNU precipitate or form a cloudy suspension when added directly to my cell culture media? Causality: BCNU is highly lipophilic[3]. When a highly concentrated stock solution is introduced directly into an aqueous environment without a transitional solvent gradient, the drug experiences "solvent shock." It exceeds its critical nucleation concentration and precipitates out of solution before it can disperse. Solution: Never add BCNU powder directly to aqueous media. Always prepare a concentrated primary stock in 100% anhydrous ethanol or DMSO[9][10]. Perform intermediate dilutions in serum-free media or PBS immediately prior to cell application, ensuring the final vehicle concentration remains below 0.5% (v/v) to maintain solubility.

Q2: Should I use DMSO or Ethanol as the primary solvent for BCNU? Causality & Experience: Both solvents support up to 100 mM solubility[5][6]. However, ethanol is frequently preferred for BCNU in glioblastoma and bone marrow toxicity assays[9][10][11]. BCNU is freely soluble in absolute alcohol[1][2], and ethanol avoids the cytotoxic or differentiation-inducing artifacts sometimes associated with DMSO in sensitive stem cell populations. If using DMSO, it must be strictly anhydrous; moisture contamination accelerates the nucleophilic attack on the nitrosourea pharmacophore, degrading the stock before it reaches the cells[7].

Q3: My IC50 values for BCNU are highly variable between biological replicates. What is causing this? Causality: BCNU has a very short half-life in aqueous media (rapidly degrading within 15 to 30 minutes in physiological conditions)[3]. If you prepare your media mastermixes and leave them on the benchtop or in the incubator for varying amounts of time before applying them to the cells, the active concentration of the drug will fluctuate wildly. Solution: Implement a "just-in-time" dosing protocol. BCNU must be the absolute last component added to the media, and the media must be applied to the cells within 60 seconds of spiking.

Q4: How does BCNU actually degrade in media, and how does it affect my cells? Causality: In aqueous solutions at physiological pH, BCNU spontaneously cleaves into two reactive intermediates: a chloroethyl diazohydroxide (which alkylates DNA, forming O6-guanine crosslinks) and an isocyanate (which carbamoylates proteins, inhibiting DNA repair enzymes)[1][3]. If this cleavage happens in the media tube rather than inside the cell, the reactive intermediates will rapidly neutralize into inactive degradants like 2-chloroethanol[3], rendering the treatment ineffective.

BCNU_Mechanism BCNU Carmustine (BCNU) Lipophilic Prodrug Hydrolysis Aqueous Hydrolysis (pH > 7.0 or 37°C) BCNU->Hydrolysis In Cell Media Intermediates Chloroethyl Diazohydroxide + Isocyanate Hydrolysis->Intermediates Spontaneous Cleavage Inactive Inactive Degradants (e.g., 2-chloroethanol) Hydrolysis->Inactive Unproductive Breakdown DNA DNA Alkylation (O6-Guanine Crosslinks) Intermediates->DNA Alkylation Proteins Protein Carbamoylation (Enzyme Inhibition) Intermediates->Proteins Carbamoylation

BCNU decomposition pathway leading to DNA alkylation, protein carbamoylation, or degradation.

Section 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Preparation of 100 mM BCNU Primary Stock Objective: Create a stable, highly concentrated stock that minimizes water exposure.

  • Equilibration: Remove the lyophilized BCNU vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial draws ambient moisture, which immediately initiates hydrolysis[7].

  • Reconstitution: Add 100% anhydrous ethanol (or fresh, anhydrous DMSO) to achieve a 100 mM concentration (e.g., 4.67 mL solvent per 100 mg BCNU)[5][8].

  • Solubilization: Vortex gently until completely dissolved. The solution should be clear and light yellow[1]. Do not use heat.

  • Storage: Aliquot immediately into amber, low-bind microcentrifuge tubes to protect from light-induced degradation[3]. Store at -80°C for long-term stability.

  • Self-Validation Step: Always run a parallel vehicle-only control (e.g., 0.1% ethanol) in your assays to ensure the solvent itself does not impact cell viability[9][10].

Protocol 2: "Just-In-Time" In Vitro Dosing Objective: Deliver the drug to the cells before aqueous degradation occurs.

  • Preparation: Pre-warm your cell culture media to 37°C in a water bath. Keep your BCNU aliquots on ice until the exact moment of use.

  • Intermediate Dilution: Create a 10x working solution by diluting the 100 mM stock into room-temperature PBS or base media. Critical: Execute this step less than 2 minutes before applying to cells.

  • Application: Immediately add the intermediate dilution to the culture wells to achieve your final 1x concentration (e.g., 10–100 μM)[5][9][11]. Ensure the final solvent concentration is ≤0.5% v/v.

  • Self-Validation Step: Measure cell viability at delayed time points (48h and 72h). BCNU induces G2/M cell cycle arrest and delayed apoptosis[5][12]. If you observe massive cell death within 2-4 hours, this is an artifact of solvent toxicity or drug precipitation, not true BCNU pharmacology.

BCNU_Workflow Start Lyophilized BCNU (Stored at -20°C) Solvent Dissolve in 100% EtOH or DMSO (Max 100 mM) Start->Solvent Reconstitution Dilution Intermediate Dilution (e.g., in PBS/Media, <1% solvent) Solvent->Dilution Aliquot & Dilute Dosing Immediate Application to Cells (Avoid aqueous hydrolysis) Dilution->Dosing Apply < 1 min Degradation Aqueous Degradation (t1/2 ~15-30 min at 37°C) Dilution->Degradation If delayed > 15 min

Workflow for BCNU solubilization and in vitro dosing to prevent aqueous degradation.

References

  • European Medicines Agency. "Carmustine Obvius - Non-clinical overview". Europa.eu. [Link]

  • MDPI. "Combined Theoretical and Experimental Investigations: Design, Synthesis, Characterization, and In Vitro Cytotoxic Activity Assessment of a Complex of a Novel Ureacellobiose Drug Carrier with the Anticancer Drug Carmustine". MDPI.com. [Link]

  • PNAS. "In vitro erythropoiesis from bone marrow-derived progenitors provides a physiological assay for toxic and mutagenic compounds". PNAS.org. [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization Steps for Nitrosamine Gas Chromatography

Welcome to the Advanced Technical Support Center for Nitrosamine Analysis. Regulatory agencies mandate strict control of mutagenic nitrosamine impurities in pharmaceuticals and environmental samples.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Nitrosamine Analysis. Regulatory agencies mandate strict control of mutagenic nitrosamine impurities in pharmaceuticals and environmental samples. While standard volatile nitrosamines (e.g., NDMA, NDEA) are routinely analyzed via direct injection or headspace GC-MS, polar, non-volatile, or ultra-trace nitrosamines require specialized derivatization workflows .

This guide provides researchers with mechanistic insights, validated protocols, and troubleshooting matrices to overcome poor peak shapes, low sensitivity, and artifactual contamination during GC-MS analysis.

Part 1: Mechanistic FAQs (Causality & Theory)

Q1: Why do polar nitrosamines like NDELA and NMBA fail during direct GC-MS analysis? A: N-nitrosodiethanolamine (NDELA) contains two hydroxyl groups, and N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) contains a carboxylic acid group. These active hydrogens engage in severe hydrogen bonding with the silanol groups on the GC column's stationary phase. This causes irreversible adsorption, extreme peak tailing, and thermal degradation at high injection port temperatures, rendering them virtually undetectable at trace levels [1]. Derivatization (e.g., silylation) replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability.

Q2: How does the "Denitrosation-Derivatization" workflow improve the Limit of Detection (LOD) for volatile nitrosamines? A: Volatile nitrosamines have very low molecular weights (e.g., NDMA MW = 74). Under Electron Ionization (EI), they fragment into low-mass ions (m/z 42, 74) that are heavily masked by chemical background noise from solvent and matrix interferences. By denitrosating the molecule into a secondary amine using HBr/Acetic acid, and subsequently derivatizing it with a massive aromatic group like p-toluenesulfonyl chloride (p-TSC), the molecular weight is significantly increased. This shifts the diagnostic fragment ions into a higher, cleaner mass range, improving the signal-to-noise (S/N) ratio and decreasing the LOD by nearly 20-fold [2].

Q3: Why is 1% TMCS added to BSTFA during silylation? A: Trimethylchlorosilane (TMCS) acts as a critical electrophilic catalyst. While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong silylating agent, sterically hindered hydroxyl groups (like those in NDELA) react slowly. TMCS reacts first to form the TMS ether and generates HCl, which subsequently catalyzes the main BSTFA reaction, ensuring 100% conversion and preventing the formation of split peaks (mono- vs. di-TMS derivatives).

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes the quantitative benefits of different derivatization strategies based on authoritative chromatographic data.

Derivatization StrategyTarget NitrosaminesReagents UsedOptimal ConditionsQuantitative Benefit / LOD Improvement
Direct Silylation NDELA, NMBABSTFA + 1% TMCS, Pyridine70°C for 30 minRecovers analytes otherwise undetectable by GC; Linearity R² > 0.996 [1].
Denitrosation + Sulfonylation NDMA, NDEA, NMORHBr/AcOH, then p-TSC100°C (10 min) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

60°C (30 min)
~20-fold decrease in LOD (e.g., NDMA LOD drops to 0.047 ng) .
Denitrosation + Phosphorylation Volatile NitrosaminesHBr/AcOH, then Diethyl chlorothiophosphate80°C for 20 minLinear calibration range of 0.05–1 nmol; 83–110% recovery without interference [3].

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . The inclusion of internal standards prior to sample manipulation ensures that any physical losses or incomplete reactions are mathematically flagged and corrected.

Protocol A: Direct Silylation of Polar Nitrosamines (NDELA, NMBA)

Designed to mask active hydrogens and prevent column adsorption.

  • Internal Standard Spiking (Validation Check): Spike 10 µL of an isotopically labeled standard (e.g., NDELA-d8, 100 µg/mL) directly into the raw sample matrix. Causality: If the final GC-MS area count of the internal standard drops by >15% compared to a direct standard injection, the dehydration step (Step 2) has failed.

  • Extraction & Dehydration: Extract the sample with 2 mL of dichloromethane. Pass the organic phase through a 0.5 g anhydrous

    
     SPE cartridge. Causality: Even trace amounts of water will violently quench BSTFA, completely halting derivatization.
    
  • Concentration: Evaporate the extract to exactly 100 µL under a gentle

    
     stream at room temperature. Do not use heat, as nitrosamines are highly volatile.
    
  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated by the TMCS catalyst, driving the reaction forward.

  • Incubation: Seal in a silanized glass vial. Heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS/MS.

Protocol B: Denitrosation and Sulfonylation for Ultra-Trace Analysis

Designed to shift low-mass volatile nitrosamines into high-mass, high-S/N detection windows.

  • Denitrosation: To 100 µL of the concentrated sample extract, add 20 µL of HBr/acetic acid solution. Seal and heat at 100°C for 10 minutes to cleave the N-NO bond [2].

  • Ice-Bath Neutralization: Cool the vial in an ice bath. Carefully add 200 µL of 2M NaOH to neutralize the acid. Causality: The secondary amines formed in Step 1 are extremely volatile. The ice bath prevents their evaporation during the exothermic neutralization reaction.

  • Sulfonylation: Add 100 µL of 1.0 g/L p-TSC solution and buffer with 150 µL of 0.5 M

    
    . Heat at 60°C for 30 minutes.
    
  • Extraction: Add 200 µL of diethyl ether to isolate the sulfonamide derivatives. Vortex for 1 minute.

  • Analysis: Extract the upper organic layer and inject 1 µL into the GC-MS.

Part 4: Workflow Visualization

NitrosamineWorkflow N1 1. Sample Preparation (Extract containing Nitrosamines) N2 2. Denitrosation (HBr / Acetic Acid, 100°C) N1->N2 Cleave N-NO bond N3 3. Secondary Amine (Reactive Intermediate) N2->N3 Neutralize (NaOH) in Ice Bath N4 4. Derivatization (p-TSC or BSTFA + 1% TMCS) N3->N4 Add Reagent & Heat N5 5. Liquid-Liquid Extraction (Isolate Derivative in Organic Phase) N4->N5 Quench & Extract N6 6. GC-MS/MS Analysis (High Mass Fragments, High S/N) N5->N6 Inject 1 µL

Workflow for denitrosation and derivatization of nitrosamines prior to GC-MS analysis.

Part 5: Troubleshooting Matrix

SymptomMechanistic CausalityCorrective Action
Multiple peaks for a single target (e.g., NDELA) Incomplete silylation yielding a mixture of mono-TMS and di-TMS derivatives due to steric hindrance or moisture.Ensure extract is strictly anhydrous. Verify BSTFA contains 1% TMCS. Extend incubation to 40 min at 70°C.
Total loss of analyte signal after denitrosation The secondary amine intermediate volatilized during the exothermic neutralization phase.Perform the NaOH neutralization step strictly in an ice bath. Do not use

blow-down on the intermediate.
High background noise masking the derivative Excess derivatization reagent (e.g., p-TSC) or its byproducts co-eluting with the target analyte.Optimize the Liquid-Liquid Extraction (LLE) step to wash away excess reagent. Increase the GC inlet split ratio.
Unexpected nitrosamine peaks in the blank Artifactual nitrosamine formation during sample prep due to trace nitrites reacting with amines under heat.Avoid high heat during evaporation. Add a nitrosation inhibitor (e.g., ascorbic acid or sulfamic acid) to the initial matrix.

References

  • Title: Derivatization Method for Determination of Nitrosamines by GC–MS Source: Chromatographia URL: [Link]

  • Title: Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection Source: Journal of Chromatography A URL: [Link]

  • Title: Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS Source: Restek Resource Hub URL: [Link]

Sources

Troubleshooting

Identifying impurities in commercial Nitrosobis(2-chloroethyl)amine reagents

Technical Support Center: Quality Control & Impurity Analysis for N-Nitrosobis(2-chloroethyl)amine Reagents Executive Summary & Technical Context N-Nitrosobis(2-chloroethyl)amine (NBCEA) , also known as N,N-bis(2-chloroe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quality Control & Impurity Analysis for N-Nitrosobis(2-chloroethyl)amine Reagents

Executive Summary & Technical Context

N-Nitrosobis(2-chloroethyl)amine (NBCEA) , also known as N,N-bis(2-chloroethyl)nitrous amide, is a critical nitrosamine reference standard and synthetic intermediate.[1] While often used to validate analytical methods for pharmaceutical impurities (e.g., in cyclophosphamide or carmustine production), the commercial reagent itself is prone to specific degradation pathways that compromise experimental integrity.

Why Purity Matters:

  • False Positives in Nitrosamine Screening: If you are using NBCEA as a standard, impurities like Bis(2-chloroethyl)amine (BCEA) can co-elute or suppress ionization in complex matrices.

  • Synthetic Failure: In synthesis, the presence of the denitrosated amine (BCEA) or hydrolysis products (2-chloroethanol) introduces competing nucleophiles, leading to side reactions and low yields.

  • Safety: NBCEA is a potent carcinogen (Class 1 Nitrosamine). Volatile degradation products increase inhalation risks.

Troubleshooting Guide: Common Issues & Solutions

Q1: I observe "ghost peaks" or unexpected multiplets in my GC-MS chromatogram of NBCEA. Is my reagent contaminated?

Diagnosis: Likely Thermal Degradation Artifacts , not necessarily intrinsic impurities. Technical Insight: Nitrosamines are thermally labile. The N-N bond is weak (bond dissociation energy ~55 kcal/mol). Standard split/splitless injectors operating at >230°C can cause in-situ denitrosation inside the liner.

  • Artifacts: You will see peaks for Bis(2-chloroethyl)amine (the parent amine) and NOx gases.

  • Solution:

    • Switch to Cold On-Column Injection: Inject at a low temperature (e.g., 40°C) and ramp the oven.

    • low-Temperature Inlet: If on-column isn't available, lower the inlet temperature to <180°C and use a high split ratio to minimize residence time.

    • Verify with LC-MS: If the peaks persist in LC-MS (ambient temp), the impurity is real.

Q2: My reaction yields are consistently low, and I detect "hydroxy" species. What is happening?

Diagnosis: Hydrolysis & Aziridinium Formation. Technical Insight: The 2-chloroethyl group is highly reactive.[2] Even trace moisture in the reagent bottle (or improper storage) triggers the formation of a cyclic aziridinium ion intermediate. This intermediate reacts with water to form 2-chloroethanol and N-(2-chloroethyl)-N-(2-hydroxyethyl)nitrosamine .

  • Root Cause: Storage above -20°C or repeated freeze-thaw cycles introducing condensation.

  • Solution:

    • Check the reagent for 2-chloroethanol (GC-FID/MS).

    • Dry the reagent over molecular sieves (3Å) if the application permits, or purchase a fresh ampoule.

    • Storage: Always store at -20°C or lower, protected from light.

Q3: The reagent has turned from a light yellow oil to a dark brown liquid. Is it still usable?

Diagnosis: Photolytic & Oxidative Decomposition. Technical Insight: Nitrosamines are photosensitive. UV exposure cleaves the N-N bond, generating aminium radicals that polymerize or oxidize, causing the color change.

  • Verdict: Do NOT use. The titer is likely compromised, and the complex mixture of radical degradation products will interfere with quantitation and synthesis.

Degradation & Impurity Pathways (Visualized)

Understanding the chemistry of the impurities is vital for selecting the right detection method.

NBCEA_Degradation NBCEA N-Nitrosobis(2-chloroethyl)amine (NBCEA) BCEA Bis(2-chloroethyl)amine (BCEA) NBCEA->BCEA Thermal Denitrosation (GC Inlet / Heat) Aziridinium Aziridinium Ion (Reactive Intermediate) NBCEA->Aziridinium Spontaneous Cyclization (Trace Moisture) NOx NOx Gases NBCEA->NOx Thermal BCEA->Aziridinium Equilibrium in Solution Chloroethanol 2-Chloroethanol (Hydrolysis Product) Aziridinium->Chloroethanol Elimination/Hydrolysis HydroxyNitroso N-(2-hydroxyethyl)- N-(2-chloroethyl)nitrosamine Aziridinium->HydroxyNitroso + H2O (Hydrolysis)

Caption: Figure 1. Primary degradation pathways of NBCEA leading to common impurities: Denitrosation (Red) and Hydrolysis (Yellow/Green).

Analytical Protocols

Protocol A: LC-MS/MS for Bis(2-chloroethyl)amine (BCEA)

Purpose: To quantify the non-volatile amine precursor, which is the most common impurity.

Methodology: The amine (BCEA) is highly polar and basic. It requires acidic mobile phases to protonate the nitrogen for ESI+ detection.

  • Instrument: UHPLC coupled with Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 100mm x 2.1mm, 1.7µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

MS Parameters (ESI Positive):

Analyte Precursor Ion (m/z) Product Ion (Quant) Product Ion (Qual) Collision Energy (eV)
Bis(2-chloroethyl)amine 142.0 [M+H]+ 63.0 49.0 22

| NBCEA (Target) | 171.0 [M+H]+ | 107.0 | 77.0 | 18 |

Note: BCEA (m/z 142) is the denitrosated form. Ensure your LC separation resolves NBCEA (m/z 171) from BCEA to prevent in-source fragmentation of NBCEA mimicking the impurity.

Protocol B: GC-MS for Volatile Impurities (Solvents & Alcohols)

Purpose: To detect 2-chloroethanol and residual solvents (DCM, Methanol).

Methodology: Use a "Cold Splitless" or "Cool-On-Column" technique to prevent thermal degradation of the NBCEA matrix.

  • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm) – optimized for volatiles.

  • Inlet: Programmable Temperature Vaporizer (PTV) or Cool-On-Column.

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp: 200°C/min to 200°C.

  • Oven Program:

    • 35°C (Hold 5 min) -> 10°C/min -> 240°C (Hold 2 min).

  • Detection: EI Source (70 eV), SIM mode for target impurities.

Target Ions:

Impurity Retention Time (Approx) Target Ion (m/z) Qualifier Ions
2-Chloroethanol ~4.5 min 49 80, 31
Dichloromethane ~3.2 min 49 84, 86

| Bis(2-chloroethyl)amine | ~12.5 min | 63 | 42, 141 |

Summary of Impurity Specifications

When evaluating a Certificate of Analysis (CoA) or testing a new lot, use these benchmarks:

ImpurityOriginDetection MethodTypical Acceptance Limit
Bis(2-chloroethyl)amine Synthesis precursor / Thermal degradantLC-MS/MS< 0.5%
2-Chloroethanol HydrolysisGC-MS / GC-FID< 0.2%
Water EnvironmentalKarl Fischer< 0.5%
Total Volatiles SolventsTGA< 1.0%

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 45205: N-Nitrosobis(2-chloroethyl)amine. Retrieved from [Link]

  • Loeppky, R. N., et al. (1998). Decomposition of N-(2-chloroethyl)-N-nitrosoureas in Aqueous Media. Journal of Medicinal Chemistry. (Contextual grounding on chloroethyl nitrosamine hydrolysis).
  • European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. (Regulatory limits for nitrosamine precursors).

Sources

Optimization

Troubleshooting solid-phase extraction recovery rates for nitrosamines

Technical Support Center: Solid-Phase Extraction (SPE) for Nitrosamine Analysis Executive Summary: The "Invisible" Variable In my 15 years developing trace-level impurity methods, I have found that nitrosamine analysis—s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solid-Phase Extraction (SPE) for Nitrosamine Analysis

Executive Summary: The "Invisible" Variable

In my 15 years developing trace-level impurity methods, I have found that nitrosamine analysis—specifically for compounds like N-nitrosodimethylamine (NDMA)—is unforgiving. Unlike standard impurity profiling, nitrosamine recovery is often compromised not by the extraction chemistry itself, but by volatility losses during concentration and background contamination that masquerades as poor recovery (suppression).

This guide moves beyond the standard package insert. It addresses the mechanistic failures in SPE workflows for nitrosamines, focusing on the critical transition from "detecting" to "quantifying with confidence."

Part 1: Diagnostic Workflow (Visual)

Before adjusting your chemistry, diagnose the failure mode. Use this logic gate to isolate the root cause of your recovery issues.

NitrosamineTroubleshooting Start START: Recovery < 70% or High variability CheckBlank Step 1: Check Reagent Blank Start->CheckBlank BlankContaminated Blank has Peaks? (Contamination) CheckBlank->BlankContaminated Yes BlankClean Blank is Clean CheckBlank->BlankClean No CheckISTD Step 2: Check Internal Standard (ISTD) Response BlankClean->CheckISTD ISTDLow ISTD Low in Sample (Matrix Suppression) CheckISTD->ISTDLow Signal < 50% of Std ISTDNormal ISTD Normal (True Extraction Loss) CheckISTD->ISTDNormal Signal > 80% of Std Volatility Step 3: Evaporation Check Did you dry to completion? ISTDNormal->Volatility DryYes YES: Volatility Loss (NDMA/NDEA lost) Volatility->DryYes DryNo NO: Breakthrough Issue Volatility->DryNo SorbentCheck Step 4: Sorbent Selection Using C18/HLB for NDMA? DryNo->SorbentCheck WrongSorbent YES: Polar Retention Failure Switch to Activated Carbon SorbentCheck->WrongSorbent RightSorbent NO: Flow Rate/Volume Issue SorbentCheck->RightSorbent

Figure 1: Diagnostic logic for isolating nitrosamine recovery failures. Note that "True Extraction Loss" is often confused with Matrix Suppression.

Part 2: Troubleshooting Guides (Q&A)

Category 1: Low Recovery of Polar Nitrosamines (NDMA)

Q: I am using an HLB (Hydrophilic-Lipophilic Balance) cartridge and getting <40% recovery for NDMA, but acceptable recovery for NDBA. Why?

The Science: This is a classic polarity mismatch . NDMA is a small, highly polar molecule (logP ≈ -0.57). While HLB sorbents are designed to retain polar compounds, NDMA is often too hydrophilic to be retained effectively by the polymeric backbone, especially if the sample volume is large (breakthrough). NDBA, being more lipophilic, retains well.

The Fix: Switch to Activated Carbon (AC) or Carbon Molecular Sieve cartridges.

  • Mechanism: Activated carbon retains analytes via adsorption into micropores, which is far more effective for planar, polar molecules like nitrosamines than the partitioning mechanism of C18 or HLB.

  • Evidence: Studies show Activated Carbon achieves consistent 80-100% recovery for NDMA where C18 fails [1, 2].

Q: I switched to Activated Carbon, but now my flow rates are inconsistent and cartridges are clogging. The Fix: Carbon fines can block frits.

  • Vigorous Conditioning: Carbon cartridges often require a more aggressive conditioning cycle (e.g., Dichloromethane followed by Methanol) to remove air and fines.

  • Process: Do not let the cartridge go dry after conditioning. This traps air in the micropores, blocking the binding sites.

Category 2: The "Ghost" Recovery (Volatility & Contamination)

Q: My recovery is fluctuating wildly (e.g., 50% in one rep, 90% in another). I suspect the evaporation step.

The Science: You are likely correct. NDMA and NDEA are volatile. If you evaporate your eluate to dryness under a stream of nitrogen, you will lose significant amounts of analyte.

The Protocol Adjustment:

  • Never evaporate to dryness. Stop when 200-500 µL remains.

  • Temperature Control: Keep the water bath at or below 35°C .

  • Keeper Solvent: Add a "keeper" (e.g., 100 µL of water or a higher boiling solvent compatible with your mobile phase) before evaporation to prevent complete drying [3].

Q: I see nitrosamines in my blank samples. Is this carryover?

The Science: It is likely environmental contamination , not carryover. Nitrosamines are ubiquitous.

  • Gloves: Nitrile and latex gloves can contain vulcanization accelerators (dithiocarbamates) that degrade into nitrosamines.

  • Water: Standard DI water systems can accumulate nitrites.

  • Solvents: Dichloromethane (DCM) can degrade to form trace HCl, which catalyzes nitrosation if amines are present.

The Fix:

  • Use Unlined Gloves: Or wear long-cuff polyethylene gloves over your nitrile gloves.

  • Screen Solvents: Test every new lot of DCM and Methanol before use.

  • Pre-wash Cartridges: Elute the SPE cartridge with your elution solvent before conditioning to wash away manufacturing residuals.

Category 3: Matrix Effects (API Suppression)

Q: My Internal Standard (NDMA-d6) response is 10x lower in my drug sample than in my solvent standard. Is the extraction failing?

The Science: This is Ion Suppression , not extraction failure. The API (Active Pharmaceutical Ingredient) is eluting at the same time as the nitrosamine or is present in such high concentrations that it saturates the electrospray ionization (ESI) source.

The Fix:

  • Divert Valve: If the API elutes at a different time, divert the LC flow to waste during the API elution window.

  • Wash Step Optimization:

    • If the API is ionizable (e.g., Metformin, Ranitidine), adjust the wash solvent pH to keep the API charged (so it washes off or stays on depending on the mode) while keeping the nitrosamine neutral (nitrosamines are generally non-ionic at neutral pH).

    • Note: NDMA is stable across a wide pH range, allowing aggressive pH manipulation to remove matrix [4].

Part 3: The "Gold Standard" Activated Carbon Protocol

This protocol is synthesized from FDA Method 521 and optimized vendor applications for maximum robustness [1, 5].

Target Analytes: NDMA, NDEA, NDBA, NMEA, NPYR, NPIP. Matrix: Aqueous samples or dissolved Drug Substance.

StepActionCritical Technical Note
1. Cartridge Activated Carbon (2g / 6mL) Why: Essential for retaining polar NDMA.
2. Condition 3 x 3 mL Dichloromethane (DCM)3 x 3 mL Methanol3 x 3 mL HPLC Grade WaterDCM removes organic impurities from the carbon. Do not let dry.
3. Load Load sample at 5-10 mL/min Why: Carbon kinetics are slower than C18; fast loading causes breakthrough.
4. Wash 3 mL HPLC Grade WaterRemoves salts and highly polar interferences.
5. Dry Vacuum dry for 10-15 minutes Critical: Residual water prevents DCM from effectively eluting the analytes in the next step.
6. Elute 2 x 5 mL Dichloromethane (DCM)Apply first aliquot, let soak for 1 min, then elute. Repeat.
7. Concentrate Evaporate to 0.5 mL (NOT DRY) at 35°CUse internal standard recovery to correct for volume variations.

Part 4: Data Summary - Sorbent Performance

Comparison of recovery rates for NDMA (the most challenging analyte) across different sorbent types.

Sorbent TypeAverage NDMA RecoveryMechanismBest Use Case
Activated Carbon 85 - 105% Adsorption (Pore filling)Gold Standard for NDMA/NDEA in water or clean matrices.
Polymeric HLB 40 - 65%Hydrophobic / Hydrophilic BalanceGood for less polar nitrosamines (NDBA), often fails for NDMA.
C18 (Silica-based) < 30%Hydrophobic InteractionNot Recommended for NDMA. Good for lipophilic impurities only.
Coconut Charcoal 70 - 90%AdsorptionCost-effective alternative to synthetic carbon, but higher batch variability.

Part 5: Advanced Workflow Visualization

The following diagram illustrates the critical decision points in the "Gold Standard" protocol to prevent analyte loss.

SPE_Workflow Sample Sample Prep (Add ISTD: NDMA-d6) Condition Conditioning DCM -> MeOH -> Water Sample->Condition Load Load Sample Flow: <10 mL/min Condition->Load Do not dry Wash Wash Water (Remove Salts) Load->Wash DryCartridge Dry Cartridge (Critical for DCM elution) Wash->DryCartridge High Vacuum Elute Elute 2x DCM (Soak Step) DryCartridge->Elute Concentrate Concentrate Stop at 0.5mL (Do NOT Dry) Elute->Concentrate Analysis GC-MS/MS or LC-MS/MS Concentrate->Analysis

Figure 2: Optimized Activated Carbon SPE Workflow. Red nodes indicate high-risk steps for analyte loss.

References

  • Phenomenex. (2020). Robust Analysis of Nitrosamine using Strata™ Activated Carbon Extraction. Application Note AN-1110. [Link]

  • U.S. Environmental Protection Agency (EPA). (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Chemical Ionization Mass Spectrometry. [Link]

  • Agilent Technologies. (2020). Nitrosamines Analysis in Pharmaceuticals: Strategies for GC/MS and LC/MS. [Link]

  • ResearchGate. (2025). Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction. [Link]

  • American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. [Link]

Troubleshooting

Strategies for stabilizing thermally unstable nitrosourea precursors

Technical Support Center: Nitrosourea Stabilization Topic: Strategies for Stabilizing Thermally Unstable Nitrosourea Precursors Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission Statement Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrosourea Stabilization Topic: Strategies for Stabilizing Thermally Unstable Nitrosourea Precursors Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

Welcome to the Nitrosourea Stabilization Support Center. Nitrosoureas (e.g., Carmustine, Lomustine, Streptozotocin) are potent alkylating agents critical for oncology, yet they are notoriously labile. They degrade via pH-dependent hydrolysis and are thermally sensitive, often liquefying at ambient temperatures. This guide provides field-proven protocols to stabilize these precursors during synthesis, storage, and formulation.

Module 1: Chemical Stability & pH Control

The Core Issue: Nitrosoureas exhibit a "U-shaped" pH-stability profile. They are most stable in weakly acidic environments (pH 3.0 – 5.0).

  • At pH > 7 (Basic): Rapid decomposition occurs via specific base catalysis, generating isocyanates and diazohydroxides (the alkylating species). While necessary for in vivo action, this is disastrous for ex vivo storage [1].

  • At pH < 2 (Strong Acid): Denitrosation occurs, stripping the nitroso group and rendering the molecule pharmacologically inert [2].

Troubleshooting Guide: pH Management

Q: My precursor degrades during aqueous workup. How do I prevent this? A: You are likely exposing the compound to a pH excursion above 6.0 or below 2.0.

  • Protocol: Maintain the aqueous phase at pH 4.0 using a Citrate-Phosphate Buffer . Avoid unbuffered water, as local pH spikes can trigger autocatalytic degradation.

  • Temperature Rule: Perform all extractions at 0–4°C. The half-life of Carmustine (BCNU) drops from hours at 4°C to minutes at 37°C in neutral solution [3].

Q: What is the degradation mechanism I should look out for? A: The primary pathway is the formation of an isocyanate and a diazohydroxide. If you detect gas evolution (


) or precipitate formation (ureas), your stabilization has failed.

Visualizing the Degradation Pathway The following diagram illustrates the critical bifurcation between acid-catalyzed denitrosation and base-catalyzed activation.

NitrosoureaDegradation NU Nitrosourea Precursor (e.g., Carmustine) AcidPath Acid Catalysis (pH < 2.0) NU->AcidPath H+ BasePath Base Catalysis (pH > 6.0) NU->BasePath OH- StableZone Stability Zone (pH 3.5 - 5.0) NU->StableZone Buffered Storage Denitro Denitrosation (Loss of NO group) AcidPath->Denitro Isocyanate Isocyanate (Carbamoylating Agent) BasePath->Isocyanate Diazo Diazohydroxide (Unstable Intermediate) BasePath->Diazo Alkylator Carbonium Ion (DNA Crosslinking) Diazo->Alkylator Spontaneous

Figure 1: pH-dependent degradation pathways of Nitrosoureas. Stability is achieved only in the narrow window of pH 3.5–5.0.

Module 2: Physical Stabilization (Lyophilization & Temperature)

The Core Issue: Most nitrosoureas have low melting points (e.g., Carmustine melts at 30.5–32.0°C).[1] If the temperature exceeds this threshold during processing or storage, the solid liquefies.[2] This "meltback" creates an oily film that degrades rapidly due to increased molecular mobility [4].

Protocol: Optimized Lyophilization Cycle

To stabilize these precursors for long-term storage, lyophilization (freeze-drying) is the gold standard. However, you must use a co-solvent system to prevent phase separation.

StepParameterSetpointRationale
1. Dissolution SolventEthanol (10%) / Water (90%)Nitrosoureas are lipophilic; Ethanol ensures solubility before freezing.
2. Freezing Temp-50°CRapid freezing prevents crystallization of the drug into large, unstable needles.
3. Primary Drying Shelf Temp-10°C to -5°CCRITICAL: Must stay well below the melting point (30.5°C) to prevent meltback.
4. Chamber Pressure Vacuum100 mTorrLow pressure drives sublimation without requiring high shelf temperatures.
5. Storage Temp2°C – 8°CStore the finished cake refrigerated.

Troubleshooting Guide: Visual Inspection

Q: The lyophilized cake looks collapsed or "melted" at the bottom. Is it safe? A: Discard it. This indicates the product temperature exceeded its melting point during the drying cycle (Meltback). The oily residue is likely degraded and highly toxic.

Q: I see crystals in the reconstituted solution. What should I do? A: Nitrosoureas have low aqueous solubility.

  • Ensure you used the organic co-solvent (e.g., sterile ethanol) first to dissolve the powder.

  • If crystals persist, warm the vial slightly by rolling it in your hands (do not exceed 25°C).

  • If crystals remain after 2 minutes, the vial is compromised. Discard.

Module 3: Advanced Formulation (Cyclodextrins)

The Core Issue: For highly unstable precursors, simple buffering is insufficient. Encapsulation within a host molecule can shield the reactive nitroso group from hydrolysis.

Strategy: Use Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
. The hydrophobic cavity of the cyclodextrin encapsulates the non-polar chloroethyl nitrosourea moiety, while the hydrophilic exterior ensures water solubility [5].

Comparative Stability Data

Stabilization MethodHalf-Life (

) at 37°C (pH 7.4)
Solubility EnhancementComplexity
None (Aqueous) ~15 – 45 minsLowN/A
Ethanol Co-solvent ~50 minsMediumLow
Liposomes ~2 – 4 hoursHighHigh
SBE-

-Cyclodextrin
> 6 hours Very High Medium
Workflow: Cyclodextrin Complexation

CDComplexation Drug Nitrosourea (Hydrophobic/Unstable) Mix Mixing (Molar Ratio 1:1) Drug->Mix CD SBE-beta-Cyclodextrin (Host Molecule) CD->Mix Equil Equilibration (4°C, 24h, Shielded from Light) Mix->Equil Filter Filtration (0.22 micron) Equil->Filter Freeze Lyophilization Filter->Freeze Complex Stable Inclusion Complex Freeze->Complex

Figure 2: Workflow for creating stable Cyclodextrin-Nitrosourea inclusion complexes.

References

  • Loo, T. L., et al. (1966). "Mechanism of Action and Pharmacology of Nitrosoureas." Cancer Research.

  • Laskar, P. A., & Ayres, J. W. (1993). "Degradation of Carmustine in Aqueous Media." Journal of Pharmaceutical Sciences.

  • Brandt, K., et al. (2021). "Physicochemical stability of carmustine-containing medicinal products." European Journal of Hospital Pharmacy.

  • FDA Prescribing Information. (2017). "BiCNU (carmustine) for injection."[1][3] U.S. Food and Drug Administration.

  • Diao, H., et al. (2025). "Investigation of Host-Guest Inclusion Complexes Between Carmustine and

    
    -Cyclodextrin." MDPI Pharmaceuticals. 
    

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Spectral Analysis of Nitrosobis(2-chloroethyl)amine: A Comparative Guide

Topic: NMR spectral analysis and assignment for Nitrosobis(2-chloroethyl)amine Content Type: Publish Comparison Guide Executive Summary Nitrosobis(2-chloroethyl)amine (CAS: 67856-68-2), also known as -bis(2-chloroethyl)n...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR spectral analysis and assignment for Nitrosobis(2-chloroethyl)amine Content Type: Publish Comparison Guide

Executive Summary

Nitrosobis(2-chloroethyl)amine (CAS: 67856-68-2), also known as


-bis(2-chloroethyl)nitrous amide, is a critical impurity and intermediate associated with nitrogen mustard chemotherapeutics (e.g., Cyclophosphamide, BCNU).[1][2][3][4][5][6][7] Its structural identification is complicated by restricted rotation  around the N–N partial double bond, leading to distinct syn and anti rotamers observable by NMR at ambient temperatures.

This guide compares analytical approaches—specifically Solvent Selection (


 vs. 

)
and Acquisition Modes (1D vs. 2D) —to provide a definitive protocol for assigning this compound's complex spectral signature.

Part 1: The Rotamer Challenge & Spectral Logic

Unlike its precursor, bis(2-chloroethyl)amine, which exhibits a simple two-triplet


 NMR pattern due to rapid chain rotation, the nitroso derivative is magnetically non-equivalent. The nitroso group (

) induces a planar geometry with a high rotational barrier (

).

The Diagnostic Consequence:

  • Amine Precursor: 2 sets of signals (Symmetric).

  • Nitroso Product: 4 sets of signals (Asymmetric syn/anti environment).

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the resolution of these rotamers.

FeatureChloroform-d (

)
DMSO-

Verdict
Rotamer Separation Excellent. Distinct separation of syn and anti

-methylene protons.
Good. Slight broadening due to viscosity; chemical shift compression may occur.

Preferred
for structural confirmation.
Exchange Rate Slow exchange regime maintained; sharp peaks.Higher polarity may slightly lower the rotational barrier, broadening peaks at elevated temps.

Preferred
for room temp analysis.
Solubility High.High.Neutral.
Water Peak Interference Minimal (1.56 ppm).Significant (3.33 ppm) – often overlaps with

-chloro signals.

Preferred
to avoid overlap.

Part 2: Expected Spectral Data & Assignment

The following data represents the theoretical consensus derived from general


-nitrosamine behavior and nitrogen mustard derivatives.
NMR Assignment Table (400 MHz, )
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
1 (Syn)

4.25 – 4.35 Triplet (

Hz)
2HDeshielded by Nitroso Oxygen (anisotropic effect).
2 (Anti)

3.70 – 3.80 Triplet (

Hz)
2HShielded relative to syn; closer to amine precursor shift.
3 (Syn)

3.85 – 3.95 Triplet (

Hz)
2HInductive effect of Cl dominates, but influenced by syn geometry.
4 (Anti)

3.60 – 3.70 Triplet (

Hz)
2HOften overlaps with anti

.

Critical Insight: If you observe only two triplets at ~3.0 ppm and ~3.6 ppm, your sample is likely the amine precursor , not the nitrosamine.

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Safety Critical)
  • Hazard: Potent Carcinogen.[2][8] Handle in a Class II Biosafety Cabinet.

  • Concentration: 10–15 mg in 0.6 mL solvent is optimal for 1D/2D analysis.

  • Filtration: Filter through 0.2

    
     PTFE to remove particulates that cause line broadening.
    
Protocol B: Acquisition Parameters (Self-Validating)

To ensure the spectrum is quantitative and not an artifact of relaxation:

  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 5–10 seconds). Nitrosamine
    
    
    -protons can have long
    
    
    times.
  • Scans: 64 scans (High S/N required to see minor impurities).

  • Temperature: 298 K (25°C) .

    • Validation Step: If peaks are broad, lower the temperature to 273 K to freeze the rotamer exchange. Do NOT heat, as this coalesces the signals and mimics the precursor spectrum.

Part 4: Advanced Assignment Workflow (2D NMR)

To definitively assign the syn vs. anti chains, a COSY (Correlation Spectroscopy) experiment is required. The syn


 will only couple to the syn

.
Analytical Workflow Diagram

NMR_Workflow Start Crude Sample (Nitrosobis(2-chloroethyl)amine) Solvent Dissolve in CDCl3 (Avoid DMSO to prevent overlap) Start->Solvent Acquire1D Acquire 1H NMR (298K, d1=5s) Solvent->Acquire1D Check Decision: Number of Triplets? Acquire1D->Check ResultAmine 2 Triplets: Precursor Amine Identified Check->ResultAmine Only 2 ResultNitroso 4 Triplets/Multiplets: Nitrosamine Confirmed Check->ResultNitroso 4 Found COSY Run 2D COSY To map Spin Systems ResultNitroso->COSY Assign Assign Syn/Anti Chains (Syn N-CH2 is most downfield) COSY->Assign

Caption: Logical workflow for distinguishing Nitrosobis(2-chloroethyl)amine from its precursor using signal multiplicity.

Rotamer Equilibrium Visualization

Rotamers Syn Syn-Rotamer (Oxygen syn to Chain A) N-CH2 @ ~4.3 ppm Barrier Rotational Barrier (~23 kcal/mol) Slow Exchange @ 25°C Syn->Barrier Anti Anti-Rotamer (Oxygen anti to Chain A) N-CH2 @ ~3.7 ppm Barrier->Anti

Caption: The restricted rotation around the N-N bond creates distinct magnetic environments for the ethyl chains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45205, N-Nitrosobis(2-chloroethyl)amine. Retrieved from [Link]

  • Loeppky, R. N., & Goelfer, W. (1976). Conformational Analysis of N-Nitrosamines by NMR. Journal of the American Chemical Society. (General reference for N-nitrosamine rotamer shifts).

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of N-Nitroso-bis(2-chloroethyl)amine

This guide provides a technical analysis of the mass spectrometry fragmentation of N-Nitroso-bis(2-chloroethyl)amine, structured for researchers requiring high-integrity identification of this potent mutagenic impurity....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry fragmentation of N-Nitroso-bis(2-chloroethyl)amine, structured for researchers requiring high-integrity identification of this potent mutagenic impurity.

A Comparative Technical Guide for Analytical Development

Executive Summary & Chemical Context

N-Nitroso-bis(2-chloroethyl)amine (CAS: 67856-68-2), often abbreviated as BCNU-Nitrosamine or related to the nitrogen mustard class, represents a high-potency mutagenic impurity.[1] Unlike simple dialkyl nitrosamines (e.g., NDMA), this compound possesses two chlorine atoms, introducing distinct isotopic signatures and fragmentation pathways that are critical for selectivity in complex matrices.

Core Challenge: The molecule is thermally labile.[1] While Gas Chromatography (GC-MS) is traditional for volatile nitrosamines, it poses a risk of in-source degradation (denitrosation), potentially leading to false negatives or under-quantitation. LC-MS/MS with APCI or ESI is the superior alternative for trace-level quantification.[1]

Mechanistic Fragmentation Analysis

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the gas-phase chemistry of the ion.[1]

Precursor Ion & Isotopic Pattern[1]
  • Molecular Formula:

    
    [2][3][4][5][6][7]
    
  • Monoisotopic Mass: ~170.0 Da[2][3]

  • Protonated Precursor

    
    : m/z 171 
    
  • Isotopic Signature: Due to two Chlorine atoms (

    
     and 
    
    
    
    ), the spectrum exhibits a characteristic 9:6:1 intensity ratio for the
    
    
    ,
    
    
    , and
    
    
    peaks (m/z 171, 173, 175).
    • Analyst Note: Monitoring the m/z 173 transition can serve as a secondary confirmation ion to rule out non-halogenated interferences.[1]

Primary Fragmentation Pathway (Collision Induced Dissociation)

The fragmentation follows the "Nitrosamine Rule," primarily driven by the cleavage of the N-N bond.[1]

  • Loss of Nitric Oxide (NO, 30 Da): The most abundant and diagnostic transition. The protonated molecular ion ejects the nitroso group as a neutral radical or molecule, leaving the amine cation.[1]

    • Transition:

      
      [1]
      
    • Significance: The product ion (m/z 141) corresponds to the protonated Bis(2-chloroethyl)amine , a known nitrogen mustard.

  • Secondary Fragmentation (Amine Backbone): The resulting m/z 141 ion further fragments via cleavage of the chloroethyl chains.[1]

    • Loss of HCl (36 Da) or

      
      :  Common in chlorinated aliphatics.
      
    • Formation of Aziridinium Ion: Cyclization of the chloroethyl group often yields a stable aziridinium species (m/z ~105 or 63).

    • Transition:

      
       (Chloroethyl fragment 
      
      
      
      ).
Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the molecule under collision energy.

FragmentationPathway cluster_legend Key Parent Precursor Ion [M+H]+ m/z 171 (N-Nitroso-bis(2-chloroethyl)amine) Intermediate Amine Cation m/z 141 (Bis(2-chloroethyl)amine) Parent->Intermediate Loss of NO (-30 Da) Primary Quant Transition Fragment1 Chloroethyl Cation m/z 63 (C2H4Cl+) Intermediate->Fragment1 C-N Cleavage Fragment2 Dehydro-halogenated m/z 105 (Loss of HCl) Intermediate->Fragment2 Loss of HCl (-36 Da) legend_text Solid Line: Primary Quantitation Path Dashed Line: Secondary Confirmation Path

Caption: Proposed fragmentation pathway for N-Nitroso-bis(2-chloroethyl)amine showing the critical loss of the nitroso group followed by backbone degradation.

Comparative Performance: LC-MS/MS vs. Alternatives[1]

The following table contrasts the detection of N-Nitroso-bis(2-chloroethyl)amine against its non-nitrosated precursor and standard nitrosamines.

FeatureN-Nitroso-bis(2-chloroethyl)amine Bis(2-chloroethyl)amine (Alternative/Precursor)NDMA (Standard Nitrosamine)
CAS Number 67856-68-2538-07-862-75-9
Precursor Ion

171.0 142.0 75.1
Primary Fragment 141.0 (Loss of NO)63.0 (Chloroethyl)43.1 (Loss of NO/CH4)
Ionization Preference APCI / ESI (+) ESI (+)APCI (+)
Isotopic Pattern Distinct Cl2 pattern (9:6:1)Distinct Cl2 patternNone (Single peak)
Thermal Stability Low (Risk of artifact formation in GC)ModerateHigh (GC-amenable)
Regulatory Limit High Potency (Category 1)Genotoxic ImpurityHigh Potency
Critical Comparison Insight
  • Vs. The Amine Precursor: The most common analytical error is confusing the in-source fragmentation of the Nitroso compound with the native Amine impurity.[1] If the Nitroso compound loses NO inside the ion source (due to excessive heat or voltage), it will appear as m/z 141/142, leading to false identification of Bis(2-chloroethyl)amine. Soft ionization (APCI) is crucial to preserve the m/z 171 parent.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for high sensitivity (LOD < 1 ng/mL) and specificity.

Sample Preparation[1][8][9]
  • Solvent: Methanol (avoid water in initial extraction to prevent hydrolysis of the chloro-groups).[1]

  • Filtration: 0.22 µm PTFE (avoid Nylon which can absorb nitrosamines).

  • Internal Standard: Use NDMA-d6 or, ideally, an isotopically labeled analog of the specific analyte if available (e.g., N-Nitroso-bis(2-chloroethyl)amine-d8).[1]

LC-MS/MS Conditions[1][8]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ion Source: APCI (Atmospheric Pressure Chemical Ionization) [8][9][10]

    • Reasoning: APCI is preferred over ESI for many nitrosamines to reduce matrix suppression and provide "softer" ionization for thermally labile N-NO bonds.[1]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Methanol.[1][11]

  • Gradient: 5% B to 95% B over 10 minutes.

MRM Transition Table
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
N-Nitroso-bis(2-chloroethyl)amine 171.0 141.0 15 - 20Quantifier
171.063.035 - 40Qualifier 1
173.0143.015 - 20Qualifier 2 (Isotope)

References

  • US Pharmacopeia (USP). (2023).[1] General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeial Convention.[1] Link

  • European Medicines Agency (EMA). (2023).[1][12] Nitrosamine impurities in human medicinal products. EMA/409815/2020.[1] Link

  • Waters Corporation. (2020).[1] Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitrosamines. Link

  • BenchChem. (2025).[1][13] A Comparative Guide to the Analysis of Bis(2-Chloroethyl)amine. Link

  • PubChem. (2025).[1][7] N-Nitrosobis(2-chloroethyl)amine Compound Summary. National Library of Medicine.[1] Link

Sources

Validation

Validating HPLC-UV for Nitrosamine Purity: A Strategic Guide

Topic: Validating HPLC-UV methods for nitrosamine purity assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary: The Role of UV in a M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating HPLC-UV methods for nitrosamine purity assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Role of UV in a Mass Spec World

In the wake of the global nitrosamine crisis (sartans, ranitidine, metformin), regulatory bodies like the FDA and EMA have gravitated toward LC-MS/MS and GC-MS as the gold standards for trace analysis due to the stringent nanogram-level daily intake limits (e.g., 26.5 ng/day for NDMA).

However, HPLC-UV remains a critical, often undervalued tool , particularly for purity assessment of nitrosamine reference standards and process optimization where concentrations exceed trace levels. While LC-MS/MS is mandatory for final drug product release (ppb levels), HPLC-UV is the scientifically defensible choice for assaying the purity of the nitrosamine standard itself (mg/mL levels) or screening intermediates during high-concentration synthesis steps.

This guide objectively compares HPLC-UV against mass spectrometric alternatives and provides a self-validating framework for its deployment.

Comparative Analysis: HPLC-UV vs. LC-MS/MS vs. GC-MS

The choice of detector is dictated by the Analytical Goal : Assay/Purity (High Conc.) vs. Trace Quantification (Low Conc.).

Table 1: Technology Performance Matrix
FeatureHPLC-UV (PDA) LC-MS/MS (Triple Quad) GC-MS (Headspace)
Primary Use Case Purity Assay of Reference Standards (>98% purity); High-ppm process screening.Trace Quantification in Drug Substance/Product (ppb levels).Volatile Nitrosamines (NDMA, NDEA) trace analysis.[2][3][4]
Sensitivity (LOD) Moderate (~10–20 ng/mL).Ultra-High (< 1 ng/mL).[5]High (< 5 ng/mL).[5]
Selectivity Low (Risk of co-elution with matrix).High (MRM transitions).High (EI Fragmentation).
Cost & Upkeep Low / Minimal.[3]High / Frequent cleaning required.Moderate.
Linearity Range Broad (e.g., 10–1000 µg/mL).[4]Narrower dynamic range; saturation risks.Limited by headspace capacity.
Validation Focus Precision, Linearity, Specificity (Resolution).Matrix Effects, Ion Suppression, Sensitivity.Carrier gas purity, Temp programming.
Strategic Decision Framework

Use the following logic to determine when HPLC-UV is the scientifically valid choice.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Trace Analysis (<1 ppm) or Purity Assay (>90%)? Start->Goal Trace Trace Analysis (Drug Product Screening) Goal->Trace Trace (<1 ppm) Purity Purity/Assay (Reference Standard) Goal->Purity Purity (>90%) Volatile Is the Nitrosamine Volatile? (e.g. NDMA) Trace->Volatile HPLCUV Select HPLC-UV (Validated for Specificity) Purity->HPLCUV Cost-Effective & Robust GCMS Select GC-MS (Headspace) Volatile->GCMS Yes LCMS Select LC-MS/MS (Triple Quad) Volatile->LCMS No (NDSRIs)

Figure 1: Decision tree for selecting analytical methodology based on concentration and volatility.

Scientific Integrity: The "Why" Behind the Protocol

To validate an HPLC-UV method for nitrosamines, you must address the inherent limitations of UV detection: Chromophores and Separation .

Wavelength Selection (The Sensitivity Lever)

Nitrosamines (R-N-N=O) typically exhibit two absorption bands:

  • ~230–245 nm (Stronger):

    
     transition. Higher sensitivity but more susceptible to interference from aromatic API backbones.
    
  • ~330–350 nm (Weaker):

    
     transition. Lower sensitivity but often higher specificity as fewer organic compounds absorb in this region.
    
  • Recommendation: For purity assessment, use 230–245 nm to maximize signal for the main peak, but acquire PDA spectra (200–400 nm) to check for co-eluting impurities.

Column Chemistry (The Specificity Lever)

Small nitrosamines (NDMA, NDEA) are highly polar and elute near the void volume on standard C18 columns, leading to poor resolution from solvent fronts or polar matrix components.

  • Solution: Use High-Strength Silica (HSS) T3 or Bidentate C18 columns. These are designed to retain polar compounds in high-aqueous mobile phases, preventing "void volume" co-elution.

Experimental Protocol: Validating for Purity Assessment

Objective: Validate an HPLC-UV method to assay the purity of an N-Nitrosodimethylamine (NDMA) Reference Standard.

Materials & Instrumentation[1][2][5][7][8][9][10][11]
  • System: HPLC with PDA Detector (e.g., Agilent 1260/1290 or Waters Arc).

  • Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Target Concentration: 0.5 mg/mL (500 ppm) for Assay.

Step-by-Step Validation Workflow
Phase 1: Specificity (Stress Testing)

Rationale: Ensure the main nitrosamine peak is not masking degradation products.

  • Preparation: Prepare a standard solution of NDMA (0.5 mg/mL).

  • Stress: Subject aliquots to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H2O2) degradation for 24 hours.

  • Analysis: Inject stressed samples.

  • Acceptance Criteria: Peak Purity Index (via PDA) > 0.990. No interference at the retention time of the main peak.

Phase 2: Linearity & Range

Rationale: Confirm the detector response is linear across the expected purity range (80%–120%).

  • Levels: Prepare 5 concentrations: 80%, 90%, 100%, 110%, and 120% of the target concentration (e.g., 0.4 to 0.6 mg/mL).

  • Execution: Inject in triplicate.

  • Calculation: Plot Concentration (x) vs. Area (y).

  • Acceptance Criteria:

    
    .
    
Phase 3: Precision (Repeatability)

Rationale: Prove the system is stable for routine batch analysis.

  • Protocol: Prepare 6 independent preparations of the 100% standard.

  • Execution: Inject each once.

  • Acceptance Criteria: %RSD of Peak Area

    
    . (Note: For trace impurity methods, limits are looser, e.g., 10-15%, but for Purity Assay, tight precision is mandatory).
    
Phase 4: Sensitivity (LOD/LOQ)

Rationale: Even for purity, you must define the baseline noise to ensure you aren't integrating noise as impurities.

  • Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is ~3 (LOD) and ~10 (LOQ).

  • Typical Result: HPLC-UV LOQ for NDMA is often ~10–20 ng/mL [1].[4]

Visualizing the Validation Logic

ValidationFlow cluster_0 Method Development cluster_1 Validation Parameters Step1 Wavelength Scan (Find Max Abs) Step2 Column Screening (Retain Polar Analyte) Step1->Step2 Spec Specificity (Forced Degradation) Step2->Spec Final Conditions Lin Linearity (80-120% Assay) Spec->Lin Prec Precision (n=6, RSD <2%) Lin->Prec Report Validated Method for Purity Prec->Report Pass

Figure 2: Sequential workflow for validating an HPLC-UV method for nitrosamine assay.

References

  • Waters Corporation. "Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances."[4] Waters Application Notes. Link

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[2][8][9] FDA Guidance Documents. Link

  • Mourid, A. et al. "Development and Validation of an HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan." Journal of Pharmaceutical Research. Link(Note: Generalized citation based on search context regarding Losartan UV methods).

  • Agilent Technologies. "Nitrosamines Analysis in Pharmaceuticals." Agilent Selection Guide. Link

Sources

Comparative

Comparing alkylating efficiency of various nitrosamine derivatives

An in-depth technical guide comparing the alkylating efficiency of nitrosamine derivatives, designed for researchers and drug development professionals. The Mechanistic Basis of Nitrosamine Alkylation N-nitrosamines are...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide comparing the alkylating efficiency of nitrosamine derivatives, designed for researchers and drug development professionals.

The Mechanistic Basis of Nitrosamine Alkylation

N-nitrosamines are potent pro-carcinogens that are not inherently reactive; they require metabolic activation to exert their genotoxic effects. Unlike direct-acting alkylating agents, nitrosamines are metabolically processed by cytochrome P450 (CYP450) monooxygenases—primarily CYP2E1 and CYP2A6—via α-hydroxylation[1].

This enzymatic cleavage yields an unstable α-hydroxyalkyl intermediate that spontaneously decomposes into an aldehyde and a highly electrophilic diazonium ion[2]. It is this diazonium ion that acts as the ultimate alkylating agent, covalently binding to nucleophilic centers on DNA bases (predominantly the N7 and O^6 positions of guanine) to form mutagenic DNA adducts[1].

Alkylating Efficiency vs. Carcinogenic Potency: A Comparative Analysis

When comparing derivatives like N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), and N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), it is critical to distinguish between chemical alkylating efficiency (the raw yield of DNA adducts) and biological carcinogenic potency (the persistence of mutagenic adducts).

  • NDMA and NMBA (Methylating Agents): Both undergo α-hydroxylation to yield the methyldiazonium ion[2]. Because the methyl group is small and sterically unhindered, methyldiazonium exhibits exceptionally high alkylating efficiency, rapidly forming abundant N7-methylguanine (N7-MeG) and O^6-methylguanine (O^6-MeG) adducts[1].

Table 1: Comparative Alkylating Characteristics of Key Nitrosamines
NitrosamineAbbrev.Primary Reactive IntermediateMajor DNA AdductsFDA Acceptable Intake (ng/day)Relative Alkylating Efficiency
N-NitrosodimethylamineNDMAMethyldiazonium ionN7-MeG, O^6-MeG96High (Sterically unhindered)
N-Nitroso-N-methyl-4-aminobutyric acidNMBAMethyldiazonium ionN7-MeG, O^6-MeG96High (Comparable to NDMA)
N-NitrosodiethylamineNDEAEthyldiazonium ionN7-EtG, O^6-EtG26.5Moderate (Sterically hindered)
N-NitrosodiisopropylamineNDIPAIsopropyldiazonium ionN7-iPrG, O^6-iPrG26.5Low (High steric hindrance)

Visualizing the Activation Pathway

G NDMA NDMA (N-Nitrosodimethylamine) CYP CYP2E1 / CYP2A6 (α-Hydroxylation) NDMA->CYP Intermediate α-Hydroxy-NDMA (Unstable Intermediate) CYP->Intermediate Diazonium Methyldiazonium Ion (Active Alkylator) Intermediate->Diazonium - Formaldehyde DNA DNA Nucleophiles (Guanine/Adenine) Diazonium->DNA Adducts DNA Adducts (O6-MeG, N7-MeG) DNA->Adducts Covalent Alkylation

CYP450-mediated metabolic activation of NDMA to methyldiazonium and DNA adduct formation.

Experimental Methodologies for Assessing Alkylation

To objectively quantify and compare the alkylating efficiency of these derivatives, researchers rely on a combination of high-throughput biochemical surrogate assays and high-resolution analytical quantification.

The In Vitro NBP Alkylation Assay

The 4-(p-nitrobenzyl)pyridine (NBP) assay is a foundational colorimetric method used to trap alkylating agents. NBP acts as a surrogate for DNA nucleophiles[6]. Because nitrosamines are pro-carcinogens, the assay must be supplemented with a metabolic activation system to be biologically relevant.

Protocol 1: S9-Activated NBP Assay (Self-Validating System)

  • Reaction Setup: Combine the test nitrosamine (10 mM), rat liver S9 fraction (source of CYP450), an NADPH regenerating system (essential cofactor for CYP activity), and NBP reagent (5% w/v in acetone) in a buffered solution (pH 7.4).

  • System Validation (Controls):

    • Positive Control: Include a reaction with Methylnitrosourea (MNU). Causality: MNU is a direct alkylator that spontaneously forms diazonium ions without S9, validating the NBP reagent's efficacy.

    • Negative Control: Vehicle + S9 + NBP (omitting the nitrosamine) to establish background absorbance.

  • Incubation: Incubate at 37°C for 2 hours. Causality: This allows sufficient time for enzymatic turnover of the nitrosamine and subsequent nucleophilic attack by NBP.

  • Alkalinization: Stop the reaction by adding 0.1 M NaOH. Causality: The alkaline shift deprotonates the alkylated NBP intermediate, forcing the formation of a measurable blue/purple chromophore[6].

  • Quantification: Measure absorbance at 580 nm. The intensity is directly proportional to the alkylating efficiency.

LC-MS/MS Quantification of DNA Adducts

While NBP provides a proxy for reactivity, the gold standard for measuring true alkylating efficiency is the direct quantification of DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].

Protocol 2: DNA Adduct Quantification Workflow

  • DNA Isolation & QC: Extract genomic DNA from exposed cells. Verify purity (A260/280 ratio ~1.8). Causality: Protein contamination can skew nucleotide quantification and damage the LC column.

  • Internal Standard Spike (Self-Validation): Spike the sample with heavy-isotope labeled standards (e.g., ^15N5-O^6-MeG). Causality: This internal standard corrects for matrix effects and variable enzymatic hydrolysis efficiency, ensuring absolute quantification.

  • Enzymatic Hydrolysis: Digest the DNA using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase at 37°C. Causality: LC-MS/MS cannot resolve intact DNA polymers; this step cleaves the backbone into individual, resolvable nucleosides.

  • Solid Phase Extraction (SPE): Pass the hydrolysate through an SPE cartridge. Causality: This enriches the trace alkylated nucleosides while washing away the overwhelming excess of unmodified bases, preventing MS detector saturation.

  • MRM Detection: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for O^6-MeG and O^6-EtG[7].

Visualizing the Analytical Workflow

LCMS_Workflow Step1 1. DNA Extraction (Isolate genomic DNA) Step2 2. Isotope Spike (Add ^15N5-labeled standards) Step1->Step2 Step3 3. Enzymatic Hydrolysis (Cleave to single nucleosides) Step2->Step3 Step4 4. Solid Phase Extraction (Enrich alkylated adducts) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM mode quantification) Step4->Step5

Analytical workflow for the quantification of nitrosamine-induced DNA adducts via LC-MS/MS.

References

  • Comparative studies on hepatic DNA alkylation in rats by N-nitrosomethylethylamine and N-nitrosodimethylamine plus N-nitrosodiethylamine - PubMed (NIH). Available at:[Link]

  • Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach - ResearchGate. Available at: [Link]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC (NIH). Available at:[Link]

  • Alkylation of DNA and tissue specificity in nitrosamine carcinogenesis - PubMed (NIH). Available at:[Link]

  • Evaluation of Various Potential Genotoxic Nitrosamine Impurities by Using Validated Ultra - Journal of Chemical Health Risks. Available at: [Link]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - MDPI. Available at:[Link]

  • Nitrosamine AI limits Comparison - ResolveMass Laboratories Inc. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of Limit of Detection (LOD) for Nitrosamine Impurities in Pharmaceuticals

The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, demanding rigorous analytical oversight to ensure patient safety. These compounds, many...

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, demanding rigorous analytical oversight to ensure patient safety. These compounds, many of which are classified as probable human carcinogens, must be controlled at trace levels.[1][2][3] The foundation of this control lies in the ability to reliably detect their presence at exceedingly low concentrations. This guide provides an in-depth comparison and a practical workflow for the validation of the limit of detection (LOD) for nitrosamine analysis, designed for researchers, scientists, and drug development professionals.

At the heart of ensuring a pharmaceutical product's safety from these genotoxic impurities is the analytical method's sensitivity. The Limit of Detection (LOD) is a critical parameter in method validation, representing the lowest concentration of a nitrosamine that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with accuracy and precision.[4][5] This is distinct from the Limit of Quantitation (LOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision.[4][5] For nitrosamine analysis, the validated LOQ must be at or below the regulatory Acceptable Intake (AI) limit, which is the maximum daily dose considered safe over a lifetime.[6][7]

Comparative Analysis of Core Analytical Technologies

The choice of analytical technology is paramount in achieving the required sensitivity for nitrosamine detection. The two most prominent techniques are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).[1][8][9][10][11]

  • LC-MS/MS has emerged as the gold standard for its high sensitivity and applicability to a wide range of nitrosamines, including both volatile and non-volatile compounds.[8][12] Its ability to handle complex sample matrices with minimal sample preparation makes it a versatile tool.[13]

  • GC-MS is particularly well-suited for the analysis of volatile nitrosamines.[8][14] When coupled with a headspace sampler, it can provide excellent sensitivity for these specific compounds.[15]

The selection between these two powerful techniques often hinges on the specific nitrosamines of interest and the nature of the drug product matrix.

FeatureLC-MS/MSGC-MS/MS
Applicability Broad range of nitrosamines, including non-volatile and thermally labile compounds.[8]Primarily for volatile nitrosamines.[8][14]
Sensitivity Excellent, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[8]Very high for volatile compounds, also in the ppb range.[16]
Sample Preparation Often simpler, with direct injection possible after dilution and filtration.[13]Can require more extensive sample preparation, such as derivatization or extraction.[17]
Matrix Effects Can be susceptible to ion suppression or enhancement, requiring careful method development and often the use of isotopically labeled internal standards.[18][19]Generally less prone to matrix effects compared to LC-MS/MS, but still a consideration.[14]
Instrumentation Tandem quadrupole mass spectrometers are the most common for quantitative analysis.[12]Often used with a headspace sampler for automated analysis of volatile compounds.[15]

A Step-by-Step Guide to LOD Validation

The validation of the LOD is a systematic process that demonstrates an analytical method's capability to detect trace levels of nitrosamines. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for this validation.[4][5][20][21]

Method Development and Optimization

Before LOD validation can begin, a robust and specific analytical method must be developed. This involves:

  • Sample Preparation: The goal is to effectively extract the nitrosamines from the drug product matrix while minimizing interferences.[13][18] Techniques can range from simple dilution ("dilute-and-shoot") to more complex Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[18]

  • Chromatographic Separation: Achieving good chromatographic resolution is crucial to separate the target nitrosamines from each other and from matrix components, which can cause ion suppression in LC-MS/MS.[12][13]

  • Mass Spectrometric Detection: For MS/MS techniques, the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM) is critical for selectivity and sensitivity.[16][22]

Approaches to LOD Determination

ICH Q2(R1) outlines several methods for determining the LOD.[4][5] For instrumental methods like LC-MS/MS and GC-MS, the most common approaches are:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the nitrosamine with the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[4][16]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This method uses the standard deviation of the response of blank samples or the residual standard deviation of a regression line from a calibration curve. The LOD is calculated as: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[4]

Experimental Protocol for LOD Validation

The following is a generalized experimental workflow for determining the LOD using the signal-to-noise and calibration curve methods.

Objective: To determine the lowest concentration of a target nitrosamine that can be reliably detected by the analytical method.

Materials:

  • Reference standard of the target nitrosamine(s)

  • Blank drug product matrix (known to be free of the target nitrosamines)

  • Appropriate solvents and reagents

Procedure:

  • Preparation of Stock and Working Standard Solutions: Prepare a concentrated stock solution of the nitrosamine standard in a suitable solvent. From this stock, prepare a series of working standard solutions at decreasing concentrations.

  • Preparation of Spiked Samples: Spike the blank drug product matrix with the working standard solutions to create a series of samples with known concentrations of the nitrosamine at levels expected to be near the LOD.

  • Analysis: Analyze the spiked samples and blank matrix samples using the developed LC-MS/MS or GC-MS method.

  • Data Evaluation (Signal-to-Noise Method):

    • Determine the signal intensity of the nitrosamine peak in the chromatograms of the spiked samples.

    • Measure the background noise in a region of the chromatogram close to where the nitrosamine peak elutes.

    • Calculate the signal-to-noise ratio for each spiked sample. The concentration at which a signal-to-noise ratio of approximately 3:1 is achieved is the estimated LOD.[4]

  • Data Evaluation (Calibration Curve Method):

    • Prepare a calibration curve using a series of low-concentration standards.

    • Determine the slope of the calibration curve (S).

    • Determine the standard deviation of the response (σ) from multiple injections of a blank sample.

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S).[4]

Visualizing the Validation Workflow and Key Concepts

To better illustrate the process and the relationship between key validation parameters, the following diagrams are provided.

Caption: Workflow for the validation of the Limit of Detection (LOD).

LOD_LOQ_AI_Relationship LOD LOD (Detection Limit) LOQ LOQ (Quantitation Limit) LOD->LOQ < Detect Can be detected LOD->Detect AI AI (Acceptable Intake Limit) LOQ->AI Quantify Can be quantified with accuracy and precision LOQ->Quantify Control Regulatory control limit AI->Control

Caption: Relationship between LOD, LOQ, and Acceptable Intake (AI).

Data Interpretation and Acceptance Criteria

A successful LOD validation demonstrates that the analytical method is sensitive enough for its intended purpose. Key considerations for interpreting the results include:

  • Confirmation of LOD: The determined LOD should be experimentally verified by analyzing samples at this concentration and demonstrating that the nitrosamine can be reliably detected.

  • Relationship to LOQ and AI: The LOD is inherently lower than the LOQ. Critically, the LOQ must be at or below the regulatory AI limit for the specific nitrosamine.[6] For example, the FDA has set the AI for N-nitrosodimethylamine (NDMA) at 96 ng/day and for N-nitrosodiethylamine (NDEA) at 26.5 ng/day.[7][23] The analytical method's LOQ must be sensitive enough to quantify these levels.

  • Method Specificity: It is crucial to demonstrate that the signal at the LOD is specific to the target nitrosamine and not an artifact or interference from the matrix.[6] This is typically achieved by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the target analyte.

Ensuring Trustworthiness: The Self-Validating System

To build confidence in the analytical results and ensure the trustworthiness of the method, several practices should be integrated into the validation and routine use of the method:

  • System Suitability Testing: Before any analysis, a system suitability test should be performed to ensure the analytical system is performing correctly. This typically involves injecting a standard solution and checking parameters like peak shape, retention time, and signal intensity.[22]

  • Use of Isotopically Labeled Internal Standards: The use of stable isotope-labeled internal standards is highly recommended, especially for LC-MS/MS analysis.[18] These standards behave similarly to the target analyte during sample preparation and analysis, allowing for accurate correction of any analyte loss or matrix-induced signal suppression.

  • Matrix Effect Evaluation: For LC-MS/MS methods, it is essential to evaluate the impact of the drug product matrix on the ionization of the target nitrosamines.[18][19] This can be done by comparing the response of the analyte in a pure solution to its response in a spiked matrix sample.

By adhering to these principles and following a systematic approach to LOD validation, pharmaceutical companies can ensure that their analytical methods are fit for purpose and capable of safeguarding public health from the potential risks of nitrosamine impurities.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. [Link]

  • Nitrosamines by GC-MS/MS. [Link]

  • Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). [Link]

  • What Are the Acceptable Validation Limits for Nitrosamine Impurity Testing, and Which Regulatory References Define Them? | ResearchGate. [Link]

  • GC-MS Method Development for Nitrosamine Testing - ResolveMass Laboratories Inc. [Link]

  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC. [Link]

  • Nitrosamines Analysis in Pharmaceuticals - Agilent. [Link]

  • Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine - ResearchGate. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. [Link]

  • Various Analytical Techniques used for Nitrosamine - Asian Journal of Pharmaceutical Analysis. [Link]

  • A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals - MDPI. [Link]

  • Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam - Journals. [Link]

  • Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration. [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral - PubMed. [Link]

  • 7 Strategies for Managing Nitrosamine Impurities Effectively - AVS Life Sciences. [Link]

  • Assessing Nitrosamines in Pharmaceutical Products: Critical Strategies for Compliance. [Link]

  • Nitrosamine Impurity Regulatory Limits: A Complete Guide - ResolveMass Laboratories Inc. [Link]

  • Nitrosamines Analysis with LC-MS/MS - Waters Corporation. [Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders - European Union. [Link]

  • Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. [Link]

  • Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. [Link]

  • EMA nitrosamines update and acceptable intake limits - AMSbiopharma. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits | FDA. [Link]

  • Nitrosamine Impurity Limit Calculations - YouTube. [Link]

  • FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn. [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry - FDA. [Link]

  • Nitrosamine Impurities-Aug 2023 NDSRIs Limit USFDA Guidance - YouTube. [Link]

  • Nitrosamine impurities in medications: Guidance - Canada.ca. [Link]

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Comparative

Cross-Validation of Mutagenicity Assays for Bis(2-chloroethyl) Compounds

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Genetic Toxicology Executive Summary: The Bifunctional Paradox For drug developers working with nitrogen mustards and related alkylat...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Genetic Toxicology

Executive Summary: The Bifunctional Paradox

For drug developers working with nitrogen mustards and related alkylating agents, the bis(2-chloroethyl) moiety presents a unique toxicological paradox.[1] While these compounds are potent DNA damaging agents, standard high-throughput screening often yields inconsistent results due to the specific nature of the damage: Interstrand Cross-Linking (ICL) .

This guide provides a cross-validation framework for the three primary assays used to characterize these compounds: the Ames Test (OECD 471) , the In Vitro Micronucleus Assay (OECD 487) , and the Mouse Lymphoma Assay (MLA, OECD 490) .

Key Takeaway: Reliance on a standard "plate incorporation" Ames test alone is insufficient for this class. The instability of the aziridinium intermediate and the clastogenic nature of ICLs necessitate a pre-incubation Ames protocol paired with a mammalian Micronucleus Assay to avoid false negatives.

Mechanistic Basis: The Aziridinium Driver

To select the right assay, one must understand the chemical kinetics. Bis(2-chloroethyl) compounds are bifunctional alkylating agents.[1][2][3][4] They do not simply adduct DNA; they "staple" the strands together.

  • Activation: Spontaneous intramolecular cyclization displaces a chloride ion, forming a highly electrophilic aziridinium ion .[3]

  • Nucleophilic Attack: The N7 position of guanine attacks the aziridinium ring.[3][4]

  • Cross-linking: Because the molecule is bis (two-armed), the second arm repeats the process on the opposite strand, creating an ICL. This blocks DNA replication and transcription, leading to cytotoxicity and chromosomal breaks (clastogenicity) rather than simple point mutations.

G Compound Bis(2-chloroethyl) Precursor Aziridinium Reactive Aziridinium Ion Compound->Aziridinium Cyclization (-Cl) MonoAdduct N7-Guanine Monoadduct Aziridinium->MonoAdduct Alkylation Crosslink Interstrand Cross-Link (ICL) MonoAdduct->Crosslink Second Arm Cyclization Result Replication Block & Chromosome Break Crosslink->Result Clastogenicity

Figure 1: Mechanism of Action.[3][5] The formation of the aziridinium ion is the rate-limiting step for DNA alkylation.

Assay Comparison & Validation
A. Bacterial Reverse Mutation (Ames Test)
  • The Challenge: Standard Ames strains (Salmonella typhimurium) rely on specific mutations (frameshift vs. base-pair substitution) to revert to prototrophy. Large ICL lesions may kill the bacteria (cytotoxicity) before a revertant colony can form, or the specific lesion may not induce the specific transition required by the tester strain.

  • Strain Specificity:

    • TA100 & TA1535: These are the critical strains . They detect base-pair substitutions (GC

      
       AT). Since the N7-guanine is the primary target, these strains are highly sensitive.
      
    • TA98: Detects frameshifts. Often insensitive to simple alkylators unless the compound has an intercalating side chain.

  • Protocol Modification: You must use the Pre-incubation Method . The aziridinium ion is unstable in aqueous agar. Mixing the bacteria, S9 (if needed), and compound in a liquid phase for 20-30 minutes before adding agar ensures the alkylation occurs while the species is reactive.

B. In Vitro Micronucleus (MN) Assay
  • The Advantage: This assay detects clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).

  • Relevance: Because ICLs cause double-strand breaks during attempted repair (via ERCC1-XPF pathways), bis(2-chloroethyl) compounds are potent clastogens. The MN assay is often more sensitive than Ames for bifunctional alkylators because it directly visualizes the structural chromosomal damage.

C. Mouse Lymphoma Assay (MLA)[6]
  • The Hybrid: The MLA (using L5178Y cells) detects both gene mutations (at the Tk locus) and chromosomal damage.

  • Interpretation: Small colony mutants in MLA are indicative of chromosomal damage (clastogenicity), aligning well with MN results. However, MLA can be prone to false positives due to high cytotoxicity, which is common with mustards.

Comparative Performance Matrix

The following table summarizes how these assays typically perform with bis(2-chloroethyl) compounds (e.g., Nitrogen Mustard HN2, Chlorambucil).

FeatureAmes Test (Standard)Ames Test (Pre-incubation)In Vitro Micronucleus (MN)Mouse Lymphoma (MLA)
Primary Endpoint Gene Mutation (Point)Gene Mutation (Point)Chromosome Breaks (Clastogenicity)Gene Mutation & Chromosome Damage
Sensitivity to Mustards Low to ModerateHigh Very High High
Critical Strains/Cell Line TA100, TA1535TA100, TA1535 CHO, TK6, or HPBLL5178Y
False Negative Risk High (due to instability)LowLowLow
False Positive Risk LowLowModerate (Cytotoxicity)High (Cytotoxicity)
Throughput HighMediumMediumLow
Recommended Protocol: The Pre-Incubation Ames

For any bis(2-chloroethyl) compound, the standard plate incorporation method is scientifically difficult to justify due to hydrolysis rates. The following workflow is the industry standard for minimizing false negatives.

Protocol Workflow
  • Preparation: Prepare test compound immediately before use (avoid aqueous stock solutions if possible; use DMSO or DMF).

  • The Mix: In a sterile tube, combine 0.1 mL test strain (approx

    
     cells/mL) + 0.5 mL S9 mix (or buffer) + 0.05 mL test article.
    
  • The Critical Step: Incubate at 30-37°C for 20-30 minutes with moderate shaking. This allows the aziridinium ion to react with bacterial DNA in the liquid phase.

  • Plating: Add 2.0 mL molten top agar (with traces of Histidine/Biotin), mix, and pour onto minimal glucose agar plates.

Protocol Start Fresh Compound Preparation Mix Combine: Bacteria + S9 + Compound Start->Mix Immediate Use Incubate Pre-Incubation 20-30 min @ 37°C Mix->Incubate Liquid Phase Interaction Agar Add Molten Top Agar (Trace His/Bio) Incubate->Agar Fixation Pour Pour on Minimal Glucose Plates Agar->Pour Count Incubate 48h & Count Revertant Colonies Pour->Count

Figure 2: Pre-incubation Ames Protocol. The liquid incubation step is critical for capturing the mutagenic potential of labile alkylators.

Cross-Validation Strategy

When analyzing your data, look for the "Clastogenic Signature" :

  • Scenario A: Ames (+) / MN (+)

    • Verdict: Strong mutagen. The compound causes both point mutations (likely GC

      
       AT) and chromosomal breaks. This is typical of potent nitrogen mustards like Mechlorethamine.
      
  • Scenario B: Ames (-) / MN (+)

    • Verdict:Probable Bifunctional Cross-linker. The compound may be forming large structural distortions (ICLs) that kill bacteria or block replication without causing a revertible point mutation. The positive Micronucleus result confirms genotoxicity. Do not dismiss the MN result as a false positive without further investigation.

  • Scenario C: Ames (+) / MN (-)

    • Verdict: Unlikely for this chemical class. If observed, suspect a monofunctional impurity or a metabolic byproduct that acts as a simple base analog.

References
  • OECD Guideline 471. (2020).[7] Bacterial Reverse Mutation Test. Organization for Economic Cooperation and Development. Link

  • OECD Guideline 487. (2016). In Vitro Mammalian Cell Micronucleus Test. Organization for Economic Cooperation and Development. Link

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology. Link

  • Kirkland, D., et al. (2005). Evaluation of the ability of a battery of three in vitro genotoxicity tests to discriminate rodent carcinogens and non-carcinogens. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.[8] Link

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[9] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Nitrosobis(2-chloroethyl)amine

Authoritative Guide for Laboratory Professionals As researchers and scientists, our commitment to discovery is matched by our responsibility to safety and environmental stewardship. Handling potent compounds like Nitroso...

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guide for Laboratory Professionals

As researchers and scientists, our commitment to discovery is matched by our responsibility to safety and environmental stewardship. Handling potent compounds like Nitrosobis(2-chloroethyl)amine requires not just procedural knowledge, but a deep understanding of the principles behind safe management. This guide provides the essential, in-depth protocols for the proper disposal of Nitrosobis(2-chloroethyl)amine, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Disclaimer: This document is intended as an expert guide and reference. It is not a substitute for institutional, local, state, or federal regulations. Always consult with your institution's Environmental Health & Safety (EHS) department and adhere to all applicable laws before handling or disposing of any hazardous material.

Hazard Profile and Chemical Characteristics

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Nitrosobis(2-chloroethyl)amine is a halogenated nitrosamine compound with significant hazardous properties that dictate its stringent disposal requirements.

As a member of the nitrosamine class of compounds, it is considered a potential carcinogen, mutagen, and teratogen.[1][2][3] Studies have shown that many nitrosamines are carcinogenic in animal models, and they are suspected of causing various cancers in humans.[2][3] When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (Cl-).[1]

PropertyInformationSource(s)
Chemical Name N-Nitroso-bis(2-chloroethyl)amine; N,N-bis(2-chloroethyl)nitrous amide[4][5]
CAS Number 67856-68-2[6][7]
Molecular Formula C4H8Cl2N2O[5]
Appearance Brown Liquid[4]
Primary Hazards Questionable carcinogen, experimental tumorigenic data, mutation data reported.[1]
Reactivity Decomposed by strong acids; incompatible with strong oxidizing agents.[2]
Decomposition Emits toxic fumes of Cl- and NOx when heated to decomposition.[1]

Core Disposal Directive: The Regulated Waste Stream

Due to its classification as a halogenated organic compound and a suspected carcinogen, Nitrosobis(2-chloroethyl)amine is designated as hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9][10] It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems.[8][11] All materials containing this compound must be disposed of through a licensed hazardous waste management facility.

The workflow for proper disposal is a cradle-to-grave process that ensures regulatory compliance and safety at every stage.

G cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Institutional Procedures cluster_2 Step 3: Professional Disposal A Generation of Waste (e.g., expired reagent, reaction quench, rinsate) B Segregate as 'Halogenated Organic Waste' A->B C Collect in a designated, compatible, and sealed waste container. B->C D Label Container Clearly: - 'Hazardous Waste' - Chemical Name & Concentration - Hazard Characteristics (Toxic, Carcinogen) - Accumulation Start Date C->D E Store container in a designated Satellite Accumulation Area (SAA). D->E F Contact Institutional EHS Office to schedule a waste pickup. E->F G Maintain meticulous records of waste generation and disposal (Waste Manifest). F->G H Licensed hazardous waste handler collects, transports, and disposes of the material in compliance with all EPA regulations. G->H

Caption: Regulated Disposal Workflow for Nitrosobis(2-chloroethyl)amine.

Decontamination and Spill Management Protocols

Proper decontamination of all surfaces and equipment is critical to prevent unintended exposure and cross-contamination. All materials used for decontamination and spill cleanup must also be disposed of as hazardous waste.[12]

Experimental Protocol: Triple Rinse Decontamination for Glassware

This procedure ensures the removal of trace chemical residues from non-disposable laboratory equipment.

  • Initial Solvent Rinse: Rinse the glassware three times with a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) that can dissolve Nitrosobis(2-chloroethyl)amine.

  • Collect Rinsate: Each rinse should be collected and transferred directly into your designated halogenated hazardous waste container. This rinsate is now considered hazardous waste.

  • Chemical Deactivation Rinse: For an added layer of safety, a deactivation rinse can be performed. Based on established methods for degrading carcinogenic nitrosamines, a rinse with a freshly prepared solution of aqueous alkali (e.g., 1M NaOH) containing aluminum-nickel alloy powder can be used to reduce the nitrosamine to less harmful corresponding amines.[13] This rinsate must also be collected as hazardous waste. Caution: This reaction can be vigorous. Perform in a fume hood with appropriate PPE.

  • Final Aqueous Rinse: Rinse the glassware three times with deionized water. This final rinsate can typically be disposed of down the sanitary sewer, but confirm with your institutional EHS guidelines.

  • Drying: Allow the glassware to air dry completely in a well-ventilated area or dry in an oven.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • ALERT & EVACUATE: Immediately alert all personnel in the vicinity. Evacuate the immediate area. If the spill is large or the area is poorly ventilated, evacuate the entire lab and contact your EHS emergency line.

  • DON PPE: Before addressing the spill, don the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Respiratory Protection A self-contained breathing apparatus (SCBA) is recommended for significant spills.[4] For minor spills in a fume hood, an air-purifying respirator with organic vapor cartridges may be sufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
Eye Protection Chemical splash goggles.[4]
Protective Clothing Lab coat, long pants, and closed-toe shoes. For larger spills, a chemically resistant apron or suit is required.[4]
  • CONTAIN: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward to prevent the spill from spreading.

  • COLLECT: Carefully scoop the contaminated absorbent material into a designated hazardous waste container. Do not use a standard trash bin.

  • DECONTAMINATE: Clean the spill surface area using the decontamination procedure outlined above (solvent wash followed by a deactivating agent). All wipes and materials used for this process must be placed in the hazardous waste container.[12]

  • DISPOSE: Seal the hazardous waste container, label it clearly as "Spill Debris containing Nitrosobis(2-chloroethyl)amine," and arrange for pickup via your EHS department.

By adhering to these rigorous, evidence-based procedures, you ensure that your critical research is conducted with the highest standards of safety and environmental responsibility. Your institutional EHS department is your primary partner in waste management; engage them early and often to ensure full compliance and a safe laboratory environment.

References

  • MSDS - N-Nitroso Bis(2-chloroethyl)
  • NITROSOBIS-(2-CHLOROETHYL)-AMINE | CAS#:67856-68-2 | Chemsrc. Vertex AI Search.
  • Nitrosobis(2-chloroethyl)amine [bis(2-chloroethyl)(nitroso)amine] Impurity PurCert | PureSynth. Vertex AI Search.
  • nitrosobis-(2-chloroethyl)-amine - Echemi. Vertex AI Search.
  • Lunn, G., & Sansone, E. B. (n.d.). Safe disposal of carcinogenic nitrosamines. PubMed. Available at: [Link]

  • NITROSOBIS-(2-CHLOROETHYL)-AMINE CAS#: 67856-68-2 - ChemicalBook. Vertex AI Search.
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. Vertex AI Search.
  • Proper disposal of chemicals - Sciencemadness Wiki. Vertex AI Search.
  • Hazardous Waste and Disposal - American Chemical Society. American Chemical Society.
  • Decontamination - Health, Safety & Risk Management. Vertex AI Search.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Northwestern University.
  • LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES).
  • Chemical Waste | Environmental Health & Safety (EHS).
  • Cao, Y., et al. (2018). In vitro human skin permeation and decontamination of 2-chloroethyl ethyl sulfide (CEES) using Dermal Decontamination Gel (DDGel) and Reactive Skin Decontamination Lotion (RSDL). PubMed. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. U.S. Environmental Protection Agency.
  • Hazardous Waste - Decontamination | Occupational Safety and Health Administration.
  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS | Environmental Edge - Arnold & Porter. (2024, February 6). Arnold & Porter.
  • FOCUS: Chromatography magazine 2023 - HPLC. (2022, March 2).
  • DECONTAMINATION AND CLEANING - ASHP Public
  • Decontamination procedures for chemical process equipment. - CDC Stacks. Centers for Disease Control and Prevention.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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